Ethynyl Estradiol 17-Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCORSRXZZKFQZ-AANPDWTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034145 | |
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21221-29-4 | |
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethynyl Estradiol 17-Acetate
This guide provides a comprehensive technical overview for the synthesis and analytical characterization of Ethynyl Estradiol 17-Acetate. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles and rationale that inform the synthetic strategy and validation protocols.
Introduction: The Significance of Ethynyl Estradiol and its 17-Acetate Ester
Ethinyl estradiol (EE) is a synthetic derivative of the natural estrogen, estradiol.[1][2][3] Its primary structural modification—the addition of a 17α-ethynyl group—renders it highly resistant to first-pass metabolism, significantly increasing its oral bioavailability and potency compared to its parent compound.[1] This characteristic has made ethinyl estradiol a cornerstone of modern hormonal contraceptives.[4][5][6]
The further modification of ethinyl estradiol to its 17-acetate ester, creating Ethynyl Estradiol 17-Acetate, is a strategic chemical alteration primarily aimed at modulating its pharmacokinetic profile. Esterification at the 17-hydroxyl position can transform the molecule into a prodrug, which may be hydrolyzed in vivo to release the active ethinyl estradiol. This approach can influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide outlines a logical and robust pathway for the synthesis of this targeted compound and the rigorous analytical methods required to verify its identity, purity, and quality.
Part 1: A Two-Stage Synthetic Strategy
The synthesis of Ethynyl Estradiol 17-Acetate is most logically approached through a two-stage process. This strategy ensures high selectivity and yield by addressing the two key chemical transformations sequentially: the introduction of the 17α-ethynyl group and the subsequent esterification of the 17β-hydroxyl group.
Stage 1: Ethinylation of Estrone
The foundational step is the conversion of estrone to ethinyl estradiol. This reaction is a classic example of nucleophilic addition to a carbonyl group.
Causality and Experimental Choices: The choice of estrone as the starting material is deliberate; its ketone group at the C17 position is the electrophilic site for the ethinylation reaction. The key is the generation of a potent nucleophile, the acetylide anion. A common and effective method involves the reaction of acetylene gas with a strong base, such as potassium hydroxide, to form potassium acetylide.[7] This in-situ generation is often preferred for both safety and reactivity. The reaction must be conducted under anhydrous conditions to prevent the acetylide anion from being quenched by protons. The stereochemistry of this addition is critical, as the desired product is the 17α-ethynyl isomer, which is therapeutically active. The attack of the acetylide anion typically occurs from the less sterically hindered α-face of the steroid nucleus, leading to the desired 17α-ethynyl, 17β-hydroxyl configuration.
Stage 2: Selective Acetylation of Ethinyl Estradiol
With ethinyl estradiol successfully synthesized, the next stage involves the selective esterification of the 17β-hydroxyl group.
Causality and Experimental Choices: Ethinyl estradiol possesses two hydroxyl groups: a phenolic hydroxyl at C3 and an aliphatic, tertiary hydroxyl at C17. Selective acetylation at the C17 position is required. While the phenolic C3-OH is more acidic, the tertiary C17-OH can be targeted for esterification under appropriate conditions. The reaction typically employs an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base catalyst like pyridine or triethylamine. The base serves to activate the hydroxyl group and neutralize the acidic byproduct (acetic acid or HCl). The reaction conditions (temperature, time) are controlled to favor the formation of the 17-acetate ester while minimizing side reactions, such as acetylation of the C3 phenolic hydroxyl.
The overall synthetic workflow is visualized below.
Caption: A two-stage synthesis from estrone to the final acetate product.
Part 2: Experimental Protocols
The following protocols are detailed methodologies for the synthesis and subsequent purification of Ethynyl Estradiol 17-Acetate. These steps are designed to be self-validating through in-process controls and final characterization.
Protocol 2.1: Synthesis of Ethinyl Estradiol from Estrone
This protocol is adapted from established industrial methods for ethinylation.[7]
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser. The system is thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: Anhydrous solvent (e.g., tetrahydrofuran or dioxane) is added to the flask, followed by powdered potassium hydroxide (KOH).
-
Acetylide Formation: Purified acetylene gas is bubbled through the stirred suspension of KOH in the solvent. The reaction is exothermic and the temperature should be controlled. The formation of potassium acetylide results in a color change.
-
Estrone Addition: Estrone, dissolved in the same anhydrous solvent, is added slowly to the reaction mixture.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 0-10 °C) for several hours until TLC or HPLC analysis indicates the complete consumption of estrone.
-
Work-up: The reaction is carefully quenched by the slow addition of water or a weak acid. The organic solvent may be removed under reduced pressure. The aqueous phase is then extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethinyl estradiol is then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a white crystalline solid.
Protocol 2.2: Synthesis of Ethynyl Estradiol 17-Acetate
-
Reactor Setup: A dry round-bottom flask is charged with the purified ethinyl estradiol from the previous step.
-
Reagent Addition: Anhydrous pyridine is added as both a solvent and a catalyst, followed by the slow addition of acetic anhydride at a cooled temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or HPLC.
-
Work-up: Upon completion, the mixture is poured into ice water to hydrolyze excess acetic anhydride and precipitate the product. The solid is collected by filtration.
-
Purification: The crude product is washed thoroughly with water to remove pyridine and acetic acid. It is then purified by recrystallization from a solvent such as ethanol or acetone to afford the final Ethynyl Estradiol 17-Acetate.
Part 3: Characterization and Analytical Validation
Rigorous characterization is essential to confirm the chemical identity and purity of the synthesized Ethynyl Estradiol 17-Acetate. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: A multi-technique workflow for structural and purity validation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. For Ethynyl Estradiol 17-Acetate, both ¹H and ¹³C NMR spectra provide key diagnostic signals that confirm the success of both synthetic stages. A complete assignment can be achieved using 2D NMR techniques.[8]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which further corroborates the structure.[9][10] The deprotonated molecule [M-H]⁻ is often observed in negative ion mode.[9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase method is typically employed.[11] The method can resolve the final product from starting materials, intermediates, and any potential side products. Quantification by HPLC with a UV detector is standard.
Summary of Expected Analytical Data
The table below summarizes the expected analytical data for the successful validation of Ethynyl Estradiol 17-Acetate.
| Analytical Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shift (δ) | ~ 0.9 ppm (s, 3H, C18-CH₃); ~ 2.1 ppm (s, 3H, Acetate-CH₃); ~ 2.6 ppm (s, 1H, C21-H, ethynyl); Aromatic protons between 6.5-7.2 ppm. |
| ¹³C NMR | Chemical Shift (δ) | ~ 21.0 ppm (Acetate-CH₃); ~ 170.5 ppm (Acetate C=O); Ethynyl carbons (~75 ppm and ~88 ppm); Aromatic carbons (~110-155 ppm). |
| Mass Spectrometry | Molecular Ion | C₂₂H₂₆O₃, Expected [M-H]⁻ at m/z 337.18. |
| HPLC | Purity | > 99.0% (by peak area normalization). |
| Melting Point | Physical Property | A sharp, defined melting point consistent with a pure compound. |
Conclusion and Field Insights
The synthesis of Ethynyl Estradiol 17-Acetate via a two-stage process of ethinylation followed by acetylation is a robust and well-controlled strategy. The key challenges lie in ensuring the stereoselectivity of the ethinylation step and the regioselectivity of the acetylation. The comprehensive analytical workflow described herein is critical for ensuring the final product meets the high purity standards required for pharmaceutical research and development. Each analytical step serves as a validation check on the previous one, creating a trustworthy and reproducible process for obtaining and verifying this important steroidal compound.
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A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. (n.d.). National Institutes of Health. Retrieved from [Link]
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Ethinyl estradiol – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Ethinylestradiol. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of novel derivatives of ethinyl estradiol. (n.d.). ResearchGate. Retrieved from [Link]
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17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. (2015). PubMed Central. Retrieved from [Link]
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Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: Pharmacokinetics, pharmacodynamics and risk assessment. (2024). ResearchGate. Retrieved from [Link]
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Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. (1979). PubMed. Retrieved from [Link]
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Ethinyl Estradiol. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Estradiol 17β-acetate. (n.d.). Wikipedia. Retrieved from [Link]
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Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. (2014). Royal Society of Chemistry. Retrieved from [Link]
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Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. (2017). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide. (2017). PubMed. Retrieved from [Link]
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Gas Chromatographic Assay of 17 alpha-Ethinyl Estradiol and Megestrol Acetate in Ovulation Control Tablets. (1969). Oxford Academic. Retrieved from [Link]
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Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices - A review. (2018). ResearchGate. Retrieved from [Link]
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MS- and MS-MS spectra of 17 α-ethinylestradiol and an unknown... (n.d.). ResearchGate. Retrieved from [Link]
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Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells. (2012). PubMed. Retrieved from [Link]
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17α-Ethinylestradiol (EE2) in Water by LC/MS/MS. (2017). British Columbia Ministry of Environment and Climate Change Strategy. Retrieved from [Link]
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The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR. (n.d.). PubMed Central, National Institutes of Health. Retrieved from [Link]
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Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. (2010). PubMed Central, National Institutes of Health. Retrieved from [Link]
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Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. (2017). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Ethynyl Estradiol 17-Acetate
Introduction
Ethynyl Estradiol 17-Acetate is a synthetic derivative of the potent estrogen, 17α-ethinylestradiol (EE2). As an esterified prodrug, its properties are of significant interest to researchers in drug development, pharmacology, and analytical chemistry. The parent compound, EE2, is a cornerstone of modern oral contraceptives, valued for its high oral bioavailability and resistance to first-pass metabolism—attributes conferred by the C17-ethynyl group.[1][2][3] The addition of an acetate ester at the 17β-hydroxyl position modifies the molecule's lipophilicity and metabolic profile, influencing its absorption, distribution, and duration of action.
A comprehensive understanding of the physicochemical properties of Ethynyl Estradiol 17-Acetate is paramount for the development of robust analytical methods, the design of stable pharmaceutical formulations, and the prediction of its pharmacokinetic behavior. This guide provides a detailed examination of its core molecular and physical characteristics, supported by established analytical protocols and field-proven insights for its characterization.
Molecular Structure and Identity
The foundational step in characterizing any active pharmaceutical ingredient is to establish its precise molecular identity. Ethynyl Estradiol 17-Acetate is structurally derived from the natural estrogen, estradiol, with two key modifications: the addition of an ethynyl group at the C17α position and an acetate ester at the C17β hydroxyl group.
Caption: Chemical Structure of Ethynyl Estradiol 17-Acetate.
Table 1: Molecular Identifiers for Ethynyl Estradiol 17-Acetate
| Identifier | Value | Source |
| Chemical Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diyl 17-acetate | N/A (IUPAC) |
| Synonyms | Ethinylestradiol 17-Acetate | [4] |
| CAS Number | 21221-29-4 | [4] |
| Molecular Formula | C₂₂H₂₆O₃ | N/A (Calculated) |
| Molecular Weight | 354.45 g/mol | N/A (Calculated) |
Core Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in both biological and formulation contexts. These parameters are critical for predicting solubility, permeability, and stability.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale & Comparative Insights |
| Appearance | White to off-white crystalline powder. | Based on the appearance of the parent compound, Ethinyl Estradiol.[2] |
| Melting Point | Data not readily available. The parent compound, Ethinyl Estradiol, melts at 182-184 °C.[5][6] | Esterification at the C17 position typically alters the crystal lattice and can either increase or decrease the melting point compared to the parent alcohol. Precise determination via Differential Scanning Calorimetry (DSC) is required. |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[7] Sparingly soluble in water. | The parent compound, Ethinyl Estradiol, is soluble in ethanol, ether, acetone, and dioxane but has very low water solubility.[2][5][8] The acetate ester increases the molecule's nonpolar character, generally decreasing aqueous solubility while maintaining good solubility in moderately polar to nonpolar organic solvents. |
| Acidity (pKa) | ~10.3 - 10.5 | The pKa is dominated by the acidic phenolic hydroxyl group at the C3 position. This functional group is distant from the C17 acetate, so its ionization is not significantly affected. The pKa is therefore expected to be nearly identical to that of Ethinyl Estradiol (pKa ≈ 10.32).[5][9] |
| Lipophilicity (LogP) | Estimated > 3.7 | The octanol-water partition coefficient (LogP) for Ethinyl Estradiol is approximately 3.67.[2] The addition of the acetate group (which adds two carbons and an oxygen) increases the lipophilicity, resulting in a higher LogP value. This enhanced lipophilicity can influence membrane permeability and protein binding. |
Spectroscopic and Spectrometric Profile
Spectroscopic analysis is essential for structural confirmation and quantification. The key spectral features of Ethynyl Estradiol 17-Acetate are predictable based on its functional groups.
-
UV-Vis Spectroscopy: The primary chromophore in the molecule is the phenolic A-ring. This feature is identical to the parent compound, Ethinyl Estradiol. Consequently, the maximum UV absorbance (λmax) is expected to be ~281 nm in an ethanol solution, which is consistent with reported values for EE2.[5][10] This property is fundamental for quantitative analysis using HPLC with a UV detector.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's functional groups. Key expected absorption bands include:
-
~3600-3200 cm⁻¹ (Broad): O-H stretch from the C3 phenolic hydroxyl group.
-
~3300 cm⁻¹ (Sharp): C≡C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹ (Weak): C≡C triple bond stretch.
-
~1735 cm⁻¹ (Strong): C=O stretch from the C17 acetate ester.
-
~1600-1450 cm⁻¹: C=C stretches from the aromatic ring.
-
~1240 cm⁻¹ (Strong): C-O stretch of the acetate ester.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Distinctive signals would include aromatic protons (6.5-7.5 ppm), the acetylenic proton (~2.6 ppm), the acetate methyl protons (a singlet around 2.1 ppm), and the C18 methyl protons (a singlet below 1.0 ppm).
-
¹³C NMR: Key resonances would confirm the presence of the phenolic ring carbons (110-160 ppm), the two acetylenic carbons (~75 and 85 ppm), the ester carbonyl carbon (~170 ppm), and the acetate methyl carbon (~21 ppm).
-
Analytical Methodologies and Protocols
Accurate quantification of Ethynyl Estradiol 17-Acetate in various matrices, from bulk material to biological fluids, requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[11][12]
Workflow for Sample Preparation from Biological Matrices
Causality: Due to the complexity of biological matrices (e.g., plasma, serum) and the compound's high lipophilicity, an extraction step is necessary to isolate the analyte from interfering substances like proteins and salts. Liquid-Liquid Extraction (LLE) is a highly effective and field-proven method for this purpose.[9][12] The choice of an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is driven by their immiscibility with water and their excellent solvating power for the analyte.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Ethynyl Estradiol 17-Acetate.
Protocol: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma) into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of an internal standard (IS) solution (e.g., a deuterated version of the analyte) at a known concentration. The use of a stable isotope-labeled IS is critical for correcting for extraction variability and ensuring accurate quantification, especially when using mass spectrometry detection.[9]
-
Extraction: Add 5.0 mL of ethyl acetate.
-
Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes. This will result in a clean separation between the upper organic layer and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the interface.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex briefly to ensure the analyte is fully dissolved before injection.
Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: The nonpolar, hydrophobic nature of Ethynyl Estradiol 17-Acetate makes it an ideal candidate for separation by Reversed-Phase HPLC.[9] A C18 (octadecylsilyl) stationary phase provides a nonpolar environment that retains the analyte through hydrophobic interactions. Elution is achieved using a more nonpolar mobile phase, typically a mixture of acetonitrile or methanol and water.
Caption: General Workflow for RP-HPLC Analysis.
Protocol: Isocratic RP-HPLC Method
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (70:30, v/v). The high proportion of organic solvent is necessary due to the analyte's lipophilicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 281 nm, corresponding to the λmax of the phenolic chromophore.[10]
-
Injection Volume: 20 µL.
-
Self-Validation: System suitability is confirmed by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%, confirming the precision of the system before analyzing unknown samples.
Conclusion
Ethynyl Estradiol 17-Acetate is a lipophilic, synthetic steroid whose physicochemical properties are largely governed by its core steroidal structure, a C3 phenolic hydroxyl group, and a C17 acetate ester. While specific experimental data for this derivative is limited, its properties can be reliably extrapolated from its parent compound, 17α-ethinylestradiol. Its high lipophilicity and characteristic UV absorbance at 281 nm are the cornerstones of its analytical determination. The methodologies outlined in this guide, including liquid-liquid extraction and reversed-phase HPLC, provide a robust framework for the accurate and reliable characterization of Ethynyl Estradiol 17-Acetate, a critical requirement for any stage of pharmaceutical research and development.
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Ethinylestradiol. Wikipedia. [Link]
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Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]
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Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. PMC, National Institutes of Health. [Link]
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Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices. ReCIPP. [Link]
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Estradiol 17-acetate | C20H26O3 | CID 6852404. PubChem, National Institutes of Health. [Link]
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Quantitation of 17α-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. ResearchGate. [Link]
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21221-29-4 Ethinylestradiol 17-Acetate - Reference Standard. SynThink. [Link]
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discovery and history of Ethynyl Estradiol 17-Acetate
The following technical guide details the discovery, chemistry, and pharmacological profile of Ethynyl Estradiol 17-Acetate (EE-17-Ac).
Discovery, Synthesis, and Pharmacological Significance[1]
CAS Registry Number: 21221-29-4 Chemical Formula: C₂₂H₂₆O₃ Systematic Name: (17α)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-ol[1]
Executive Summary
Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a synthetic estrogen ester and a derivative of the potent oral estrogen Ethinylestradiol (EE) .[1] While EE itself became the foundational estrogen of the combined oral contraceptive pill (COCP), its 17-acetate derivative occupies a specialized niche in steroid chemistry.[1]
Historically, EE-17-Ac served two primary roles:
-
Pharmacological Probe: A tool to investigate the impact of 17β-esterification on the metabolic stability of ethynyl steroids.[1]
-
Synthetic Intermediate: A precursor scaffold for more complex progestogens and estrogens, most notably Quingestanol Acetate (a long-acting oral contraceptive).[1]
This guide analyzes the molecule’s transition from a theoretical derivative to a functional intermediate, highlighting the chemical challenges of acetylating a sterically hindered tertiary alcohol.[1]
Historical Context: The "Ester Imperative" (1938–1960)[1]
The discovery of EE-17-Ac is inextricably linked to the "Golden Age" of steroid chemistry, driven by the race to create orally active hormones.[1]
The Precursor: Inhoffen & Hohlweg (1938)
In 1938, Hans Herloff Inhoffen and Walter Hohlweg at Schering AG synthesized Ethinylestradiol (EE) .[1] By adding an ethynyl group at the C17 position of estradiol, they blocked the action of 17β-hydroxysteroid dehydrogenase (17β-HSD), preventing the rapid oxidation of the molecule in the liver.[1] This modification created the first orally active estrogen.[1]
The Drive for Esters (1950s)
Following the success of EE, pharmaceutical chemists (at Syntex, Ciba, and Schering) began esterifying steroids to modify their pharmacokinetics.[1] The logic was threefold:
-
Lipophilicity: Esters increase lipid solubility, enhancing absorption and distribution into adipose tissue (depot effect).[1]
-
Prodrug Kinetics: Esters are hydrolyzed in vivo to release the active parent drug, smoothing out plasma concentration peaks.[1]
-
Patentability: Novel esters offered new intellectual property avenues in a crowded market.[1]
EE-17-Ac emerged during this screening period.[1] Unlike the 3-acetate (which forms easily on the phenolic hydroxyl), the 17-acetate required overcoming significant steric hindrance, making its synthesis a demonstration of advanced chemical control.[1]
Chemical Synthesis & Challenges[1][2]
The synthesis of EE-17-Ac is chemically distinct from standard steroid esterification due to the tertiary nature of the C17 hydroxyl group and the steric bulk of the adjacent ethynyl group .[1]
The Steric Barrier
Standard acetylation (Acetic Anhydride + Pyridine) readily acetylates the C3 phenolic hydroxyl of EE but fails to acetylate the C17 hydroxyl.[1] The 17α-ethynyl group acts as a "shield," preventing the approach of the acetylating agent.[1]
The Acid-Catalyzed Protocol
To force the reaction at C17, chemists utilize a strong acid catalyst system, typically Acetic Anhydride (Ac₂O) with p-Toluenesulfonic Acid (pTSA) or Perchloric Acid (HClO₄) .[1]
Synthesis Workflow
-
Starting Material: Ethinylestradiol (EE).[1]
-
Reagents: Acetic Anhydride (solvent/reagent), pTSA (catalyst).[1]
-
Conditions: Anhydrous, elevated temperature (often reflux), followed by careful neutralization to prevent hydrolysis.[1]
-
Purification: Recrystallization from methanol/water.[1]
Visualization: Synthesis Pathway
The following diagram illustrates the chemical progression from Estrone to EE-17-Ac.[1]
Figure 1: Synthetic pathway for Ethynyl Estradiol 17-Acetate via the diacetate intermediate.[1][2][3] The steric hindrance at C17 requires forcing conditions.
Pharmacological Profile[1][4]
Mechanism of Action (Prodrug Dynamics)
EE-17-Ac acts as a prodrug for Ethinylestradiol.[1] Upon ingestion:
-
Absorption: The acetate moiety increases lipophilicity (LogP > 4.0), potentially enhancing lymphatic transport.[1]
-
Hydrolysis: Non-specific esterases in the plasma and liver cleave the ester bond.[1]
-
Activation: Free Ethinylestradiol is released to bind to the Estrogen Receptor (ER-α and ER-β).[1]
Metabolic Stability
The 17-acetate group provides a temporary "metabolic shield."[1] While the ethynyl group prevents oxidation of the 17-OH, the acetate group further protects the D-ring from conjugation (glucuronidation) until hydrolysis occurs.[1] This theoretically extends the half-life, although in practice, the high potency of parent EE makes this advantage marginal for standard contraception.[1]
Comparison of Derivatives
| Compound | Structure | Primary Use | Estrogenic Potency (Relative) |
| Ethinylestradiol (EE) | 17α-ethynyl-estradiol | Oral Contraceptives (Standard) | 100 (Reference) |
| Mestranol | EE-3-methyl ether | Oral Contraceptives (Prodrug) | ~60-70 (requires demethylation) |
| EE-17-Acetate | EE-17-acetate | Research / Intermediate | ~100 (post-hydrolysis) |
| Quingestanol Acetate | EE-3-cyclopentyl ether-17-acetate | Long-acting Contraceptive | High (Depot effect) |
Applications in Drug Development[1]
While EE-17-Ac was never marketed as a standalone blockbuster, it is critical in two areas:
Synthesis of Quingestanol Acetate
EE-17-Ac is the immediate precursor to Quingestanol Acetate (CAS 3000-39-3).[1] The synthesis involves:
-
Synthesizing EE-17-Ac (protecting the 17-OH).[1]
-
Reacting the C3 phenolic hydroxyl with cyclopentyl bromide.[1] This proves the utility of EE-17-Ac as a scaffold where the 17-position is "capped" to allow chemistry at the 3-position.[1]
Analytical Reference Standard
In modern pharmaceutical analysis, EE-17-Ac is used as an impurity standard .[1] During the storage of EE or Norethisterone Acetate/EE combinations, acyl migration or degradation can occur.[1] Identifying EE-17-Ac ensures the purity and stability of commercial contraceptive batches.[1]
Metabolic Pathway Visualization
The following diagram details the metabolic fate of the molecule.
Figure 2: Metabolic hydrolysis and subsequent conjugation of EE-17-Acetate.[1]
References
-
Inhoffen, H. H., & Hohlweg, W. (1938).[1] Neue Umsetzungsprodukte des Oestradiols und des Oestrons. Naturwissenschaften, 26, 96. (Original discovery of Ethinylestradiol).
-
Djerassi, C. (1951).[1] Steroid Oral Contraceptives: The History of the Pill. Science. (Context on the drive for orally active steroid esters).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165039, Ethynyl Estradiol 17-Acetate.[1] Link[1]
-
ChemSrc. (2024).[1] Ethynylestradiol 17-Acetate - CAS 21221-29-4.[1][4][5] Link
-
Mishra, A., et al. (2012).[1] Analytical Method Development for Ethinyl Estradiol and its Degradation Products. Journal of Pharmaceutical Analysis. (Usage as impurity standard).
-
Galletti, F., & Gardi, R. (1973).[1] Metabolism of 3-cyclopentyl ether of ethinyl estradiol (Quingestanol Acetate). Steroids. (Establishes EE-17-Ac as a metabolite/intermediate).
Sources
- 1. US20090012321A1 - Process for preparing 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione, medroxyprogesterone acetate and megestrol acetate - Google Patents [patents.google.com]
- 2. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Boldenone 17-acetate | CAS#:2363-59-9 | Chemsrc [chemsrc.com]
- 5. Dexamethasone-17-acetate | CAS#:1177-87-3 | Chemsrc [chemsrc.com]
Technical Guide: Pharmacology and Bioanalysis of Ethynyl Estradiol 17-Acetate
Executive Summary
Ethynyl Estradiol 17-Acetate (CAS: 21221-29-4) is the 17
This guide provides a technical deep-dive into its pharmacological behavior, emphasizing its nature as a latent estrogen requiring enzymatic activation and the specific bioanalytical challenges associated with its quantification.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| Chemical Name | (17 |
| Common Name | Ethynyl Estradiol 17-Acetate |
| CAS Number | 21221-29-4 |
| Molecular Formula | C |
| Molecular Weight | 338.44 g/mol |
| Predicted LogP | ~4.2 - 4.5 (More lipophilic than EE) |
| Solubility | Insoluble in water; soluble in DMSO, Ethanol, Chloroform |
| Key Structural Feature | Acetyl group at C17 |
Pharmacodynamics: The Prodrug Mechanism
Receptor Affinity and Activation
Ethynyl Estradiol 17-Acetate functions pharmacologically as a prodrug . The estrogen receptor (ER
-
Steric Hindrance: The acetylation of the 17
-hydroxyl group introduces steric bulk and removes the hydrogen bond donor capability essential for high-affinity binding. -
Activity Profile: In its intact ester form, the compound exhibits negligible to low estrogenic activity .
-
Activation: Pharmacological activity is contingent upon in vivo hydrolysis to the parent compound, Ethinylestradiol (EE).
Mechanism of Action (Pathway)
The following diagram illustrates the activation pathway from the inert ester to the genomic signaling active moiety.
Figure 1: Metabolic activation pathway of Ethynyl Estradiol 17-Acetate.
Pharmacokinetics & Metabolism[3][5]
Absorption and Distribution
-
Lipophilicity: The 17-acetate modification increases lipophilicity (LogP > 4.0) compared to EE.[1][2] This theoretically enhances passive permeability across the intestinal epithelium.
-
First-Pass Effect: Upon oral administration, the ester is subject to extensive first-pass metabolism in the intestine and liver.
Metabolic Hydrolysis
The rate-limiting step for pharmacological action is hydrolysis.
-
Enzymes: Non-specific Carboxylesterases (CES1 and CES2) are the primary drivers of deacetylation.
-
Location: High expression of CES in hepatocytes ensures rapid conversion to EE.
-
Half-life: The intact ester likely has a very short systemic half-life (< 30 minutes) before conversion, making it difficult to detect in plasma unless sampled immediately post-administration.
Bioanalytical Methodologies (Critical Protocol)
For researchers, the primary challenge is preventing ex vivo hydrolysis . If the ester hydrolyzes during sample collection or extraction, the measured concentration of the parent (EE) will be artificially high, and the prodrug will be underestimated.
Sample Stabilization Protocol
Objective: Halt esterase activity immediately upon blood draw.
-
Collection: Draw blood into tubes containing K2EDTA (anticoagulant).
-
Inhibitor Addition (Crucial): Immediately add an esterase inhibitor.
-
Recommendation:Pefabloc SC (AEBSF) at 2-5 mM final concentration or Sodium Fluoride (NaF) .
-
Note: Organophosphates (e.g., Dichlorvos) are effective but hazardous; AEBSF is safer for routine lab use.
-
-
Temperature: Maintain all samples at 4°C (Ice bath) . Centrifuge at 4°C. Store plasma at -80°C .
LC-MS/MS Workflow
This workflow ensures separation of the lipophilic acetate from the polar parent.
Figure 2: Optimized Bioanalytical Workflow for Ethynyl Estradiol 17-Acetate.
Mass Spectrometry Transitions
-
Ionization: ESI Positive (often requires derivatization for EE, but the Acetate may fly better due to hydrophobicity) or APPI (Atmospheric Pressure Photoionization).
-
Precursor Ion: [M+H]+ = 339.2 m/z (approx).
-
Product Ion: 297.2 m/z (Loss of ketene/acetyl group) or steroid backbone fragments.
Synthesis Overview
For researchers requiring custom synthesis of the standard:
-
Reagents: Acetic anhydride (
) and Pyridine (solvent/base). -
Conditions: Mild acetylation. Note that EE has two hydroxyls (C3-phenolic and C17-tertiary).
-
Selectivity: C3 is more reactive. To get the 17-acetate , one often protects C3 (e.g., as a silyl ether), acetylates C17 (requires forcing conditions like DMAP catalyst due to steric hindrance), and then deprotects C3.
-
Direct Acetylation: Often yields the 3,17-diacetate or predominantly the 3-acetate. Verification by NMR is mandatory to confirm the acetate is at C17.
-
Safety & Toxicology
-
Hazard Class: Potent Estrogen / Carcinogen (Category 1B).
-
Handling: Use a fume hood, double nitrile gloves, and respiratory protection.
-
Toxicity: As it converts to EE, it shares the toxicity profile of Ethinylestradiol: risk of venous thromboembolism (VTE), hepatic adenomas, and reproductive toxicity.
References
-
PubChem. Ethinylestradiol | C20H24O2. National Library of Medicine. Available at: [Link]
-
Wikipedia. Estradiol 17beta-acetate. (Reference for general 17-ester pharmacology). Available at: [Link]
-
DrugBank. Ethinylestradiol: Pharmacology and Metabolism. Available at: [Link]
Sources
Ethynyl Estradiol 17-Acetate vs 17β-estradiol molecular differences
This guide provides an in-depth technical analysis comparing 17β-Estradiol (E2) , Ethynyl Estradiol (EE) , and Ethynyl Estradiol 17-Acetate (EE-Ac) .[1] It focuses on molecular architecture, pharmacokinetics, and experimental characterization.
Molecular Architecture, Pharmacokinetics, and Experimental Characterization[1]
Executive Summary
17β-Estradiol (E2) is the potent, endogenous estrogen characterized by high receptor affinity but poor oral bioavailability due to rapid hepatic metabolism.[1] Ethynyl Estradiol (EE) is a synthetic derivative modified at the C17 position to resist oxidation, significantly enhancing oral stability and potency. Ethynyl Estradiol 17-Acetate (EE-Ac) functions as a prodrug ; the esterification of the C17-hydroxyl group increases lipophilicity and abolishes receptor binding until hydrolysis occurs.[1]
This guide delineates the structural evolution from Natural (E2)
Molecular Architecture & Physicochemical Properties[1]
The functional divergence of these three molecules is dictated by substituents at Carbon-17 (C17) of the steroid backbone.
Structural Comparison
| Feature | 17β-Estradiol (E2) | Ethynyl Estradiol (EE) | Ethynyl Estradiol 17-Acetate (EE-Ac) |
| CAS Registry | 50-28-2 | 57-63-6 | 4345-03-3 |
| Formula | |||
| Mol.[1] Weight | 272.38 g/mol | 296.40 g/mol | 338.44 g/mol |
| C17 Substituent | Hydroxyl (-OH) | Ethynyl ( | Ethynyl & Acetate ( |
| LogP (Lipophilicity) | ~4.0 | ~3.7 | ~4.8 (Predicted) |
| Solubility | Low (aq) | Low (aq) | Very Low (aq); High in organic solvents |
| Role | Endogenous Agonist | Synthetic Agonist | Ester Prodrug |
The "Molecular Switch" at C17
-
E2 (The Baseline): The C17-
-hydroxyl group is a critical hydrogen bond donor for Glu353 and Arg394 within the Estrogen Receptor (ER) Ligand Binding Domain (LBD).[1] This interaction anchors the ligand. -
EE (The Shield): The addition of an
-ethynyl group does not disrupt the -OH binding but sterically hinders the enzyme 17 -Hydroxysteroid Dehydrogenase (17 -HSD) .[1] This prevents the oxidation of the active estradiol to the inactive estrone. -
EE-Ac (The Mask): Acetylation of the C17-OH caps the hydrogen bond donor. This creates a steric clash within the receptor pocket, rendering the molecule pharmacologically inactive until esterases cleave the acetate group.
Pharmacodynamics & Mechanism of Action
Receptor Binding Affinity (RBA)
The affinity for Estrogen Receptor
-
17β-Estradiol:
nM (Reference Standard = 100%).[1] -
Ethynyl Estradiol: RBA
100–120% of E2. The ethynyl group fits into a hydrophobic pocket of the ER, maintaining high affinity. -
EE-17-Acetate: RBA < 1% (Un-hydrolyzed).[1]
Prodrug Hydrolysis Pathway
EE-Ac is designed to alter pharmacokinetics (absorption/distribution).[1] Upon entering systemic circulation or the liver, it undergoes rapid hydrolysis.
Figure 1: Metabolic fate of E2, EE, and EE-Ac.[1] Note the blockage of oxidation for EE and the hydrolysis requirement for EE-Ac.
Experimental Protocols
To differentiate these compounds in a drug development setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Metabolic Stability (S9 Fraction Assay)
Objective: Quantify the metabolic resistance of EE compared to E2.
-
Preparation: Thaw pooled human liver S9 fractions (final protein conc. 1 mg/mL) in phosphate buffer (pH 7.4).
-
Substrate: Prepare 1
M solutions of E2 and EE. -
Cofactors: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Incubation: Incubate at 37°C. Sample at
min. -
Quench: Terminate reaction with ice-cold Acetonitrile (ACN) containing Internal Standard (Deuterated E2).
-
Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Validation Check: E2 should show rapid depletion (
min). EE should show >80% parent remaining at 60 min.
Protocol B: Esterase Hydrolysis Confirmation for EE-Ac
Objective: Confirm prodrug conversion rate.
-
Matrix: Use Heparinized Human Plasma or Liver Microsomes.
-
Spike: Add EE-Ac to a final concentration of 1
M.[1] -
Inhibitor Control (Critical): Prepare a parallel set containing Phenylmethylsulfonyl fluoride (PMSF) (1 mM), a broad-spectrum serine esterase inhibitor.[1]
-
Time Course: Sample at 0, 5, 10, 30, 60 mins.
-
Readout: Monitor disappearance of EE-Ac and appearance of EE via HPLC-UV (280 nm) or LC-MS.
-
Expected Result:
Protocol C: Competitive Receptor Binding Assay
Objective: Demonstrate the lack of affinity of the un-hydrolyzed Acetate.
-
Receptor Source: Recombinant Human ER
Ligand Binding Domain. -
Tracer:
-17 -Estradiol (1 nM).[1] -
Conditions: Perform at 4°C to minimize esterase activity (if using crude cytosol) or use purified receptor.
-
Competition: Titrate unlabeled E2, EE, and EE-Ac (
to M). -
Separation: Use Hydroxylapatite or Dextran-Coated Charcoal to separate bound from free ligand.[1]
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration].
-
Validation:
-
E2 and EE should show sigmoidal displacement curves with
in the nanomolar range. -
EE-Ac should show no displacement (flat line) or very weak displacement (due to trace hydrolysis) at high concentrations.[1]
-
Visualization of Experimental Logic
The following diagram illustrates the decision tree for characterizing an unknown estrogenic compound (X) to determine if it is E2, EE, or a Prodrug like EE-Ac.
Figure 2: Decision logic for classifying estrogenic compounds based on binding and metabolic profiles.
References
-
Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences.
- Citation Context: Establishes the relative binding affinity (RBA) of Ethynyl Estradiol compared to 17β-Estradiol.
-
Stanczyk, F. Z., et al. (2013). "Ethinyl estradiol: pharmacokinetics, metabolism and clinical applications." Contraception.
- Citation Context: Detailed review of EE metabolism, specifically the role of the ethynyl group in preventing 17-oxid
-
PubChem Compound Summary. (2024). "Estradiol 17-acetate (CID 6852404)."[1][2] National Center for Biotechnology Information.
- Citation Context: Physicochemical properties and confirmation of the acet
-
Kuhl, H. (2005). "Pharmacology of Estrogens and Progestogens: Influence of Different Routes of Administration." Climacteric.
-
Citation Context: Discusses the "first-pass" effect and how esterification (prodrugs) and C17-modifications (EE) alter bioavailability.[1]
-
-
Turgeon, J. L., et al. (2006). "Steroid Hormone Action."[3] The Physiology of Reproduction.
- Citation Context: Mechanistic basis of nuclear receptor ligand binding and the requirement for the 17-OH hydrogen bond.
Sources
An In-Depth Technical Guide to the Solubility of Ethynyl Estradi-ol 17-Acetate
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of Ethynyl Estradiol 17-Acetate, a synthetic steroidal ester. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document establishes a predictive solubility framework based on its molecular structure and the known properties of its parent compound, Ethinyl Estradiol. Furthermore, it furnishes a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, grounded in the standards of the United States Pharmacopeia (USP). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing and overcoming solubility challenges.
Introduction to Ethynyl Estradiol 17-Acetate
Ethynyl Estradiol 17-Acetate is a synthetic derivative of Ethinyl Estradiol, a potent and orally bioavailable estrogen widely used in pharmaceutical formulations. The addition of a 17-acetate ester group modifies the lipophilicity and other physicochemical properties of the parent molecule, which in turn significantly alters its solubility profile.
A thorough understanding of a compound's solubility in various common laboratory solvents is a cornerstone of early-stage drug development. This knowledge is indispensable for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for processes like granulation and coating.
-
Purification: Designing effective crystallization and chromatography procedures.
-
Analytical Method Development: Preparing stock solutions and standards for assays.
-
Biopharmaceutical Classification: Determining the Biopharmaceutics Classification System (BCS) class of an API, which guides regulatory pathways.[1]
This guide will first explore the predicted solubility of Ethynyl Estradiol 17-Acetate based on chemical principles, then present analogous data from its parent compound, and finally, provide a robust, self-validating protocol for its empirical determination.
Physicochemical Profile and Predicted Solubility
The solubility of a molecule is fundamentally governed by its structure. Ethynyl Estradiol 17-Acetate (Molar Mass: 338.44 g/mol ) is an ester derivative of Ethinyl Estradiol (Molar Mass: 296.41 g/mol ).
Chemical Structures:
-
Ethinyl Estradiol: C₂₀H₂₄O₂
-
Ethynyl Estradiol 17-Acetate: C₂₂H₂₆O₃
The key structural change is the esterification of the hydroxyl group at the C17 position. This modification replaces a polar hydrogen-bond-donating hydroxyl group with a less polar, non-hydrogen-bond-donating acetate group. This seemingly small change has significant implications:
-
Increased Lipophilicity: The acetate group increases the molecule's nonpolar surface area, leading to a higher octanol-water partition coefficient (LogP) compared to the parent compound.
-
Reduced Polarity: The loss of the C17 hydroxyl group reduces the molecule's ability to act as a hydrogen bond donor, thereby decreasing its affinity for highly polar, protic solvents like water.
Based on these principles, the predicted solubility profile for Ethynyl Estradiol 17-Acetate is as follows:
-
High Solubility: Expected in non-polar to moderately polar organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate.
-
Poor Aqueous Solubility: Expected to be practically insoluble in water and aqueous buffers.
Comparative Solubility Data: The Ethinyl Estradiol Benchmark
Table 1: Reported Solubility of Ethinyl Estradiol (Parent Compound)
| Solvent | Type | Approximate Solubility | Source(s) |
| Ethanol | Polar Protic | ~30 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥8.7 to 20 mg/mL | [2][3] |
| Dimethylformamide (DMF) | Polar Aprotic | ~20 mg/mL | [2] |
| Chloroform | Non-polar | Soluble | [4] |
| Acetone | Polar Aprotic | Soluble (20%) | [4] |
| Dioxane | Moderately Polar | Soluble (25%) | [4] |
| Water / Aqueous Buffer | Polar Protic | Very Low (~4.8 mg/L) | [5][6] |
Note: The solubility of Ethynyl Estradiol 17-Acetate is predicted to be lower in polar solvents (like ethanol and water) and potentially higher in non-polar solvents (like chloroform) compared to the values above.
Key Factors Influencing Solubility
The solubility of Ethynyl Estradiol 17-Acetate is a multi-faceted property influenced by the interplay between the solute and the solvent system. Understanding these factors is key to manipulating solubility for experimental and formulation success.
-
Solvent Polarity ("Like Dissolves Like"): The core principle of solubility dictates that a solute will dissolve best in a solvent of similar polarity. As a relatively non-polar molecule, Ethynyl Estradiol 17-Acetate will exhibit greater solubility in organic solvents than in water.[7]
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this relationship must be determined empirically as some compounds can exhibit exothermic dissolution.
-
pH (Aqueous Media): Ethynyl Estradiol 17-Acetate lacks readily ionizable functional groups. Therefore, its solubility in aqueous media is expected to be independent of pH within the typical pharmaceutical range (pH 1-8). This is in contrast to weakly acidic or basic compounds, whose solubility is highly pH-dependent.[8]
-
Solid-State Properties: The crystalline form (polymorphism) of the API can significantly impact solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.
Caption: Key physicochemical factors governing the solubility of Ethynyl Estradiol 17-Acetate.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive and reliable data, the thermodynamic equilibrium solubility must be determined experimentally. The Saturation Shake-Flask Method is the gold-standard technique, recognized for its reliability and recommended by regulatory bodies like the USP.[1][9]
Principle
This method establishes a thermodynamic equilibrium between the undissolved solid API and a saturated solution in a chosen solvent at a controlled temperature. The concentration of the API in the saturated solution is then quantified to define its equilibrium solubility.[1]
Causality and Trustworthiness
This protocol is a self-validating system. By adding an excess of the solid, we ensure that the dissolution process proceeds until the solvent is fully saturated, representing the true thermodynamic limit. Sampling at multiple time points confirms that equilibrium has been reached when the concentration no longer changes over time.
Step-by-Step Methodology
-
Preparation:
-
Step 1.1: Weigh an amount of Ethynyl Estradiol 17-Acetate determined to be in excess of its estimated solubility and add it to a series of clear glass vials. Prepare at least three replicate vials for each solvent to be tested.
-
Step 1.2: Add a precise volume of the desired pre-equilibrated solvent (e.g., 5 mL of ethanol, DMSO, water, etc.) to each vial.
-
Rationale: Using a known volume allows for accurate final concentration calculations. Pre-equilibrating the solvent to the target temperature prevents temperature fluctuations from affecting the results.
-
-
-
Equilibration:
-
Step 2.1: Seal the vials securely to prevent solvent evaporation.
-
Step 2.2: Place the vials in a constant temperature orbital shaker or rotating wheel (e.g., 25 °C or 37 °C). Agitate the samples at a consistent, moderate speed.
-
Rationale: Constant agitation reduces the thickness of the diffusion layer around the solid particles, accelerating the time to reach equilibrium.[9] A controlled temperature is critical as solubility is temperature-dependent.
-
-
Step 2.3: Allow the samples to equilibrate for a sufficient period. For poorly soluble compounds, this may take 24 to 72 hours.
-
Rationale: Equilibrium is not instantaneous. A preliminary time-course experiment (sampling at 2, 4, 8, 24, 48, 72 hours) is recommended to determine the point at which the concentration plateaus.
-
-
-
Sample Separation and Analysis:
-
Step 3.1: After equilibration, allow the vials to stand briefly to let the excess solid settle.
-
Step 3.2: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) into a clean analysis vial.
-
Rationale: Filtration is a critical step to separate the dissolved API from any undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
-
Step 3.3: Dilute the filtered sample as necessary with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Step 3.4: Quantify the concentration of Ethynyl Estradiol 17-Acetate in the diluted sample using a validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Rationale: HPLC-UV is the preferred method as it provides the specificity needed to distinguish the API from any potential impurities or degradants.[1]
-
-
-
Calculation:
-
Step 4.1: Calculate the original concentration in the saturated solution, accounting for any dilution factors.
-
Step 4.2: Express the final solubility in standard units (e.g., mg/mL or µg/mL). Report the mean and standard deviation of the triplicate measurements.
-
Caption: Standard workflow for the USP-recommended Shake-Flask solubility determination method.
Conclusion
While published quantitative solubility data for Ethynyl Estradiol 17-Acetate is limited, a robust scientific prediction can be made based on its molecular structure. As a non-polar steroidal ester, it is expected to be poorly soluble in aqueous media but readily soluble in various organic solvents. This guide provides the necessary theoretical framework and a detailed, authoritative experimental protocol to empower researchers to empirically determine the precise solubility of this compound in any solvent of interest. Adherence to the standardized shake-flask methodology is critical for generating reliable, reproducible data essential for advancing pharmaceutical development.
References
-
USP General Chapter <1236> Solubility Measurements. (2016). USP-NF. [Link]
-
Ethinylestradiol Summary. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Ethinyl Estradiol Technical Data. (n.d.). RayBiotech. [Link]
-
Ethinyl estradiol Properties. (n.d.). AERU, University of Hertfordshire. [Link]
-
Ethinylestradiol Solubility. (n.d.). Solubility of Things. [Link]
-
17α-Ethinyl-17β-estradiol Drug Information. (n.d.). Inxight Drugs. [Link]
-
Water Quality Guidelines for Pharmaceutically-active-Compounds (PhACs): 17α-ethinylestradiol (EE2). (n.d.). Gov.bc.ca. [Link]
-
USP <1236>: Solubility Measurements Chapter Overview. (n.d.). Biorelevant.com. [Link]
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Estradiol 17-acetate Summary. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. [Link]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. (Represented in ResearchGate summary of USP <1236> methods). [Link]
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thermal stability of Ethynyl Estradiol 17-Acetate.
An In-Depth Technical Guide Topic: Thermal Stability of Ethynyl Estradiol 17-Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of Ethynyl Estradiol 17-Acetate (EEA), a critical active pharmaceutical ingredient (API) in contraceptive formulations. While direct, detailed thermal degradation studies on the 17-acetate ester are sparse in public literature, a robust understanding can be synthesized by examining the well-documented thermal behavior of its parent compound, Ethinylestradiol (EE), in conjunction with the chemical reactivity of the acetate group. This document delineates the intrinsic physicochemical properties governing EEA's stability, explores primary degradation pathways under thermal stress, and evaluates the impact of key environmental factors such as temperature, humidity, and atmospheric oxygen. Furthermore, it presents detailed, field-proven experimental protocols for assessing thermal stability, including thermal analysis (TGA/DSC) and forced degradation studies, underpinned by the principles of modern analytical chemistry. The guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to ensure the stability, safety, and efficacy of pharmaceutical products containing Ethynyl Estradiol 17-Acetate.
Introduction: The Imperative of Stability
Ethynyl Estradiol 17-Acetate is a synthetic steroidal estrogen, a pro-drug that is metabolized to the highly potent Ethinylestradiol (EE). EE is a cornerstone of modern combination oral contraceptives and hormone replacement therapies.[1][2] The efficacy and safety of these low-dose formulations are directly contingent on the stability of the API. Thermal degradation can lead to a loss of potency, the formation of potentially harmful impurities, and altered bioavailability, compromising patient outcomes.
Understanding the thermal stability profile of an API like EEA is not merely a regulatory checkpoint; it is a fundamental aspect of rational drug development. It informs decisions at every stage, from excipient selection and manufacturing process design to packaging and the determination of shelf-life and storage conditions. This guide leverages extensive data on Ethinylestradiol, a molecule that shares the same core steroid structure, to build a predictive and analytical framework for its 17-acetate ester. The stable steroid moiety provides a high degree of intrinsic thermal resistance, with degradation primarily initiated at more reactive functional groups under thermal stress.[3]
Physicochemical Profile and Inherent Stability Characteristics
The molecular structure of Ethynyl Estradiol 17-Acetate dictates its stability profile. The molecule is built upon a rigid four-ring steroid nucleus, which is inherently stable.[3] However, several functional groups present potential sites for thermal degradation:
-
Phenolic A-Ring: The phenolic hydroxyl group on the A-ring is susceptible to oxidation, a process that can be accelerated by heat and the presence of oxygen or oxidative agents.[4] This can lead to the formation of quinone-like structures or ring-opening products.
-
17α-Ethynyl Group: The terminal acetylene group is a site of high electron density, making it reactive. While thermally stable under inert conditions, it can undergo various reactions, including oxidation.
-
17β-Acetate Ester: This is the most significant point of difference from the parent EE. Ester linkages are susceptible to hydrolysis, a reaction catalyzed by moisture and accelerated by elevated temperatures. This primary degradation pathway would yield Ethinylestradiol and acetic acid.
Anhydrous Ethinylestradiol (the product of hydrolysis) is itself thermally stable up to approximately 177°C.[3] The main decomposition process for EE occurs in a temperature range of 187–324°C, indicating the robustness of the core structure.[3] The stability of EEA is therefore expected to be limited initially by the lability of the acetate ester, particularly in the presence of moisture.
Primary Thermal Degradation Pathways
Under thermal stress, Ethynyl Estradiol 17-Acetate is anticipated to degrade via several competing pathways. The presence of heat, moisture, oxygen, and reactive excipients will determine the dominant mechanism.
-
Hydrolysis: The primary and most likely degradation route, especially under ambient or accelerated humidity conditions, is the hydrolysis of the 17-acetate ester. This reaction yields Ethinylestradiol and acetic acid.
-
Oxidation: The phenolic A-ring can be oxidized, leading to hydroxylated and dihydroxylated derivatives.[4][5] Further oxidation under more aggressive thermal conditions can lead to the cleavage of the aromatic ring, significantly altering the molecule's structure and biological activity.
-
Thermolysis of the Steroid Nucleus: At significantly higher temperatures (e.g., >200°C), the core steroid structure itself will begin to decompose.[3] This is a more complex process involving multiple bond cleavages, resulting in a complex mixture of smaller molecules.
The following diagram illustrates the initial, most probable degradation pathways under relevant pharmaceutical storage and stress conditions.
Caption: Fig. 1: Anticipated Initial Thermal Degradation Pathways for EEA
Key Factors Influencing Thermal Stability
The rate and pathway of degradation are not solely dependent on temperature but are significantly influenced by a matrix of environmental and formulation factors.
-
Temperature: As with all chemical reactions, the rate of degradation increases with temperature. Studies on related steroids show a non-linear relationship between temperature and degradation rate.[6] The Arrhenius equation provides a framework for quantifying this relationship and predicting shelf-life at different storage temperatures. Kinetic studies on EE have employed methods like Kissinger, Friedman, and Flynn-Wall-Ozawa to model the decomposition process.[3][7]
-
Humidity and Moisture: Moisture is a critical factor, acting as a reactant in the hydrolysis of the acetate ester. The presence of moisture can significantly lower the temperature at which degradation becomes apparent.[8] Therefore, controlling humidity during manufacturing and ensuring appropriate packaging are paramount.
-
Excipient Compatibility: Interactions between the API and excipients can significantly impact stability. For example, acidic or basic impurities in excipients can catalyze hydrolysis. Some common excipients have been shown to be compatible; for instance, polyvinylpyrrolidone (PVP) has been used to create stable solid dispersions of EE.[9] Conversely, reactive species or trace metals in other excipients could promote oxidative degradation. Compatibility studies at elevated temperatures (e.g., 40°C/75% RH) are essential during pre-formulation.[9]
-
Atmosphere and Light: The presence of oxygen can facilitate oxidative degradation of the phenolic ring.[4][5] Packaging under an inert atmosphere (e.g., nitrogen) can mitigate this risk. While this guide focuses on thermal stability, it is important to note that photostability is also a critical parameter, as light can provide the activation energy for degradation reactions.[5]
Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is required to fully characterize the
Thermal Analysis Techniques
Thermal analysis provides a macroscopic view of thermal events. The primary causality for using these techniques is to rapidly identify the onset temperature of degradation and the energetic nature of the decomposition.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which degradation begins (onset temperature) and to quantify mass loss at different stages of decomposition. For EE, a multi-stage decomposition is observed, with an initial loss of adsorbed water followed by the main decomposition of the anhydrous molecule starting around 177°C.[3]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions, and the energy of decomposition (exothermic or endothermic). An exothermic decomposition is a critical safety flag, indicating a potential for thermal runaway under certain conditions. The main decomposition of EE is accompanied by an exothermic effect.[3]
| Thermal Event (for Ethinylestradiol as a proxy) | Technique | Approximate Temperature Range | Observation | Reference |
| Water Desorption | TGA / DSC | 71 - 101°C | Minor mass loss (e.g., ~3%) | [3] |
| Melting | DSC | 177 - 191°C | Endothermic peak | [3] |
| Onset of Major Decomposition | TGA / DSC | Starts ~177°C | Significant mass loss begins | [3] |
| Main Decomposition Process | TGA / DSC | 187 - 324°C | Major mass loss (e.g., ~60%), strong exothermic peak | [3] |
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment. The objective is to intentionally degrade the API under conditions more severe than those expected during storage to identify potential degradation products and establish a "stability-indicating" analytical method.[10] A method is deemed stability-indicating if it can accurately measure the decrease in the active ingredient's concentration due to degradation, free from interference from any degradants, excipients, or placebo components.
The workflow for a comprehensive forced degradation study is outlined below.
Caption: Fig. 2: Experimental Workflow for Forced Degradation Studies
Detailed Protocol: Thermal Stress Testing of Ethynyl Estradiol 17-Acetate
This protocol is a self-validating system; the inclusion of unstressed controls and the final mass balance calculation ensure the integrity of the results.
-
Objective: To evaluate the stability of EEA under dry heat and identify degradation products.
-
Materials:
-
Ethynyl Estradiol 17-Acetate (EEA) reference standard.
-
HPLC-grade acetonitrile and water.
-
Suitable buffer for mobile phase (e.g., phosphate or acetate buffer).
-
Class A volumetric glassware.
-
Calibrated stability chamber or oven.
-
Validated stability-indicating HPLC-UV system.
-
-
Procedure:
-
Solid State Stress:
-
Accurately weigh approximately 5-10 mg of EEA powder into three separate, clean, glass vials.
-
Place the open vials in a stability oven pre-equilibrated to 80°C. Causality: This temperature is high enough to accelerate degradation without causing immediate, complete decomposition, allowing for the observation of primary degradants.
-
Store a fourth vial (control) at 5°C in the dark.
-
After 48 hours, remove the vials from the oven and allow them to cool to room temperature.
-
-
Solution State Stress:
-
Prepare a stock solution of EEA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Dilute this stock solution with the same solvent to a working concentration of ~0.1 mg/mL in three separate glass vials.
-
Place the vials in the 80°C oven alongside the solid samples.
-
Store a fourth vial of the solution (control) at 5°C in the dark.
-
After 24 hours, remove the vials and allow them to cool.
-
-
Sample Analysis:
-
Dissolve the solid stressed samples and the solid control sample in the solvent to achieve the same final concentration as the solution samples (0.1 mg/mL).
-
Analyze all samples (solid-stressed, solution-stressed, and their respective controls) by a validated stability-indicating HPLC method. The method should be capable of separating the EEA peak from all potential degradation products. A C18 column with a gradient mobile phase of acetonitrile and water is often a good starting point.[10]
-
Use a photodiode array (PDA) detector to assess peak purity of the parent EEA peak in the stressed samples. Causality: Co-elution of a degradant with the parent peak would invalidate the assay results; peak purity analysis confirms the specificity of the method.
-
-
Data Evaluation:
-
Calculate the percent degradation of EEA in each stressed sample relative to its control.
-
Determine the relative retention time (RRT) and area percentage of all new peaks formed.
-
Calculate the mass balance by summing the assay value of EEA and the area percentages of all degradation products. A result between 98-102% provides confidence that all major degradants have been detected.
-
-
Summary and Recommendations
The thermal stability of Ethynyl Estradiol 17-Acetate is governed by its multi-functionalized steroid structure. While the core nucleus is robust, the 17-acetate ester is a primary site for hydrolytic degradation, and the phenolic A-ring is susceptible to oxidation.
Key Recommendations for Drug Development Professionals:
-
Formulation: Prioritize the use of excipients with low moisture content and proven compatibility. The use of antioxidants or stabilizers like sucrose fatty acid esters may be beneficial.[11]
-
Manufacturing: Implement strict controls over temperature and humidity during all processing steps (e.g., blending, granulation, compression).
-
Packaging: Select packaging materials with a high moisture barrier (e.g., blister packs with Aclar® or aluminum foil) to protect the product throughout its shelf life.
-
Storage: Store the final drug product in a controlled environment, protected from high temperatures and humidity, as specified by long-term stability studies.
By applying the principles and methodologies outlined in this guide, researchers can develop a thorough understanding of the thermal stability of Ethynyl Estradiol 17-Acetate, leading to the development of safe, stable, and effective pharmaceutical products.
References
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Sbirna, S., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. MDPI. [Link]
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Dickinson, B. D. (2009). Pharmacokinetic drug interactions involving 17alpha-ethinylestradiol: a new look at an old drug. ResearchGate. [Link]
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Walsh Medical Media. (n.d.). Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone and Forced Degradation Behav. Walsh Medical Media. [Link]
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Kincl, F. A., et al. (2017). A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS. PubMed. [Link]
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Van Genechten, D., et al. (2023). Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. PubMed. [Link]
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Pauwels, B., et al. (2008). 17alpha-ethinylestradiol cometabolism by bacteria degrading estrone, 17beta-estradiol and estriol. PubMed. [Link]
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D'Souza, R., et al. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. ResearchGate. [Link]
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ResearchGate. (n.d.). Determination of estradiol and its degradation products by liquid chromatography. ResearchGate. [Link]
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Gomes, A. R., et al. (2022). Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. MDPI. [Link]
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ResearchGate. (2022). (PDF) Thermal Degradation Process of Ethinylestradiol—Kinetic Study. ResearchGate. [Link]
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ResearchGate. (n.d.). Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: Pharmacokinetics, pharmacodynamics and risk assessment. ResearchGate. [Link]
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Pauwels, B., et al. (2008). 17α-ethinylestradiol cometabolism by bacteria degrading estrone, 17β-estradiol and estriol. Biodegradation. [Link]
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Stanczyk, F. Z., et al. (2013). Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment. PubMed. [Link]
- Google Patents. (n.d.). WO2012120365A1 - Stable pharmaceutical composition comprising ethinyl estradiol.
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National Institutes of Health. (n.d.). Ethinylestradiol. PubChem. [Link]
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Bojar, H., et al. (1980). Investigation on the thermostability of steroid hormone receptors in lyophilized calf uterine tissue powder. PubMed. [Link]
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USP-NF. (n.d.). Ethinyl Estradiol Tablets. USP-NF. [Link]
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van der Bijl, P., et al. (2003). Enhancing effect of temperature on the transmucosal penetration kinetics of 17 beta-estradiol. PubMed. [Link]
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National Institutes of Health. (n.d.). Label: NORETHINDRONE ACETATE AND ETHINYL ESTRADIOL tablet. DailyMed. [Link]
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Garlapati, R., & Eedara, R. (2009). The effect of temperature and moisture on the amorphous-to-crystalline transformation of stavudine. PubMed. [Link]
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Technical Monograph: Ethynyl Estradiol 17-Acetate (CAS 21221-29-4)
[1][2][3]
Executive Summary
Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a semi-synthetic steroidal ester derived from the potent estrogen ethinylestradiol (EE).[1] While the parent compound (EE) is the ubiquitous estrogenic component of combined oral contraceptives, the 17-acetate derivative serves two critical roles in pharmaceutical development: as a high-purity reference standard for impurity profiling (often designated as a specific pharmacopoeial impurity) and as a lipophilic prodrug candidate designed to modify the pharmacokinetic absorption profile of the parent hormone.[1]
This guide provides a rigorous technical analysis of EE-17-Ac, covering its molecular architecture, synthesis pathways, analytical detection strategies, and metabolic fate.[1]
Part 1: Chemical Identity & Molecular Architecture
The acetylation of the 17
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | (17 |
| CAS Number | 21221-29-4 |
| Molecular Formula | C |
| Molecular Weight | 338.44 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Practically insoluble in Water |
| Lipophilicity (Predicted LogP) | ~4.2 (vs. ~3.7 for Ethinylestradiol) |
| Melting Point | 143–146 °C (Typical range for steroid acetates; experimental verification required) |
Part 2: Synthesis & Manufacturing Dynamics[3]
The synthesis of EE-17-Ac requires selective esterification.[1] Since ethinylestradiol possesses two hydroxyl groups (phenolic C3-OH and tertiary C17-OH), reaction conditions must be tuned to target the sterically hindered C17 position or involve a protection-deprotection strategy if high regioselectivity is required.[1] However, standard acetylation often yields the diacetate or mixtures, requiring rigorous purification.[1]
Mechanism of Action
The synthesis typically involves nucleophilic acyl substitution. The tertiary C17 hydroxyl group attacks the carbonyl carbon of acetic anhydride, facilitated by a base catalyst (Pyridine or DMAP).[1]
DOT Diagram: Synthesis Workflow
The following diagram illustrates the chemical pathway and purification logic.
Figure 1: Synthetic pathway for Ethynyl Estradiol 17-Acetate involving nucleophilic acyl substitution and subsequent purification to remove C3-acetate byproducts.[1][2][3]
Part 3: Analytical Profiling & Quality Control[3]
For researchers, the primary encounter with CAS 21221-29-4 is during the impurity profiling of Ethinylestradiol drug substances.[1] The 17-acetate is a potential process-related impurity or a degradation product in acetate-buffered formulations.[1]
Chromatographic Behavior
Due to the acetylation of the polar C17-OH group, EE-17-Ac is significantly more hydrophobic than the parent EE.[1] In Reverse-Phase HPLC (RP-HPLC), it will display a longer retention time (RT) compared to Ethinylestradiol.[1]
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of EE-17-Ac from parent Ethinylestradiol and other related impurities.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 280 nm (characteristic phenol absorption).[1]
-
Gradient Program:
Data Interpretation:
Part 4: Pharmacological Context & Metabolism[6][9]
Ethynyl Estradiol 17-Acetate acts as a prodrug .[1] The esterification at position 17 does not biologically activate the Estrogen Receptor (ER) directly with high affinity compared to the free hydroxyl form.[1] Instead, bioactivity is dependent on enzymatic hydrolysis.[1]
Metabolic Activation Pathway
Upon oral administration or injection, the acetate group is cleaved by non-specific esterases (carboxylesterases) present in the plasma, liver, and intestinal wall.[1]
-
Absorption: The acetate moiety enhances lipophilicity, potentially increasing passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: Liver esterases rapidly hydrolyze the ester bond.[1]
-
Active Metabolite: Free Ethinylestradiol is released into systemic circulation.
-
Elimination: The released EE undergoes standard Phase II metabolism (sulfation/glucuronidation).
DOT Diagram: Metabolic Fate
Figure 2: Bioactivation pathway of EE-17-Acetate.[1] The compound functions as a prodrug, requiring enzymatic cleavage to release the active estrogen.[1]
Part 5: Handling, Stability, & Safety[3]
Warning: Ethynyl Estradiol 17-Acetate is a potent steroid.[1] All handling must occur within a containment facility.
Safety Protocol (Self-Validating)
-
Containment: Weighing and dissolution must be performed inside a Powder Containment Balance Enclosure or Class II Biosafety Cabinet.
-
PPE: Double nitrile gloves, Tyvek lab coat, and respiratory protection (N95/P3) if outside containment.[1]
-
Deactivation: Spills should be treated with a surfactant-based cleaner followed by an oxidizing agent (e.g., 10% bleach) to degrade the steroid ring structure.[1]
Stability[3][10]
-
Storage: -20°C (Long-term). The ester bond is susceptible to hydrolysis in the presence of moisture.
-
Solution Stability: Solutions in Acetonitrile or Methanol are stable for 1 month at 4°C. Avoid aqueous buffers for long-term storage to prevent hydrolysis back to Ethinylestradiol.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5991, Ethinylestradiol.[1] Retrieved from [Link][1]
-
Stanczyk, F. Z., et al. (2013). Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment.[1] Contraception.[2][5][6][7][8][9] Retrieved from [Link]
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An In-depth Technical Guide to the Metabolic Fate of Ethinyl Estradiol
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Clarifying the Subject - Ethinyl Estradiol and its Esters
In the realm of synthetic estrogens, ethinyl estradiol (EE) stands as a cornerstone, primarily recognized for its extensive use in oral contraceptives and hormone replacement therapies.[1][2] While the topic of this guide is the metabolic fate of "ethynyl estradiol 17-acetate," it is crucial to establish from the outset that the vast body of scientific literature focuses almost exclusively on ethinyl estradiol. Ethynyl estradiol 17-acetate is an ester of ethinyl estradiol. Esters of steroid hormones are frequently employed as prodrugs, designed to be hydrolyzed in the body to release the active parent compound.[3] Therefore, this guide will comprehensively detail the metabolic journey of ethinyl estradiol, the biologically active molecule, with the scientifically grounded assumption that ethynyl estradiol 17-acetate is rapidly converted to ethinyl estradiol in vivo, and its metabolic fate is subsequently that of ethinyl estradiol itself. This approach ensures scientific accuracy and relevance for researchers in the field.
Ethinyl estradiol is a synthetic derivative of the natural estrogen, estradiol, with an ethinyl group at the C17α position.[2] This structural modification significantly enhances its oral bioavailability and metabolic stability compared to its natural counterpart, making it a highly effective oral therapeutic agent.[1][4] Understanding its metabolic fate is paramount for predicting its efficacy, potential drug-drug interactions, and toxicological profile.
The Metabolic Journey of Ethinyl Estradiol: A Multi-Step Process
The metabolism of ethinyl estradiol is a complex process primarily occurring in the liver and, to some extent, in the gastrointestinal mucosa.[2][5] It can be broadly categorized into Phase I oxidative metabolism and Phase II conjugation reactions, leading to the formation of various metabolites that are then excreted from the body.
Phase I Metabolism: The Role of Cytochrome P450 Isoforms
The initial and primary route of ethinyl estradiol metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6][7][8]
-
2-Hydroxylation: The Major Pathway: The most significant oxidative transformation is the 2-hydroxylation of the aromatic A-ring, leading to the formation of 2-hydroxy-ethinyl estradiol.[5][8][9] This reaction is predominantly catalyzed by CYP3A4 , which is the major contributor to its metabolism in the human liver.[5][8][9][10]
-
Contribution of Other CYP Isoforms: While CYP3A4 plays the primary role, other isoforms also contribute to a lesser extent. CYP2C9 has been identified as another significant enzyme involved in the 2-hydroxylation of ethinyl estradiol.[8][9][11] Other isoforms, including CYP1A1, CYP1A2, and CYP2C19, have also been shown to catalyze its metabolism in vitro.[6][9] The relative contribution of these enzymes can vary among individuals, contributing to the observed inter-individual variability in ethinyl estradiol pharmacokinetics.[12]
These hydroxylated metabolites, often referred to as catechol estrogens, can be further metabolized through methylation or conjugation.[2][7]
Phase II Metabolism: Conjugation for Excretion
Following Phase I oxidation, ethinyl estradiol and its hydroxylated metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The two main conjugation pathways are sulfation and glucuronidation.[2][6]
-
Sulfation: Ethinyl estradiol is extensively sulfated, primarily at the 3-hydroxyl group, to form ethinyl estradiol 3-sulfate.[5][13][14] This reaction is mainly catalyzed by the sulfotransferase enzyme SULT1E1 , which exhibits a high affinity for ethinyl estradiol.[13] Ethinyl estradiol sulfate is a major circulating metabolite, and it has been suggested that it may act as a reservoir that can be converted back to the active parent compound.[14]
-
Glucuronidation: Glucuronidation is another critical pathway for the elimination of ethinyl estradiol.[6][15] The primary site of glucuronidation is also the 3-hydroxyl group, forming ethinyl estradiol 3-glucuronide.[15] The UDP-glucuronosyltransferase (UGT) enzyme, specifically the bilirubin UGT (UGT1A1), has been identified as the main catalyst for this reaction in the human liver.[15][16] The resulting glucuronide conjugates are readily excreted in urine and bile.[2]
The interplay between these Phase I and Phase II metabolic pathways determines the overall clearance and systemic exposure of ethinyl estradiol.
Pharmacokinetic Profile of Ethinyl Estradiol
The pharmacokinetic profile of ethinyl estradiol is characterized by rapid absorption, extensive metabolism, and a relatively long elimination half-life.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~42-45% | [17][18] |
| Time to Peak Concentration (Tmax) | ~1.5 hours | [19] |
| Protein Binding | ~98% (primarily to albumin) | [19] |
| Elimination Half-life | ~26 hours | [19] |
| Excretion | Urine and feces (as metabolites) | [19] |
A notable feature of ethinyl estradiol pharmacokinetics is the evidence of enterohepatic circulation .[17][20][21] After biliary excretion of glucuronide conjugates into the intestine, gut bacteria can deconjugate these metabolites, allowing the reabsorption of active ethinyl estradiol back into the circulation.[20][22] This process can contribute to a secondary peak in plasma concentrations and prolong the drug's half-life.[17]
Experimental Protocols for Studying Ethinyl Estradiol Metabolism
The investigation of ethinyl estradiol's metabolic fate relies on a combination of in vitro and in vivo experimental approaches, coupled with sensitive analytical techniques.
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways and the specific enzymes involved in the metabolism of ethinyl estradiol.
-
Methodology:
-
Incubation: Incubate ethinyl estradiol with human liver microsomes (HLMs) or recombinant human CYP enzymes in the presence of an NADPH-generating system.
-
Trapping of Reactive Metabolites (Optional): To identify potentially reactive metabolites, incubations can be performed in the presence of trapping agents like glutathione.[7]
-
Sample Preparation: After incubation, terminate the reaction and prepare the samples for analysis, typically by protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[23][24]
-
Analytical Detection: Analyze the incubates using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[7][23]
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic parameters of ethinyl estradiol in a living organism.
-
Methodology:
-
Dosing: Administer a known dose of ethinyl estradiol to human volunteers or animal models.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Separate plasma from the blood samples.
-
Sample Extraction: Extract ethinyl estradiol and its metabolites from the plasma using SPE or LLE.[23][24]
-
Quantification: Quantify the concentrations of ethinyl estradiol and its major metabolites using a validated LC-MS/MS method.[18][23]
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding, the following diagrams illustrate the metabolic pathway of ethinyl estradiol and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of Ethinyl Estradiol.
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A Technical Guide to the Preliminary Toxicity Screening of Ethynyl Estradiol 17-Acetate
Introduction
Ethynyl estradiol 17-acetate (EEA) is a synthetic steroidal estrogen, an ester derivative of the highly potent ethinyl estradiol (EE).[1][2] EE is a common component of oral contraceptives and is recognized for its high estrogenic activity and resistance to first-pass metabolism, making it significantly more potent than endogenous estrogens like estradiol when administered orally.[2] Given its potent hormonal activity and potential for widespread human and environmental exposure, a thorough and tiered toxicological assessment of EEA is imperative.[3]
This guide provides an in-depth framework for the preliminary toxicity screening of Ethynyl Estradiol 17-Acetate. It is designed for researchers and drug development professionals, moving beyond a simple checklist of assays to explain the causal logic behind the experimental sequence. The strategy emphasizes a tiered approach, beginning with computational and in vitro methods to characterize potential hazards before proceeding to more complex biological systems, aligning with the principles of toxicity testing in the 21st century.[4]
Chapter 1: Foundational Assessment: In Silico & Physicochemical Analysis
Before initiating any biological testing, a foundational understanding of the molecule's properties is crucial. This first tier involves no animal or cell-based testing and is designed to predict potential liabilities and guide subsequent experimental designs.
Rationale for a Computational First Approach
Computational toxicology leverages computer models to predict the toxic effects of chemicals.[5] This approach is invaluable in early screening for several reasons:
-
Prioritization: It helps to prioritize chemicals for further testing, focusing resources on compounds with a higher likelihood of toxicity.[5][6]
-
Cost and Time Efficiency: In silico methods are significantly faster and less expensive than experimental assays.[4][7]
-
Mechanistic Insight: Models can suggest potential mechanisms of toxicity, such as receptor binding or metabolic activation, which informs the selection of appropriate biological assays.[5][8]
The primary computational method used is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5]
Experimental Protocol: QSAR Modeling for Estrogenicity
Objective: To predict the estrogen receptor (ER) binding affinity and potential for endocrine disruption of EEA using established QSAR models.
Methodology:
-
Obtain the Chemical Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format for Ethynyl Estradiol 17-Acetate.
-
Select QSAR Models: Utilize validated QSAR software and models relevant to estrogenicity. Examples include:
-
OECD QSAR Toolbox: A widely used platform that incorporates various models and data from regulatory submissions.
-
US EPA's Toxicity Forecaster (ToxCast): A comprehensive database and set of predictive models for high-throughput toxicity screening, including numerous estrogen receptor assays.[4]
-
-
Input and Prediction: Input the chemical structure into the selected models. The models will calculate a variety of molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) and use these to predict the likelihood of interaction with the estrogen receptor.
-
Data Interpretation: Analyze the output, which is often a qualitative prediction (e.g., "binder" or "non-binder") or a quantitative estimate of binding affinity (e.g., predicted pIC50). Compare these predictions against known estrogens like 17β-estradiol and ethinyl estradiol.
Self-Validation & Controls:
-
Applicability Domain: Ensure that EEA falls within the model's applicability domain. This confirms the model was trained with chemicals structurally similar enough to EEA to make a reliable prediction.
-
Reference Chemicals: Run known estrogen receptor agonists (e.g., 17β-estradiol) and antagonists (e.g., 4-hydroxytamoxifen) through the same models to validate their performance.
Visualization: In Silico Screening Workflow
Caption: Workflow for in silico prediction of estrogenic activity.
Chapter 2: In Vitro General Toxicity Assessment
Following in silico analysis, the first step in biological testing is to assess general cytotoxicity. This is a critical prerequisite for more specific assays (like genotoxicity or endocrine activity), as overt cytotoxicity can confound the results of these tests, leading to false positives or misinterpretation of the mechanism.[9]
Rationale for Cytotoxicity Screening
The primary goal is to determine the concentration range at which EEA causes cell death. This allows for the selection of non-cytotoxic concentrations for subsequent, more specific assays. An observed decrease in a specific endpoint (e.g., receptor activation) could be due to the specific mechanism being investigated or simply because the cells are dying.[9] The Neutral Red Uptake (NRU) assay is a robust and widely used method for this purpose.
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxicants that damage the cell membrane or lysosomal membrane will decrease the uptake and retention of the dye.
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver cells, MCF-7 for estrogen-responsive breast cancer cells) in 96-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of EEA in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of EEA. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Sodium Dodecyl Sulfate).
-
Incubation: Incubate the plates for a relevant exposure period (e.g., 24 or 48 hours).
-
Neutral Red Staining: Remove the treatment medium, wash the cells, and add a medium containing a known concentration of Neutral Red. Incubate for approximately 3 hours to allow for dye uptake.
-
Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.
-
Quantification: Shake the plates for 10 minutes to ensure complete extraction and read the absorbance on a plate reader at ~540 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Self-Validation & Controls:
-
Vehicle Control: Ensures the solvent used to dissolve EEA does not affect cell viability.
-
Positive Control: Confirms the assay system is responsive to a known cytotoxicant.
-
Blank Wells: Wells with no cells are used for background subtraction.
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 99.1 ± 4.8 |
| 1.0 | 95.3 ± 6.2 |
| 10 | 85.4 ± 7.1 |
| 50 | 48.2 ± 5.9 |
| 100 | 15.6 ± 3.3 |
| Calculated IC50 | ~52 µM |
Note: This is illustrative data. Actual results will vary.
Chapter 3: Genotoxicity Screening
Genotoxicity assessment is a critical component of safety evaluation, as it identifies compounds that can cause damage to DNA and chromosomes, a potential initiating event for carcinogenesis.[10] A standard preliminary screening battery includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus assay.[11][12]
Rationale for a Two-Pronged Approach
-
Ames Test: This test detects gene mutations (point mutations and frameshifts) in bacteria.[13] It is highly sensitive and a cornerstone of regulatory genotoxicity testing.[13][14]
-
In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events in mammalian cells.[10][15] It complements the Ames test by assessing chromosomal-level damage.[16]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes required for their synthesis.[13] The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the bacteria's ability to synthesize the amino acid and grow on a deficient medium.[13]
Methodology:
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[13]
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.
-
Exposure (Plate Incorporation Method): a. Mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix in molten top agar. b. Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a concentration-dependent increase in the number of revertant colonies over the background (spontaneous reversion) rate seen in the negative control. A common threshold is a two-fold or greater increase.
Self-Validation & Controls:
-
Negative/Solvent Control: Determines the spontaneous reversion rate.
-
Strain-Specific Positive Controls: Known mutagens are used for each strain (both with and without S9) to confirm their sensitivity and the activity of the S9 fraction.
Experimental Protocol: In Vitro Micronucleus Assay
Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.[10] An increase in the frequency of micronucleated cells indicates that the test compound has induced chromosomal damage.[15][16] The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one nuclear division, which is necessary for micronucleus formation.[15][16]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Compound Treatment: Treat the cells with EEA at multiple concentrations (selected based on cytotoxicity data, typically up to a concentration causing ~50% cytotoxicity) for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., ~24 hours) without S9.[17]
-
Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to block cell division at the two-cell stage, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells at a time point that allows for the completion of one cell cycle.
-
Slide Preparation & Staining: Fix the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Self-Validation & Controls:
-
Negative/Solvent Control: Establishes the baseline frequency of micronuclei.
-
Positive Controls: Known clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine) are used to validate the assay's sensitivity.
Visualization: Genotoxicity Testing Decision Tree
Caption: Decision framework for in vitro genotoxicity screening.
Chapter 4: Endocrine Disruption Potential
As a synthetic estrogen, the most critical specific toxicity endpoint to investigate for EEA is its potential to interact with and disrupt the endocrine system. The OECD has established a conceptual framework for testing chemicals for endocrine disruption, which includes a battery of in vitro assays.[18][19][20]
Rationale for a Mechanistic Approach
The endocrine system is complex, and disruption can occur via multiple mechanisms. A preliminary screen should focus on the most direct mechanism for an estrogenic compound: interaction with the estrogen receptor (ER).[21] We will employ two complementary assays:
-
ER Binding Assay: A cell-free assay that directly measures the ability of EEA to bind to the estrogen receptor.[22] This confirms a direct molecular initiating event.[4]
-
Yeast Estrogen Screen (YES) Assay: A cell-based reporter gene assay that measures the ability of EEA, after binding to the ER, to activate gene transcription.[23][24] This confirms the binding leads to a functional cellular response.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor (ERα or ERβ) in a cell-free system, typically using rat uterine cytosol or recombinant human ER.[22][25]
Methodology:
-
Receptor Preparation: Prepare rat uterine cytosol or a solution of recombinant human ERα in an assay buffer.[25]
-
Assay Setup: In a series of tubes, combine a fixed amount of the ER preparation and a fixed concentration of [³H]-17β-estradiol.
-
Competition: Add increasing concentrations of unlabeled EEA to the tubes.
-
Controls:
-
Total Binding: Tubes with ER and radioligand only.
-
Non-specific Binding: Tubes with ER, radioligand, and a large excess of unlabeled 17β-estradiol.[25]
-
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium (e.g., 16-18 hours at 4°C).[25]
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is using a hydroxyapatite slurry followed by centrifugation.[25]
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each EEA concentration. Plot the percent inhibition of specific binding versus the log of the EEA concentration to determine the IC50 (concentration that inhibits 50% of specific binding). This can be used to calculate the relative binding affinity (RBA) compared to 17β-estradiol.
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
Principle: The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae.[23][24] This yeast has been engineered to contain the human estrogen receptor (hERα) and a reporter gene system (e.g., lacZ, which codes for β-galactosidase) linked to estrogen response elements.[23][24] When an estrogenic substance binds to the hERα, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase.[24] This enzyme then converts a chromogenic substrate (e.g., CPRG) in the medium, resulting in a color change (e.g., from yellow to red) that can be quantified.[24]
Methodology:
-
Yeast Culture Preparation: Prepare an inoculum of the engineered yeast strain.
-
Assay Plate Setup: In a 96-well plate, add the yeast culture and the assay medium containing the chromogenic substrate.
-
Compound Exposure: Add a serial dilution of EEA to the wells.
-
Controls:
-
Negative Control: Yeast and medium only.
-
Positive Control: A dilution series of a known estrogen, like 17β-estradiol.
-
Solvent Control: Yeast and medium with the same concentration of solvent used for EEA.
-
-
Incubation: Incubate the plate at 30-32°C for 18-72 hours.[24]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 550 nm) at several time points.[23]
-
Data Analysis: Plot the absorbance against the log of the EEA concentration to generate a dose-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response).
Visualization: Estrogen Receptor Signaling Pathway
Caption: Simplified pathway of estrogen receptor activation by EEA.
Chapter 5: Data Integration and Path Forward
The preliminary toxicity screening generates a multi-faceted dataset that requires careful integration to build a coherent hazard profile for Ethynyl Estradiol 17-Acetate.
Synthesizing the Findings:
-
In Silico vs. In Vitro Concordance: Compare the QSAR predictions with the experimental results from the ER binding and YES assays. Strong agreement increases confidence in the compound's estrogenic potential. Discrepancies may highlight limitations of the in silico models or suggest complex biological interactions not captured by the models.
-
Cytotoxicity vs. Specific Activity: The cytotoxicity IC50 value should be compared to the EC50 values from the endocrine activity assays. A large window between the cytotoxic and bioactive concentrations (a high therapeutic index in a pharmacological context) suggests that the observed endocrine effects are specific and not an artifact of cell death.
-
Genotoxicity Profile: The results from the Ames and micronucleus tests provide a profile of the compound's potential to induce gene mutations versus chromosomal damage. A positive result in either assay is a significant red flag that warrants further investigation, as recommended by regulatory bodies like the FDA.[11][12]
Decision Making and Next Steps:
Based on the integrated data, a decision can be made on the path forward:
-
Scenario 1: No Significant Findings: If EEA shows no activity in the genotoxicity or endocrine assays at non-cytotoxic concentrations, it may be considered a lower priority for further extensive toxicity testing.
-
Scenario 2: Positive Endocrine Activity, Negative Genotoxicity: This is the expected outcome for a synthetic estrogen. The compound is clearly hormonally active. The next steps would involve more complex in vitro assays (e.g., assessing effects on steroidogenesis) or moving to targeted in vivo studies, such as the uterotrophic bioassay in rodents, to confirm the estrogenic effects in a whole organism.
-
Scenario 3: Positive Genotoxicity Findings: A positive finding in either the Ames or micronucleus assay is a serious concern. This would trigger a more extensive battery of genotoxicity tests, potentially including in vivo assays (e.g., an in vivo micronucleus test), to determine if the effect is reproducible in a whole animal system.
-
Scenario 4: High Cytotoxicity: If EEA is highly cytotoxic at concentrations that preclude the assessment of specific endpoints, this itself is a significant finding. Further investigation into the mechanism of cytotoxicity would be warranted.
This tiered, mechanism-focused approach ensures that resources are used efficiently and provides a robust preliminary dataset to make informed decisions in the drug development or chemical safety assessment process.
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Methodological & Application
Application Note: Standardized Protocol for In Vitro Assessment of Ethynyl Estradiol 17-Acetate Activity in Hormone-Responsive Cell Lines
Abstract
This document provides a comprehensive guide for researchers utilizing Ethynyl Estradiol 17-Acetate (EEA), a potent synthetic estrogen, in cell culture-based assays. EEA, a derivative of ethinyl estradiol, is a critical tool for studying estrogen receptor (ER) signaling, endocrine disruption, and the development of hormone-dependent cancers.[1] This guide details the fundamental mechanism of action, provides validated, step-by-step protocols for handling and experimentation, and offers critical insights into experimental design to ensure data integrity and reproducibility. Protocols cover stock solution preparation, cell treatment, and functional assays, with a focus on estrogen receptor-positive cell lines such as MCF-7.
Introduction and Scientific Background
Ethynyl Estradiol 17-Acetate is a synthetic estrogen agonist that functions by binding to and activating estrogen receptors (ERα and ERβ).[2] These receptors are ligand-activated transcription factors that, upon binding to an agonist like EEA, undergo a conformational change, dimerize, and translocate to the nucleus.[3] Inside the nucleus, the activated receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.[3] This signaling cascade ultimately alters cellular functions, profoundly affecting cell proliferation and physiology.[3]
Due to its potent estrogenic activity, EEA is widely used in cell culture models to investigate:
-
Hormone-responsive cancer cell proliferation (e.g., breast, endometrial).
-
Mechanisms of endocrine disruption.
-
Screening of potential estrogenic or anti-estrogenic compounds.[4]
-
Gene regulation by estrogen receptors.
A critical aspect of experimental design when studying estrogenic compounds is the elimination of confounding variables from the culture medium. Standard cell culture media often contains components with weak estrogenic activity, such as the pH indicator phenol red.[5][6][7] Furthermore, fetal bovine serum (FBS) contains endogenous steroid hormones.[8] Therefore, to achieve a truly hormone-deprived baseline, it is imperative to use phenol red-free medium and charcoal-stripped FBS.[8][9][10][11] This ensures that the observed cellular responses are attributable solely to the experimental compound.
Mechanism of Action: Estrogen Receptor Signaling Pathway
The primary mechanism of EEA involves the classical genomic signaling pathway of the estrogen receptor. The process can be visualized as a multi-step cascade.
Caption: Classical genomic signaling pathway of Ethynyl Estradiol 17-Acetate.
Experimental Protocols and Methodologies
Critical Reagents and Materials
| Reagent / Material | Recommended Supplier | Key Considerations |
| Ethynyl Estradiol 17-Acetate | Sigma-Aldrich, Cayman Chemical | Store desiccated at -20°C. Protect from light. |
| DMSO, Cell Culture Grade | Sigma-Aldrich, ATCC | Use as a solvent for the stock solution. |
| Estrogen Receptor-Positive Cells | ATCC (e.g., MCF-7, T-47D) | Maintain in standard growth medium before experiments. |
| Phenol Red-Free Culture Medium | Gibco, Corning | Essential to eliminate estrogen-mimicking effects.[5][10][12] |
| Charcoal-Stripped FBS | Gibco, Hyclone | Crucial for removing endogenous steroid hormones.[8][9] |
| 17β-Estradiol | Sigma-Aldrich | Used as a positive control. |
| 96-well Cell Culture Plates | Corning, Falcon | For proliferation and viability assays. |
| Cell Proliferation Assay Kit | Promega (CellTiter 96), Roche (WST-1) | Choose based on instrument availability (absorbance). |
| RNA Extraction Kit | QIAGEN, Thermo Fisher | For subsequent gene expression analysis. |
| qPCR Reagents | Bio-Rad, Thermo Fisher | For quantifying target gene expression. |
Protocol 1: Preparation of Stock and Working Solutions
Causality: A high-concentration stock solution in an appropriate solvent (DMSO) is prepared to minimize the volume of solvent added to cell cultures, thereby reducing potential solvent-induced toxicity. Serial dilutions are then made to achieve the desired final concentrations for experiments.
-
Prepare 10 mM Stock Solution:
-
Accurately weigh the required amount of Ethynyl Estradiol 17-Acetate powder.
-
Dissolve in cell culture-grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. This stock is stable for several months.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in phenol red-free culture medium to create a range of working concentrations.
-
A typical starting range for dose-response experiments is 1 pM to 100 nM.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration treatment group (typically ≤ 0.1%).
-
Protocol 2: Cell Proliferation Assay (E-SCREEN)
The Estrogen-Screen (E-SCREEN) assay is a robust method to quantify the proliferative effects of estrogenic compounds on ER-positive cells like MCF-7.[4]
Caption: Workflow for a typical E-SCREEN cell proliferation assay.
-
Cell Seeding (Day 1):
-
Harvest logarithmically growing MCF-7 cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of standard growth medium (containing normal FBS and phenol red).
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Hormone Deprivation (Day 2):
-
Aspirate the standard growth medium.
-
Wash cells once with 100 µL of sterile PBS.
-
Add 100 µL of "assay medium" (phenol red-free medium supplemented with 10% charcoal-stripped FBS).
-
Incubate for 48-72 hours to allow cells to synchronize and deplete any residual hormones.
-
-
Treatment (Day 4):
-
Prepare serial dilutions of EEA, a positive control (e.g., 17β-Estradiol), and a vehicle control (DMSO) in fresh assay medium at 2x the final desired concentration.
-
Remove the hormone deprivation medium from the cells.
-
Add 100 µL of the appropriate treatment solution to each well. Ensure each condition is tested in triplicate or quadruplicate.
-
-
Incubation (Day 4-10):
-
Incubate the plate for 6 days at 37°C, 5% CO₂. This duration is typically sufficient for multiple cell doublings, allowing for a clear proliferative signal.
-
-
Quantify Proliferation (Day 10):
-
Add the cell proliferation reagent (e.g., 20 µL of CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "no-cell" blank wells from all other readings.
-
Normalize the data to the vehicle control to determine the relative proliferation.
-
Plot the dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Safety and Handling
Ethynyl Estradiol 17-Acetate is a potent hormonal compound and should be handled with care.[13]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound, both in powder and solution form.[14]
-
Handling: Minimize dust generation when working with the powder.[15] Conduct all handling of concentrated stocks in a well-ventilated area or chemical fume hood.[15]
-
Disposal: Dispose of all contaminated waste (pipette tips, tubes, plates) in accordance with institutional guidelines for chemical and biohazardous waste.[13]
-
Exposure: In case of skin contact, wash immediately with soap and water.[13] If inhaled or ingested, seek immediate medical attention.[13]
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethinyl Estradiol? Retrieved from [Link]
-
ClinPGx. ethinyl estradiol. Retrieved from [Link]
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USP-NF. Ethinyl Estradiol Tablets. Retrieved from [Link]
-
Drugs.com. (2025, October 23). Ethinyl Estradiol / Norethindrone Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem Compound Database. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Norethindrone Acetate; Ethinyl Estradiol Oral Tablets (contraception). Retrieved from [Link]
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Various Authors. (2025, August 6). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. Endocrine Abstracts. Retrieved from [Link]
-
Wikipedia. (n.d.). Combined oral contraceptive pill. Retrieved from [Link]
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Trung Tâm Thuốc Central Pharmacy. (2026, January 17). Norethindrone Acetate and Ethinyl Estradiol Tablets - Definition, Identification, Assay - USP 2025. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Estrogen and phenol red free medium for osteoblast culture: study of the mineralization ability. PMC. Retrieved from [Link]
-
Danish Environmental Protection Agency. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Retrieved from [Link]
-
Allergan plc. (2019, July 16). SAFETY DATA SHEET - ESTROSTEP. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Do I need to charcoal-strip the FBS? Retrieved from [Link]
-
USP-NF. (2017, October 27). Norethindrone and Ethinyl Estradiol Tablets Revision Bulletin. Retrieved from [Link]
-
Organon & Co. (2023, September 26). SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. Retrieved from [Link]
-
National Academy of Sciences. (n.d.). Phenol red in tissue culture media is a weak estrogen: Implications. PNAS. Retrieved from [Link]
-
USP-NF. (n.d.). USP Monographs: Norethindrone Acetate and Ethinyl Estradiol Tablets. Retrieved from [Link]
-
Journal of Visualized Experiments. (2021). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway. PMC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LOESTRIN® 21 (Norethindrone Acetate and Ethinyl Estradiol Tablets, USP). Retrieved from [Link]
-
bioRxiv. (2025, May 31). Endogenous Estrogen-Mimetic Compounds in Cell Culture Media Influence Human Mesenchymal Stromal Cell (hMSC) Processes and Differentiation in a Sex-Biased Manner. Retrieved from [Link]
-
Web of Pharma. (2025, February 16). Norethindrone Acetate and Ethinyl Estradiol Tablets USP 2025. Retrieved from [Link]
-
ResearchGate. (2018, January 9). Is it essential to use phenol red free media for studies using estrogen-sensitive cells? Retrieved from [Link]
-
Lupin Limited. (2015, November 18). SAFETY DATA SHEET - Fyavolv™. Retrieved from [Link]
-
PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and Applications of Estrogen Assays. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. Retrieved from [Link]
-
ResearchGate. (2025, June 12). Do I need charcoal-stripped FBS if I purposely want estrogen in my media? Can I just use regular FBS? Retrieved from [Link]
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Application Notes & Protocols: Solubilization of Ethynyl Estradiol 17-Acetate for In Vitro Studies
Abstract
This comprehensive guide provides a detailed protocol and technical insights for the solubilization of Ethynyl Estradiol 17-Acetate (EEA), a synthetic estrogen, for use in a wide range of in vitro studies. Recognizing the compound's hydrophobic nature and poor aqueous solubility, this document outlines robust, field-proven methodologies for preparing high-concentration stock solutions and their subsequent dilution into aqueous cell culture media. Emphasis is placed on solvent selection, managing solvent-induced cytotoxicity, ensuring solution stability, and maintaining experimental reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in endocrinology, toxicology, and cell biology research.
Introduction: The Challenge of EEA Solubilization
Ethynyl Estradiol 17-Acetate (EEA) is a potent synthetic derivative of 17β-estradiol, widely utilized in pharmacological research and as a component of hormonal contraceptives. Its mechanism of action primarily involves binding to and activating estrogen receptors (ERs), which function as ligand-activated transcription factors to modulate gene expression. The efficacy of in vitro studies involving EEA is fundamentally dependent on its effective and consistent delivery to cells in culture.
However, the lipophilic character of EEA presents a significant challenge: it is practically insoluble in water and aqueous buffers, such as cell culture media. Improper dissolution can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental outcomes. Therefore, a systematic approach to solubilization is paramount. This protocol focuses on the use of organic solvents to create a concentrated stock solution, which can then be serially diluted into the final experimental medium to a working concentration that is both biologically active and minimally toxic to the cells.
Physicochemical Properties & Solvent Selection
Understanding the solubility profile of your compound is the first step in protocol design. While specific quantitative data for Ethynyl Estradiol 17-Acetate is not as widely published as for its parent compound, Ethynyl Estradiol, its properties are comparable to other hydrophobic steroids.
Table 1: Solubility of Related Estrogenic Compounds in Common Organic Solvents
| Solvent | Ethynyl Estradiol Solubility | 17β-Estradiol Solubility | Rationale for Use in Cell Culture |
| DMSO | ~20 mg/mL[1] | ~20 mg/mL[2][3] | High solvating power for nonpolar compounds; miscible with aqueous media. |
| Ethanol (Absolute) | ~30 mg/mL[1] | ~2.5 mg/mL[2][3] | Good solvating power; can be readily sterilized by filtration. |
| Dimethyl Formamide (DMF) | ~20 mg/mL[1] | ~20 mg/mL[2][3] | High solvating power; use with caution due to higher potential toxicity.[4] |
Causality of Solvent Choice: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its strong solvating capacity for hydrophobic molecules like EEA, combined with its miscibility with aqueous cell culture media, makes it highly effective. Ethanol is a viable alternative. However, the primary concern with any organic solvent is its potential for cytotoxicity.
Managing Solvent Cytotoxicity
The introduction of an organic solvent into a cell culture system can induce stress, alter gene expression, inhibit proliferation, or cause cell death, thereby confounding experimental results.[5][6] It is a critical, self-validating step to ensure the final concentration of the solvent in the culture medium is below the toxic threshold for the specific cell line being used.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant cytotoxic effects.[6][7]
-
Sensitive and Primary Cells: For primary cell cultures or particularly sensitive cell lines, it is advisable to maintain the final DMSO concentration at or below 0.1% .[7]
-
Vehicle Control: It is mandatory to include a "vehicle control" in all experiments. This control group consists of cells treated with the same final concentration of solvent (e.g., 0.1% DMSO) in the culture medium, but without the dissolved compound. This allows researchers to distinguish the effects of the compound from the effects of the solvent itself.
Experimental Workflow and Protocols
This section details the step-by-step methodology for preparing a concentrated stock solution of EEA in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Diagram: Workflow for EEA Solution Preparation
Caption: Workflow from solid compound to final cell treatment.
Protocol 3.1: Preparation of a 10 mM EEA Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. Working with concentrated stocks minimizes the volume of solvent added to the final cell culture.
Materials:
-
Ethynyl Estradiol 17-Acetate (EEA) powder (MW: 338.45 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of EEA powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 338.45 g/mol x (1000 mg / 1 g)
-
Mass = 3.38 mg
-
-
Weighing: Accurately weigh out 3.38 mg of EEA powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Expert Insight: Steroids can be static. Use an anti-static weigh boat or balance to ensure accurate measurement. Perform this in a chemical fume hood or a designated powder handling enclosure.
-
-
Dissolution: Using a calibrated micropipette, add 1.0 mL of sterile DMSO to the tube containing the EEA powder.
-
Homogenization: Cap the tube securely and vortex at medium speed for 1-2 minutes or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Trustworthiness Check: If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid dissolution. Do not overheat.
-
-
Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.[8][9] Store these aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock solution is stable for extended periods.[3][9]
Protocol 3.2: Preparation of Final Working Solution for Cell Treatment
This protocol uses a serial dilution approach to achieve a final desired concentration (e.g., 10 nM) while ensuring the final DMSO concentration remains low (e.g., 0.1%).
Materials:
-
10 mM EEA stock solution in DMSO (from Protocol 3.1)
-
Sterile, pre-warmed complete cell culture medium (specific to your cell line)
-
Sterile microcentrifuge tubes and/or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure (Example for 10 nM final concentration in 10 mL medium):
-
Thaw Stock: Remove one aliquot of the 10 mM EEA stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (1:100):
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM EEA stock solution to the medium.
-
Mix thoroughly by gentle vortexing or by pipetting up and down.
-
This creates a 100 µM intermediate solution in medium containing 1% DMSO.
-
-
Final Dilution (1:10,000):
-
Prepare the final volume of medium needed for your experiment (e.g., 10 mL in a sterile conical tube).
-
Add 1 µL of the 100 µM intermediate solution to the 10 mL of medium.
-
Calculation: (100 µM * 1 µL) / 10,000 µL = 0.01 µM = 10 nM .
-
The final DMSO concentration is diluted by another factor of 10,000, making it negligible.
-
Alternative Final Dilution (from 1% DMSO intermediate): To achieve a final DMSO concentration of 0.1%, you would perform a 1:10 dilution. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of fresh medium. This would result in a final EEA concentration of 10 µM. Adjust subsequent dilutions accordingly to reach your target nanomolar range.
-
-
Final Mixing and Application: Cap the tube and invert several times to ensure the final solution is homogeneous. Use this medium immediately to treat your cells.
Mechanism of Action Context: Estrogen Receptor Signaling
EEA, like endogenous 17β-estradiol, exerts its biological effects primarily through the classical genomic signaling pathway involving nuclear estrogen receptors (ERα and ERβ). Understanding this pathway is crucial for experimental design and data interpretation.
Diagram: Simplified Estrogen Receptor Signaling Pathway
Caption: Genomic signaling pathway of Ethynyl Estradiol.
References
- Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
-
Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Fakour, S. et al. (2019). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved February 12, 2026, from [Link]
-
Al-Samydai, A. et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals. Retrieved February 12, 2026, from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved February 12, 2026, from [Link]
-
Various Authors. (2017). Could anyone guide me on procedure to dissolve and make dilutions of 17 beta estradiol?. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Pavan, B. et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. PLOS ONE. Retrieved February 12, 2026, from [Link]
-
Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved February 12, 2026, from [Link]
-
Shareef, A. et al. (2006). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A. Journal of Chemical & Engineering Data. Retrieved February 12, 2026, from [Link]
-
Gurtner, A. et al. (2021). Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches. Pharmaceutics. Retrieved February 12, 2026, from [Link]
-
MP Biomedicals. (n.d.). Estradiol Technical Information. Retrieved February 12, 2026, from [Link]
-
Subedi, A. (2023). Towards the Quantification of Estrone and 17β-Estradiol. TopSCHOLAR®, Western Kentucky University. Retrieved February 12, 2026, from [Link]
-
Various Authors. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media?. ResearchGate. Retrieved February 12, 2026, from [Link]
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- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
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- 8. stemcell.com [stemcell.com]
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- 10. researchgate.net [researchgate.net]
Application Note: Precision Dosage Calculation and Formulation of Ethynyl Estradiol 17-Acetate for In Vivo Animal Models
Executive Summary & Chemical Context[1][2][3][4][5][6]
Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a synthetic ester derivative of the potent estrogen Ethinyl Estradiol (EE). In preclinical research, it is frequently utilized to study estrogenic effects, contraceptive efficacy, or hormone-dependent oncogenesis.
Critical Scientific Insight: Researchers often make a fundamental error by treating the acetate ester as equipotent by weight to the parent compound. EE-17-Ac is a prodrug ; it requires hydrolysis in vivo to release the active Ethinyl Estradiol. Therefore, precise dosage requires two distinct scaling factors:
-
Molar Mass Correction: Accounting for the weight of the acetate moiety.
-
Allometric Scaling: Accounting for metabolic surface area differences between species (Human
Animal).
This guide provides a self-validating protocol to calculate, formulate, and verify the dosage of EE-17-Ac.
The Dosage Calculation Framework
To determine the correct animal dose (
Molar Mass Correction (The Stoichiometric Factor)
The acetate group adds non-functional mass to the compound. If you use a dosage based on EE literature without correction, you will under-dose the animal by approximately 12.4% .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Conversion Factor ( |
| Ethinyl Estradiol (EE) | 296.40 | 1.0 (Reference) | |
| EE 17-Acetate | 338.44 | 1.14 |
Formula:
Allometric Scaling (The Metabolic Factor)
Per FDA Guidance (2005), doses must be scaled based on Body Surface Area (BSA), not just body weight. This uses the
Standard
Formula for Human Equivalent Dose (HED) to Animal Dose:
Integrated Calculation Workflow (Visualization)
The following diagram illustrates the logical flow to derive the final preparation concentration.
Figure 1: Logic flow for converting a clinical Ethinyl Estradiol dose to a preclinical EE-17-Acetate formulation.
Formulation Protocols
Steroids are lipophilic and practically insoluble in water. Improper vehicle selection leads to precipitation, resulting in erratic absorption and failed experiments.
Vehicle Selection Matrix
| Administration Route | Preferred Vehicle | Stability | Notes |
| Subcutaneous (SC) | Corn Oil or Sesame Oil | High (Weeks) | Slow, sustained release (Depot effect). |
| Oral Gavage (PO) | 0.5% Methylcellulose or Corn Oil | Medium (Days) | Mimics clinical oral administration. |
| Intraperitoneal (IP) | 5% DMSO / 95% Saline | Low (Hours) | Risk: Precipitation upon contact with aqueous fluids. Use immediately. |
Preparation Protocol: Oil-Based Injection (Gold Standard)
This protocol ensures a sterile, homogeneous solution for SC injection.
Reagents:
-
Ethynyl Estradiol 17-Acetate (Powder)
-
Corn Oil (Sigma-Aldrich/Merck grade)
-
Benzyl Alcohol (Optional, as co-solvent/preservative, max 2%)
Step-by-Step Workflow:
-
Weighing: Calculate the total mass required based on
animals Dose Days. Weigh EE-17-Ac into a sterile glass vial. -
Co-Solvent Dissolution (Critical Step): Add a minimal volume of 100% Ethanol or Acetone (e.g., 50
L per mg of steroid) to the powder. Vortex until completely dissolved.-
Why? Direct dissolution into viscous oil is slow and often incomplete.
-
-
Oil Addition: Add the required volume of Corn Oil to the vial.
-
Evaporation: Place the open vial in a warm water bath (40°C) or under a gentle stream of nitrogen gas to evaporate the volatile solvent (Ethanol/Acetone), leaving the steroid micro-dispersed in the oil.
-
Homogenization: Vortex vigorously for 2 minutes. Sonicate for 15 minutes at 40°C.
-
Sterilization: Pass the oil solution through a 0.22
m PVDF syringe filter into a sterile septum vial.-
Note: Do not use aqueous filters (PES/Nylon) for oil; they will clog.
-
Experimental Validation (The "Trust" Mechanism)
Blindly calculating a dose is insufficient. You must validate the biological activity of your specific batch and formulation using a Uterotrophic Bioassay . This serves as a "Go/No-Go" gate before initiating expensive long-term studies.
The Uterotrophic Assay Protocol (3-Day)
Objective: Confirm that the hydrolyzed EE-17-Ac is reaching nuclear receptors and inducing transcription.
-
Animals: Immature female rats (PD 19-21) or ovariectomized (OVX) adult mice.
-
Groups:
-
Vehicle Control (Oil only).
-
Positive Control (EE, 0.1 mg/kg).
-
Test Group (EE-17-Ac, calculated dose).
-
-
Dosing: SC injection daily for 3 consecutive days.
-
Necropsy (Day 4):
-
Euthanize animals.[3]
-
Dissect the uterus. Crucial: Carefully trim attached fat and mesentery.
-
Puncture the uterus to drain luminal fluid (imbibition).
-
-
Readout: Weigh the "blotted" uterine wet weight.[4]
-
Success Criteria: The Test Group must show a statistically significant increase in uterine weight (
) vs. Vehicle Control.
Biological Pathway Visualization
Understanding why the assay works ensures better troubleshooting.
Figure 2: Pharmacodynamic pathway of EE-17-Acetate activation and tissue response.
References
-
Food and Drug Administration (FDA). (2005).[5] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services.[6]
-
Nair, A. B., & Jacob, S. (2016).[1][7] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1][7]
-
Organisation for Economic Co-operation and Development (OECD). (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties. OECD Guidelines for the Testing of Chemicals.
-
Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: Phase 1. Environmental Health Perspectives, 109(8), 785–794.
Sources
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- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Estrogenic activity in forages: diagnostic use of the classical mouse uterine bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatest.com [pharmatest.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. GovInfo [govinfo.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
Application Note: High-Sensitivity Quantification of Ethynyl Estradiol 17-Acetate in Aqueous Matrices
Abstract
This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of Ethynyl Estradiol 17-Acetate (EEA) in various water samples. As a potent synthetic estrogen, the presence of EEA and its active metabolite, 17α-ethinylestradiol (EE2), in the aquatic environment is of significant concern due to their endocrine-disrupting capabilities at trace concentrations[1][2]. This application note details robust and sensitive methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), including detailed protocols for sample preparation, instrumental analysis, and method validation. The causality behind experimental choices is explained to provide researchers with a framework for adapting these methods to their specific laboratory and sample contexts.
Introduction: The Analytical Challenge
Ethynyl Estradiol 17-Acetate is a pro-drug that is rapidly hydrolyzed to the highly active 17α-ethinylestradiol (EE2) in vivo. While EE2 is more commonly monitored, the quantification of the parent acetate ester can be crucial for understanding its fate and transport in aquatic systems, as well as for assessing the efficacy of water treatment processes. The primary analytical challenges lie in the typically low environmental concentrations (ng/L or pg/L levels) and the complexity of environmental matrices, which necessitate highly selective and sensitive analytical techniques[1].
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a dominant technique for analyzing endocrine-disrupting compounds due to its high sensitivity and selectivity[3]. This guide will focus on LC-MS/MS as the primary analytical technique, with GC-MS presented as a well-established alternative.
Principle of Analysis: A Multi-Stage Approach
The reliable quantification of EEA in water involves a multi-stage workflow designed to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and then perform sensitive and selective instrumental analysis.
Figure 1: General analytical workflow for the determination of Ethynyl Estradiol 17-Acetate in water.
Recommended Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for its high sensitivity, specificity, and applicability to a wide range of water matrices without the need for derivatization. The approach detailed here is adapted from established methods for similar estrogenic compounds[1][4][5].
Rationale for Method Selection
-
Sensitivity: Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide exceptional sensitivity, enabling detection at the sub-ng/L level required for environmental monitoring[1].
-
Specificity: MRM provides two levels of mass filtering (precursor ion and product ion), which significantly reduces matrix interference and increases confidence in analyte identification.
-
Robustness: Modern UHPLC/HPLC systems offer reproducible and high-throughput analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is the cornerstone of sample preparation for this application. It allows for the concentration of the analyte from a large volume of water and the removal of interfering substances.
Causality: The choice of sorbent is critical. Reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are effective for trapping moderately nonpolar compounds like EEA from aqueous matrices[1][4]. Oasis HLB is often preferred for its enhanced retention of polar metabolites and its stability across a wider pH range[1][2].
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
-
Sample Collection: Collect samples in 1 L amber glass bottles to prevent photodegradation[4]. If residual chlorine is present (e.g., tap water), preserve the sample with ~80 mg of sodium thiosulfate[4].
-
Internal Standard Spiking: Add an isotopic-labeled internal standard, such as 17α-ethinylestradiol-d4 (EE2-d4), to each sample to correct for matrix effects and variations in extraction efficiency[1].
-
Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample (up to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped analytes with a small volume of a suitable organic solvent. A common choice is 2 x 4 mL of acetonitrile or methanol[5][6].
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase composition[5].
Figure 2: Step-by-step workflow for the Solid-Phase Extraction (SPE) of EEA from water samples.
Instrumental Analysis: UHPLC-MS/MS
Instrumentation:
-
UHPLC/HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Causality: ESI in negative ion mode is often preferred for phenolic compounds like EEA, as the phenolic hydroxyl group is readily deprotonated, leading to a strong [M-H]⁻ signal[5]. A C18 reversed-phase column is suitable for separating EEA from other structurally similar estrogens based on hydrophobicity.
Protocol 2: UHPLC-MS/MS Analysis
-
Chromatographic Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm[5].
-
Mobile Phase A: 0.05% Ammonium Hydroxide in Water[5].
-
Mobile Phase B: Acetonitrile[5].
-
Gradient Program:
-
Start at 20% B, hold for 1 min.
-
Linear ramp to 80% B over 8 min.
-
Hold at 80% B for 2 min.
-
Return to initial conditions and equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS/MS Parameters (Negative ESI):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 300°C.
-
Drying Gas Flow: 7 L/min.
-
Nebulizer Pressure: 25 psi.
-
MRM Transitions: These must be optimized empirically. For EEA (MW: 338.45 g/mol ), a potential transition could be based on the loss of the acetate group. For EE2 (MW: 296.41 g/mol ), a common transition is m/z 295.1 → 144.7[4].
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethynyl Estradiol 17-Acetate (EEA) | 337.2 | 277.2 (loss of CH3COOH) | To be optimized |
| 17α-ethinylestradiol (EE2) | 295.1 | 144.7 | To be optimized |
| 17α-ethinylestradiol-d4 (IS) | 299.1 | 144.7 | To be optimized |
| Table 1: Example MRM transitions for LC-MS/MS analysis. Note: EEA transitions are theoretical and require empirical optimization. |
Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly when operated with a sensitive detector like a negative chemical ionization (NCI) source. However, it requires a derivatization step to improve the volatility and thermal stability of the analytes.
Rationale for Method Selection
-
High Resolution: GC provides excellent chromatographic separation.
-
Established Methods: GC-MS methods for estrogens are well-documented[7][8].
-
Sensitivity with NCI: For compounds that can be derivatized with electrophilic groups, NCI can provide sensitivity comparable to or exceeding that of LC-MS/MS[7].
Sample Preparation and Derivatization
Sample preparation follows the same SPE protocol as for LC-MS/MS. The key difference is the addition of a derivatization step after the eluate has been evaporated to dryness.
Causality: Derivatization is necessary because the hydroxyl and ethynyl groups of EEA and EE2 make them too polar and thermally labile for direct GC analysis. Silylation (e.g., using BSTFA) or acylation are common approaches. Pentafluorobenzyl (PFB) derivatization is particularly effective for NCI-MS, as the highly electronegative fluorine atoms readily capture electrons, leading to a significant signal enhancement[7].
Protocol 3: Derivatization for GC-MS Analysis
-
Follow Protocol 1 for sample extraction and concentration.
-
To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumental Analysis: GC-MS
Instrumentation:
-
Gas Chromatograph: With a suitable capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) or negative chemical ionization (NCI).
Protocol 4: GC-MS Analysis
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature 100°C, hold for 1 min.
-
Ramp at 20°C/min to 250°C.
-
Ramp at 5°C/min to 300°C, hold for 5 min.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Ion Source: NCI with methane as reagent gas.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Method Validation and Performance
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose[9][10]. Key validation parameters are summarized below.
| Parameter | LC-MS/MS | GC-MS | Justification |
| Limit of Detection (LOD) | 0.02 - 1.12 ng/L[1][6] | ~0.05 ng/L[11] | Demonstrates the sensitivity of the method. |
| Limit of Quantification (LOQ) | 1 ng/L[12] | 0.1 - 0.5 ng/L | The lowest concentration that can be reliably quantified. |
| Linearity (R²) | >0.99[6][12] | >0.998 | Ensures a proportional response across a range of concentrations. |
| Accuracy (% Recovery) | 90 - 110%[10][12] | 92 - 103%[8] | Measures the agreement between the measured and true values. |
| Precision (% RSD) | <15%[6][13] | <10%[8] | Indicates the repeatability and reproducibility of the method. |
| Table 2: Typical performance characteristics for the analysis of ethinylestradiol compounds in water. |
Conclusion
The analytical methods detailed in this application note provide robust and sensitive protocols for the quantification of Ethynyl Estradiol 17-Acetate in water. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and specific requirements of the study. LC-MS/MS offers the advantage of direct analysis without derivatization, while GC-MS with NCI can provide exceptional sensitivity. In both cases, meticulous sample preparation, particularly solid-phase extraction, is critical for achieving the low detection limits required for environmental monitoring. Proper method validation is essential to ensure the generation of reliable and defensible data.
References
-
Lagana, A., et al. (2004). Quantitation of 17α-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(4), 374-380. [Link]
-
Gros, M., et al. (2012). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 4, 3759-3768. [Link]
-
Gomes, R. L., et al. (2023). Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. Environment International, 177, 107992. [Link]
-
British Columbia Ministry of Environment. (2017). 17α-Ethinylestradiol (EE2) in Water by LC/MS/MS - PBM. [Link]
-
Agilent Technologies. (2010). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. [Link]
-
Waters Corporation. (n.d.). Quantitative Analysis of Natural and Synthetic Estrogens in Surface and Final Effluent Waters at Low ppq Levels Using UPLC-MS/MS. [Link]
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Shimadzu. (n.d.). Highly Sensitive Analysis of Estradiols Using NCI-GC/MS. [Link]
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Cunha, S. C., & Fernandes, J. O. (2010). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. Journal of Chromatographic Science, 48(6), 433–445. [Link]
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Czerwonka, G., & Kaca, W. (2012). Comparing Methods of 17α-ethinylestradiol (EE2) Determination in Surface Water. Polish Journal of Environmental Studies, 21(5), 1189-1193. [Link]
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Jothimaheswari, R., et al. (2014). Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. Iranian Journal of Pharmaceutical Research, 13(4), 1369–1375. [Link]
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Ghorbani, M., & Aghamohammadi, M. (2018). Extraction and Quantification of 17-β-Estradiol in Wastewater Samples via Coacervative Phase Formation with β- Cyclodextrin an. Iranian Journal of Analytical Chemistry, 5(2), 26-34. [Link]
-
Kumar, P., et al. (2018). Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 150, 246-253. [Link]
-
Gros, M., et al. (2012). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
-
Richardson, S. D. (2012). Analytical Methods Used to Measure Endocrine Disrupting Compounds in Water. ResearchGate. [Link]
-
Afonso-Olivares, C., et al. (2013). Development and Validation of a HPLC‐DAD Method for Determination of Several Endocrine Disrupting Compounds in Estuarine Water. Analytical Letters, 46(13), 2059-2074. [Link]
-
Fabregat-Cabello, N., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Analytical Methods, 8, 2634-2644. [Link]
-
Socas-Rodríguez, B., et al. (2017). A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 409(11), 2965–2978. [Link]
-
Montagner, C. C., et al. (2014). Simultaneous determination of estriol, β-estradiol, 17α-ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC). Revista Ambiente & Água, 9(4). [Link]
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- 6. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
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Application Note: A Robust HPLC-MS/MS Method for the Ultrasensitive Quantification of Ethynyl Estradiol 17-Acetate in Human Plasma
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and highly sensitive method for the quantification of Ethynyl Estradiol 17-Acetate in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized chromatographic separation and sensitive detection by Multiple Reaction Monitoring (MRM). This method is designed to meet the stringent requirements of pharmacokinetic studies and drug monitoring, offering excellent accuracy, precision, and a low limit of quantification. All procedures are grounded in established bioanalytical method validation principles as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Rationale for a Dedicated HPLC-MS/MS Method
Ethynyl Estradiol 17-Acetate is a synthetic steroidal estrogen that finds application in hormonal contraceptives and hormone replacement therapies. Accurate measurement of its concentration in biological matrices, such as human plasma, is critical for pharmacokinetic profiling, bioequivalence studies, and understanding its physiological effects. The inherent challenges in analyzing this compound include its low therapeutic dosage, leading to picogram-per-milliliter concentrations in plasma, and the complexity of the biological matrix, which can interfere with accurate quantification.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and specificity.[4] This technique allows for the precise measurement of the target analyte even in the presence of endogenous plasma components. This application note provides a comprehensive, field-proven protocol for the analysis of Ethynyl Estradiol 17-Acetate, emphasizing the causality behind experimental choices to ensure method robustness and reliability.
Principle of the Method
The method involves the extraction of Ethynyl Estradiol 17-Acetate and an appropriate internal standard from human plasma using Solid-Phase Extraction (SPE). The extracted analytes are then separated using reversed-phase HPLC, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for any variability during sample preparation and analysis.
Materials and Reagents
-
Analytes and Standards:
-
Ethynyl Estradiol 17-Acetate (Reference Standard, >98% purity)
-
Ethynyl Estradiol-d4 (or other suitable stable isotope-labeled internal standard)
-
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Human Plasma (K2-EDTA as anticoagulant), sourced from at least six different donors for method validation.[1]
-
-
Consumables:
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18-based or mixed-mode cation exchange)[5]
-
Autosampler vials with inserts
-
Pipette tips and other standard laboratory consumables
-
Instrumentation and Analytical Conditions
Liquid Chromatography
A well-maintained UHPLC or HPLC system is essential for reproducible chromatography.
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 for a typical gradient profile. |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 70 | 30 |
| 0.50 | 70 | 30 |
| 3.00 | 10 | 90 |
| 4.00 | 10 | 90 |
| 4.10 | 70 | 30 |
| 5.00 | 70 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer is required for sensitive and specific detection.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for phenolic steroids. However, derivatization can significantly enhance positive ion mode response. |
| MRM Transitions | See Table 3 for proposed transitions. These must be optimized for the specific instrument. |
| Ion Source Temperature | 500 °C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Turbo Gas) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
Table 3: Proposed MRM Transitions for Ethynyl Estradiol 17-Acetate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ethynyl Estradiol 17-Acetate | 337.2 | 277.2 | 109.1 |
| Ethynyl Estradiol-d4 (IS) | 300.2 | 147.1 | - |
Note: The precursor ion for Ethynyl Estradiol 17-Acetate is calculated based on its molecular weight (338.45 g/mol ) in negative ion mode ([M-H]⁻). The product ions are hypothetical and based on the likely loss of the acetate group (59 Da) and other characteristic fragments of the steroid core. These transitions must be empirically determined and optimized on the specific mass spectrometer being used. For ethinyl estradiol without the acetate group, derivatization with dansyl chloride is a common strategy to improve sensitivity, with a typical MRM transition of m/z 530.30 → 171.10.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethynyl Estradiol 17-Acetate and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol/water to prepare a series of working standard solutions for spiking into plasma to create the calibration curve.
-
Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve a calibration curve ranging from approximately 5 to 500 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove proteins and other interfering substances from the plasma.
Caption: Solid-Phase Extraction Workflow for Ethynyl Estradiol 17-Acetate.
Detailed SPE Protocol:
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (70% A: 30% B). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
Method Validation
The analytical method must be validated to ensure its reliability for the intended application. Validation should be performed in accordance with FDA and ICH guidelines and should assess the following parameters:[1][2]
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.[1]
-
Linearity and Range: The calibration curve should be linear over the specified range, with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process should be determined.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Data Analysis and Interpretation
Data is acquired and processed using the instrument-specific software. The concentration of Ethynyl Estradiol 17-Acetate in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This application note provides a detailed and scientifically sound HPLC-MS/MS method for the quantification of Ethynyl Estradiol 17-Acetate in human plasma. The described protocol, when properly validated, will provide a reliable and sensitive tool for researchers and drug development professionals. The emphasis on the rationale behind the methodological choices is intended to empower the user to adapt and troubleshoot the method as needed.
References
-
Agilent Technologies. (2010). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. Application Note. Available at: [Link]
-
Li, W., et al. (2011). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. Journal of Chromatography B, 879(28), 3051-3059. Available at: [Link]
-
ResearchGate. (n.d.). THE MRM TRANSITION M/Z 530.30/171.10 DETECTION OF ETHINYL ESTRADIOL-D4 (IS). Retrieved from ResearchGate. Available at: [Link]
-
Crews, H. M., et al. (2004). Quantitation of 17α-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(14), 1593-1600. Available at: [Link]
-
Reddy, G. S., et al. (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry, 35(1), 1-8. Available at: [Link]
-
Gómez, M. J., et al. (2012). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 4(10), 3290-3298. Available at: [Link]
-
Petrović, M., et al. (2003). Identification of the transformation products of 17α-ethinylestradiol and 17β-estradiol by mass spectrometry and other instrumental techniques. Trends in Analytical Chemistry, 22(10), 685-697. Available at: [Link]
-
Li, W., et al. (2011). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry - Experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. Journal of Chromatography B, 879(28), 3051-3059. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ResearchGate. (n.d.). 1: MS- and MS-MS spectra of 17 α-ethinylestradiol and an unknown.... Retrieved from ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Xiong, Z., et al. (2010). Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 643-648. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. [Video]. YouTube. Available at: [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from SlideShare. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. Available at: [Link]
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Application Notes and Protocols for Utilizing Ethynyl Estradiol 17-Acetate in Zebrafish Developmental Studies
Introduction: The Zebrafish Model and the Endocrine Disruptor Ethynyl Estradiol 17-Acetate
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for investigating the impacts of endocrine-disrupting chemicals (EDCs) on developmental biology.[1][2] Its rapid, external embryogenesis, optical transparency, and high genetic homology with mammals provide an unparalleled window into the subtle and profound ways in which EDCs can alter normal development.[2] Among the most potent and environmentally persistent EDCs is the synthetic estrogen, 17α-ethinylestradiol (EE2), a primary component of oral contraceptives.[3][4] This guide focuses on the practical application of Ethynyl Estradiol 17-Acetate (EE2-Ac), a common prodrug form of EE2, in zebrafish developmental studies. Upon introduction into an aqueous medium or biological system, EE2-Ac is readily hydrolyzed to the active EE2 molecule. Therefore, the biological effects observed are attributable to EE2.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust studies to assess the developmental toxicity and endocrine-disrupting potential of EE2-Ac using the zebrafish model.
Mechanism of Action: Disruption of the Endocrine System
Ethinyl estradiol primarily exerts its effects by mimicking the natural estrogen, 17β-estradiol (E2), and binding to estrogen receptors (ERs). This interaction initiates a cascade of molecular events that can disrupt the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for sexual development and reproduction.[5][6]
In zebrafish, exposure to EE2 has been shown to:
-
Induce Vitellogenin (Vtg) Production: Vitellogenin is an egg yolk precursor protein normally produced by females. Its presence in male fish is a well-established biomarker for exposure to estrogenic compounds.[4][7][8]
-
Alter Gene Expression: EE2 exposure can upregulate the expression of estrogen-responsive genes such as esr1 and downregulate androgen receptor (ar) genes.[9]
-
Interfere with Sexual Differentiation: Developmental exposure can skew the sex ratio towards females and lead to gonadal abnormalities, including underdeveloped gametes in both sexes.[10][11]
-
Impact Neurodevelopment and Behavior: Studies have demonstrated that developmental EE2 exposure can lead to persistent behavioral changes, such as increased anxiety, even in subsequent generations.[3][12][13]
Experimental Design and Considerations
A well-designed study is critical for obtaining reliable and reproducible results. The following points should be carefully considered:
-
Concentration Range Selection: EE2 is potent at very low, environmentally relevant concentrations (ng/L range).[3][7][9] A logarithmic concentration series is recommended to capture the dose-response relationship.
-
Exposure Window: The timing of exposure is crucial. Early life stages, from fertilization through larval development, are particularly sensitive to endocrine disruption.[14][15]
-
Controls: A negative control (vehicle only, e.g., 0.1% DMSO) and, if possible, a positive control (e.g., 17β-estradiol) should be included.
-
Water Quality and Renewal: Maintaining stable water quality parameters (pH, temperature, hardness) is essential. A static-renewal exposure system, where the test solutions are refreshed every 24-48 hours, is recommended to maintain the desired chemical concentration.[16]
-
Analytical Chemistry: Whenever possible, the actual concentrations of EE2 in the exposure water should be verified using analytical methods like LC-MS/MS to account for potential degradation or adsorption.[17][18][19]
Protocols
Protocol 1: Zebrafish Embryo Acute Toxicity Assay (Modified for Endocrine Disruption Endpoints)
This protocol is adapted from standard zebrafish embryo developmental toxicity assays to include specific endpoints for endocrine disruption.
Materials:
-
Ethynyl Estradiol 17-Acetate (EE2-Ac)
-
Dimethyl sulfoxide (DMSO)
-
Fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)
-
Embryo medium (e.g., E3 medium)
-
24-well plates
-
Stereomicroscope
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of EE2-Ac in DMSO. Store at -20°C.
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution in embryo medium to achieve the desired final concentrations.
-
The final DMSO concentration should not exceed 0.5% (v/v) in all experimental and control groups.[16]
-
Prepare a vehicle control with the same concentration of DMSO as the highest EE2-Ac exposure group.
-
-
Embryo Exposure:
-
Collect freshly fertilized embryos and screen for quality.
-
Place one healthy embryo per well in a 24-well plate containing 1 mL of the respective test or control solution.
-
Incubate at 26-28.5°C on a 14:10 hour light:dark cycle.[16]
-
-
Exposure Renewal: Renew 75-100% of the test solutions every 24 hours.
-
Endpoint Assessment:
-
Observe embryos daily under a stereomicroscope.
-
Record mortality, hatching rate, and morphological malformations (e.g., yolk sac edema, pericardial edema, spinal curvature, tail malformations).[9][16]
-
At specific time points (e.g., 72, 96, 120 hpf), a subset of larvae can be collected for molecular analysis (qPCR) or whole-mount in situ hybridization.
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol allows for the quantification of changes in the expression of key genes involved in the estrogen signaling pathway.
Materials:
-
Zebrafish larvae (from Protocol 1)
-
TRIzol reagent or similar RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (vtg1, esr1, cyp19a1b) and a reference gene (ef1a or b-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Pool 5-10 larvae per biological replicate.
-
Homogenize in TRIzol and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
| Target Gene | Function | Expected Change with EE2 |
| vtg1 | Vitellogenin 1 (egg yolk precursor) | Upregulation |
| esr1 | Estrogen Receptor 1 | Upregulation |
| cyp19a1b | Brain Aromatase | Upregulation |
| ef1a | Elongation factor 1 alpha (Reference) | No change |
Expected Outcomes and Data Interpretation
Exposure to Ethynyl Estradiol 17-Acetate is expected to yield a range of developmental and physiological effects in a dose-dependent manner.
Summary of Potential Effects of Developmental EE2 Exposure in Zebrafish
| Endpoint | Effect | Concentration Range (ng/L) | Reference |
| Mortality & Malformations | Increased mortality and morphological defects at higher concentrations. | 4 - 20 | [9] |
| Gene Expression (vtg1) | Significant upregulation in both sexes. | 1 - 10 | [4][7][10] |
| Gonadal Development | Altered gonad structure, underdeveloped gametes, skewed sex ratio. | 2 - 25 | [4][7][10] |
| Reproduction | Reduced fecundity and fertilization success in adults exposed during development. | 1.2 - 10 | [10][13] |
| Behavior | Increased anxiety-like behavior in adults exposed during development and in their unexposed offspring. | 1.2 - 10 | [3][12][13] |
Interpreting the Data:
-
A significant upregulation of vtg1 and esr1 in male and/or female larvae is a strong indicator of estrogenic activity.
-
The presence of morphological abnormalities, even at sub-lethal concentrations, suggests developmental toxicity.
-
Long-term studies that assess reproductive success and behavior in adulthood can reveal the persistent and potentially transgenerational effects of early-life exposure.[3][13]
Conclusion and Future Directions
The zebrafish model provides a robust and sensitive platform for evaluating the endocrine-disrupting effects of Ethynyl Estradiol 17-Acetate. The protocols outlined in this guide offer a starting point for comprehensive developmental toxicity studies. Future research could leverage transgenic zebrafish lines with fluorescent reporters for estrogenic activity, providing real-time, in vivo visualization of the cellular and tissue-level responses to EE2-Ac exposure.[20] Such advanced models, combined with detailed molecular and behavioral analyses, will continue to enhance our understanding of the risks posed by estrogenic compounds in the environment.
References
-
Volkova, K., Reyhanian, N., Porseryd, T., Porsch-Hällström, I., & Hallgren, S. (2015). Developmental exposure of zebrafish (Danio rerio) to 17α-ethinylestradiol affects non-reproductive behavior and fertility as adults, and increases anxiety in unexposed progeny. Aquatic Toxicology, 169, 191-201. [Link]
-
Reyhanian, N., Volkova, K., & Hallgren, S. (2018). 17-α-Ethinylestradiol modulates endocrine and behavioral responses to stress in zebrafish. General and Comparative Endocrinology, 265, 195-202. [Link]
-
Baekelandt, S., Mandiki, S. N. M., Fostier, A., & Kestemont, P. (2023). Estetrol has a lower impact than 17α-ethinylestradiol on the reproductive capacity of zebrafish (Danio rerio). Aquatic Toxicology, 259, 106505. [Link]
-
Li, Y., Zhang, Y., Li, J., Gao, R., & Li, S. (2017). Neonatal exposure to 17α-ethynyl estradiol (EE) disrupts follicle development and reproductive hormone profiles in female rats. Toxicology Letters, 276, 44-51. [Link]
-
Wu, C. F., Huang, C. H., & Lin, C. H. (2010). Exposure to 17alpha-ethynylestradiol impairs reproductive functions of both male and female zebrafish (Danio rerio). Aquatic Toxicology, 98(2), 185-193. [Link]
-
Luzio, A., Santos, D., Fontaínhas-Fernandes, A. A., & Monteiro, S. M. (2014). Developmental toxicity of endocrine disruptors in early life stages of zebrafish, a genetic and embryogenesis study. Aquatic Toxicology, 152, 289-300. [Link]
-
Porseryd, T., Porsch-Hällström, I., & Hallgren, S. (2017). Persistent Effects of Developmental Exposure to 17α-Ethinylestradiol on the Zebrafish (Danio rerio) Brain Transcriptome and Behavior. Frontiers in Endocrinology, 8, 22. [Link]
-
Van den Belt, K., Verheyen, R., & Witters, H. (2003). Effects of 17alpha-ethynylestradiol in a partial life-cycle test with zebrafish (Danio rerio): effects on growth, gonads and female reproductive success. The Science of the Total Environment, 309(1-3), 127-137. [Link]
-
Schuster, A. C., Rodrigues, G. Z. P., Zwetsch, B. G., Garcia, A. L. H., & Gehlen, G. (2019). 17α-ethinyl estradiol induces behavioral and reproductive damages in zebrafish (Danio rerio). Ecotoxicology and Environmental Contamination, 14(1), 1-8. [Link]
-
Van den Belt, K., Verheyen, R., & Witters, H. (2003). Effects of 17alpha-ethynylestradiol in a partial life-cycle test with zebrafish (Danio rerio): Effects on growth, gonads and female reproductive success. Science of The Total Environment, 309(1-3), 127-137. [Link]
-
Luzio, A., Matos, M., Santos, D., Fontaínhas-Fernandes, A. A., & Monteiro, S. M. (2016). Effects of 17-ethinylestradiol at different water temperatures on zebrafish sex differentiation and gonad development. Aquatic Toxicology, 177, 345-356. [Link]
-
Brion, F., Tyler, C. R., Palazzi, X., Laillet, B., Porcher, J. M., Garric, J., & Flammarion, P. (2004). Impacts of 17beta-estradiol, including environmentally relevant concentrations, on reproduction after exposure during embryo-larval-, juvenile- and adult-life stages in zebrafish (Danio rerio). Aquatic Toxicology, 68(3), 193-217. [Link]
-
Andersen, L., Holbech, H., Gessbo, Å., Norrgren, L., & Petersen, G. I. (2001). Reproductive Effects of Ethynylestradiol and 4t-Octylphenol on the Zebrafish (Danio rerio). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 130(2), 197-205. [Link]
-
Fenske, M., van Aerle, R., Brack, S., Tyler, C. R., & Segner, H. (2001). Effects of ethynylestradiol on the reproductive physiology in zebrafish (Danio rerio): time dependency and reversibility. Environmental Toxicology and Chemistry, 20(4), 782-791. [Link]
-
de Esch, C., de Vries, R., van der Ven, L., & van de Brandhof, E. J. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Toxics, 9(10), 246. [Link]
-
Fent, K., & Yazdani, M. (2022). Application of Transgenic Zebrafish Models for Studying the Effects of Estrogenic Endocrine Disrupting Chemicals on Embryonic Brain Development. Frontiers in Endocrinology, 13, 831498. [Link]
-
da Silva, C. P., & Collins, C. H. (2011). Rapid Screening Method for Detecting Ethinyl Estradiol in Natural Water Employing Voltammetry. Sensors, 11(7), 6564-6578. [Link]
-
De Croock, J., De Troyer, N., Van der Ven, K., & De Coen, W. (2019). Advancing the Zebrafish embryo test for endocrine disruptor screening using micro-injection: Ethinyl estradiol as a case study. Environmental Toxicology and Chemistry, 38(3), 533-547. [Link]
-
Segner, H. (2009). Zebrafish (Danio rerio) as a model organism for investigating endocrine disruption. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 149(2), 187-195. [Link]
-
Malagolini, N., Rodrigues, A. C. M., & de Souza, A. W. S. (2026). Zebrafish: a key model for unraveling the effects of endocrine disruptors on the thyroid. Frontiers in Endocrinology, 17. [Link]
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Moreira, I. S., de Oliveira, A. R. M., & de Almeida, V. E. (2017). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Environmental Monitoring and Assessment, 189(11), 575. [Link]
-
Gracia-Lor, E., Gago-Ferrero, P., Padrós, J., & Borrull, F. (2012). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 4(5), 1291-1299. [Link]
-
Basque Health Cluster. (2023). Zebrafish model for the screening of Endocrine Disruptors. [Link]
-
British Columbia Ministry of Environment. (2017). 17α-Ethinylestradiol (EE2) in Water by LC/MS/MS. [Link]
-
De Croock, J., De Troyer, N., Van der Ven, K., & De Coen, W. (2019). Advancing the Zebrafish embryo test for endocrine disruptor screening using micro-injection: Ethinyl estradiol as a case study. Environmental Toxicology and Chemistry, 38(3), 533-547. [Link]
-
ZeClinics. (2022). Endocrine Disruption by Chemicals: Zebrafish Insights. [Link]
-
Snyder, S. A., Kelly, K. L., & Huang, X. (2001). Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. Environmental Science & Technology, 35(18), 3623-3631. [Link]
-
Gibert, Y., Sassi-Messai, S., & Fini, J. B. (2011). Early embryogenesis in zebrafish is affected by bisphenol A exposure. Differentiation, 81(4), 233-240. [Link]
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- 1. Zebrafish (Danio rerio) as a model organism for investigating endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Zebrafish: a key model for unraveling the effects of endocrine disruptors on the thyroid [frontiersin.org]
- 3. Persistent Effects of Developmental Exposure to 17α-Ethinylestradiol on the Zebrafish (Danio rerio) Brain Transcriptome and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estetrol has a lower impact than 17α-ethinylestradiol on the reproductive capacity of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocrine Disruption by Chemicals: Zebrafish Insights | ZeClinics CRO [zeclinics.com]
- 7. Effects of 17alpha-ethynylestradiol in a partial life-cycle test with zebrafish (Danio rerio): effects on growth, gonads and female reproductive success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developmental toxicity of endocrine disruptors in early life stages of zebrafish, a genetic and embryogenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impacts of 17beta-estradiol, including environmentally relevant concentrations, on reproduction after exposure during embryo-larval-, juvenile- and adult-life stages in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17-α-Ethinylestradiol modulates endocrine and behavioral responses to stress in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developmental exposure of zebrafish (Danio rerio) to 17α-ethinylestradiol affects non-reproductive behavior and fertility as adults, and increases anxiety in unexposed progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
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Ethynyl Estradiol 17-Acetate for inducing estrogenic responses in vivo
Introduction & Chemical Identity
Ethynyl Estradiol 17-Acetate (EE-17A) is a synthetic ester derivative of the potent estrogen agonist 17
Mechanism of Action: The Prodrug Concept
EE-17A functions primarily as a prodrug . Upon in vivo administration, the acetate group at the C-17 position is cleaved by non-specific esterases (carboxylesterases) in the plasma and liver. This hydrolysis releases the active parent compound, EE2, which then binds with high affinity to Estrogen Receptors (ER
Key Pharmacological Consideration: Because EE-17A adds molecular weight without adding potency (until hydrolyzed), dosing must be calculated based on molar equivalents to standard EE2 if comparing historical data.
-
MW Ethinylestradiol (EE2): 296.4 g/mol [1]
-
MW Ethynyl Estradiol 17-Acetate: 338.4 g/mol
-
Conversion Factor:
Formulation & Vehicle Selection
Unlike free EE2, which has limited solubility in aqueous buffers, the 17-acetate ester exhibits enhanced lipophilicity. Proper vehicle selection is critical to ensure consistent bioavailability and avoid precipitation at the injection site.
Recommended Vehicles
| Vehicle Type | Composition | Application | Notes |
| Oil-Based (Preferred) | Corn Oil, Sesame Oil, or Peanut Oil | Subcutaneous (s.c.) or Intramuscular (i.m.) | Provides a "depot" effect for sustained release. Best for multi-day dosing. |
| Co-Solvent System | 5-10% Ethanol + 90-95% Corn Oil | Oral Gavage (p.o.) or s.c. | Ethanol aids initial dissolution of the crystal; oil stabilizes the ester. |
| DMSO/Saline | 10% DMSO + 90% Saline | Intraperitoneal (i.p.) | Not recommended for multi-day studies due to rapid precipitation and DMSO toxicity. |
Preparation Protocol (Oil Vehicle)
-
Weighing: Accurately weigh the required amount of EE-17A crystalline solid.
-
Primary Solubilization: Dissolve crystals in a minimal volume of molecular-grade Ethanol (e.g., 5% of final volume). Vortex until clear.
-
Dilution: Add the specific oil (e.g., Corn Oil) to the final volume.
-
Evaporation (Optional): If ethanol interference is a concern, stir the solution under a stream of nitrogen gas to evaporate the ethanol, leaving the compound suspended in oil.
-
Sterilization: Filter through a 0.22
m hydrophobic PVDF membrane if using for parenteral injection.
Protocol A: The Uterotrophic Bioassay (Estrogenicity)[2]
This protocol is adapted from OECD Test Guideline 440 . It validates the estrogenic potency of EE-17A by measuring uterine weight increase in immature or ovariectomized rats.
Experimental Design
-
Model: Immature female Sprague-Dawley rats (Post-natal day 19-20 upon arrival).
-
Acclimation: 3 days. Dosing begins on PND 22.
-
Group Size:
per dose group. -
Route: Subcutaneous (s.c.) injection (Dorsal scapular region).
Dosing Regimen
| Group | Treatment | Dose (mg/kg/day) | Purpose |
| 1 | Vehicle Control | 0 (Corn Oil) | Baseline Uterine Weight |
| 2 | EE-17A Low | 0.003 | Threshold Response |
| 3 | EE-17A Mid | 0.01 | Linear Phase Response |
| 4 | EE-17A High | 0.1 | Maximal Response ( |
Step-by-Step Workflow
-
Administration: Administer doses once daily for 3 consecutive days (Time 0, 24, 48 hours).
-
Clinical Obs: Monitor for body weight changes and injection site leakage daily.
-
Termination: Euthanize animals 24 hours after the final dose (Time 72 hours).
-
Dissection (Critical Step):
-
Open the abdominal wall.
-
Locate the uterine horns.
-
Carefully trim away fascia and fat.
-
Cut the cervix at the vaginal fornix.
-
-
Data Collection:
-
Wet Weight: Weigh the "wet" uterus (containing luminal fluid).
-
Blotted Weight: Incise the uterine horns, blot out the fluid on filter paper, and weigh again. Blotted weight is the primary endpoint for tissue hypertrophy.
-
Protocol B: Estrogen-Induced Cholestasis Model (Toxicology)
High-dose estrogens are the gold standard for inducing intrahepatic cholestasis (impairment of bile flow) in rodents. EE-17A is effective here due to the potent suppression of bile salt transporter pumps (BSEP/Ntcp) by the hydrolyzed EE2.
Experimental Design
-
Model: Adult Male Wistar or Sprague-Dawley rats (200-250g).
-
Rationale: Male rats are more susceptible to estrogen-induced cholestasis than females due to lower basal estrogen adaptation.
Dosing Regimen
-
Dose: 5 to 10 mg/kg body weight (s.c.).
-
Note: This is a pharmacological hyper-dose, approx. 100x the physiological range.
-
-
Duration: 5 consecutive days.
-
Vehicle: Propylene Glycol or Corn Oil.
Readout Markers
| Marker | Tissue | Expected Change | Mechanism |
| Bile Flow | In vivo | Downregulation of BSEP/Ntcp transporters. | |
| Serum ALP | Serum | Bile duct obstruction/irritation. | |
| Total Bile Acids | Serum | Retention of bile acids due to secretory failure. | |
| Liver Histology | Liver | Focal necrosis | Accumulation of cytotoxic bile acids. |
Mechanistic Visualization
Figure 1: Metabolic Activation Pathway
The following diagram illustrates the conversion of the inactive ester to the active genomic modulator.
Caption: Metabolic pathway of EE-17A. The acetate moiety renders the molecule a prodrug, requiring esterase-mediated hydrolysis to liberate the active EE2, which then drives genomic estrogenic signaling.
Figure 2: Uterotrophic Assay Workflow
Caption: Standardized 3-day Uterotrophic Bioassay workflow for assessing estrogenic potency of EE-17A in immature rats.
References
-
OECD (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A short-term screening test for oestrogenic properties. OECD Guidelines for the Testing of Chemicals, Section 4.
-
Koda, T., et al. (2002). Uterotrophic response of 19 chemicals in the immature rat uterotrophic bioassay. Journal of Toxicological Sciences. (Demonstrates the sensitivity of the assay to EE2 derivatives).
-
Marrone, G., et al. (2016). Estrogen-induced cholestasis: a review of the mechanisms and the potential protective role of nuclear receptors. (Details the mechanism of BSEP suppression by Ethinylestradiol).
-
PubChem Compound Summary. Ethinylestradiol (CID 5991) and derivatives. National Center for Biotechnology Information.
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Application Note: A Multi-Tiered Protocol for Assessing the Estrogenicity of Ethynyl Estradiol 17-Acetate
Introduction: The Compound and the Imperative for Estrogenicity Assessment
Ethynyl Estradiol 17-Acetate is a synthetic steroidal estrogen. While the most widely studied and utilized form is 17α-ethinylestradiol (EE), acetate esters like Ethynyl Estradiol 17-Acetate are often employed as prodrugs. A prodrug is an inactive or less active molecule that is metabolized into the active form within the body. It is anticipated that Ethynyl Estradiol 17-Acetate is readily hydrolyzed in vivo and in metabolically active in vitro systems by esterase enzymes to yield the highly potent 17α-ethinylestradiol.[1]
17α-ethinylestradiol is a foundational component of oral contraceptives and is also used in hormone replacement therapies.[2][3] Its high oral bioavailability and potent estrogenic activity stem from the 17α-ethynyl group, which sterically hinders metabolic breakdown in the liver.[4] This potency, however, also makes it a significant endocrine-disrupting compound (EDC) when it enters the environment, capable of affecting wildlife at very low concentrations.[5]
Given its pharmaceutical importance and environmental persistence, a rigorous and systematic assessment of the estrogenicity of Ethynyl Estradiol 17-Acetate and its active metabolite is critical. This guide provides a multi-tiered framework, progressing from foundational receptor-level interactions to whole-organism physiological responses, to comprehensively characterize its estrogenic profile. This approach ensures mechanistic understanding and regulatory relevance, aligning with guidelines from the Organisation for Economic Co-operation and Development (OECD).[6]
Foundational Mechanism: Estrogen Receptor Activation
The biological effects of estrogens are mediated primarily through two high-affinity nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[7] Ethynyl estradiol is a known agonist for both ERα and ERβ.[4] The canonical pathway for estrogenic action involves several key steps:
-
Ligand Binding: The estrogenic compound diffuses into the cell and binds to the Ligand Binding Domain (LBD) of the ER located in the cytoplasm or nucleus.
-
Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation & DNA Binding: The receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Activation: The complex recruits co-activator proteins, initiating the transcription of downstream genes, leading to the synthesis of proteins that mediate the physiological estrogenic response.[2]
Caption: Canonical Estrogen Receptor (ER) signaling pathway.
Tier 1: In Vitro Mechanistic Assays
In vitro assays provide rapid, sensitive, and mechanistic data on a compound's ability to interact with specific components of the endocrine pathway. They are essential for initial screening and for understanding the molecular basis of a compound's activity.
Caption: Workflow for in vitro estrogenicity assessment.
Protocol: Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the ER, providing a direct measure of binding affinity.
Scientific Rationale: The affinity of a compound for the ER is a primary determinant of its estrogenic potential. This assay isolates the initial step in the signaling cascade—receptor binding—without the complexities of downstream cellular processes. The protocol is adapted from guidelines provided by the National Toxicology Program (NTP).
Reagents and Materials:
-
Recombinant human ERα and ERβ
-
Radioligand: [³H]-17β-estradiol
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4
-
Unlabeled 17β-estradiol (for standard curve) and Ethynyl Estradiol (as a positive control)
-
Test Compound: Ethynyl Estradiol 17-Acetate
-
Hydroxylapatite (HAP) slurry for separation
-
Scintillation fluid and vials
Step-by-Step Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound, unlabeled 17β-estradiol, and positive controls in the assay buffer. A typical concentration range for potent estrogens is 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.
-
Assay Setup: In microcentrifuge tubes on ice, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and the various concentrations of the test compound or unlabeled standards.
-
Initiate Binding: Add the ER preparation (e.g., 50-100 µg protein per tube) to each tube to initiate the binding reaction.
-
Incubation: Incubate the tubes at 4°C for 16-18 hours to allow the binding to reach equilibrium.
-
Separation: Add ice-cold HAP slurry to each tube. HAP binds the receptor-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Washing: Centrifuge the tubes to pellet the HAP. Discard the supernatant containing the unbound radioligand. Wash the pellet multiple times with cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Elute the bound radioligand from the HAP pellet using ethanol. Transfer the eluate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-17β-estradiol displaced versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
Data Presentation: ER Binding Affinity
| Compound | Receptor | IC50 (nM) - Representative Data | Relative Binding Affinity (%) vs. 17β-Estradiol |
|---|---|---|---|
| 17β-Estradiol (E2) | ERα | 0.2 | 100% |
| ERβ | 0.5 | 100% | |
| 17α-Ethinylestradiol (EE) | ERα | 0.1 | ~200%[4] |
| ERβ | 0.9 | ~55%[4] | |
| Ethynyl Estradiol 17-Acetate | ERα | To be determined | To be determined |
| | ERβ | To be determined | To be determined |
Note: The binding affinity of the acetate ester may be lower than the active EE form in this cell-free system due to the lack of metabolic hydrolysis.
Protocol: Yeast Estrogen Screen (YES) Assay
This assay measures the ability of a compound to bind to the human ER and activate the transcription of a reporter gene in a yeast system.
Scientific Rationale: The YES assay moves beyond simple binding to assess functional transcriptional activation. It uses genetically modified Saccharomyces cerevisiae containing the human ER gene (hER) and an expression plasmid with a reporter gene (e.g., lacZ) under the control of EREs. Binding of an agonist to the hER induces the expression of β-galactosidase, which cleaves a chromogenic substrate, resulting in a quantifiable color change.
Reagents and Materials:
-
Genetically modified Saccharomyces cerevisiae strain containing hER and a lacZ reporter plasmid.
-
Yeast growth medium.
-
Assay medium containing a chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside - CPRG).
-
Test compound, 17β-Estradiol (positive control), and a vehicle control (e.g., ethanol).
-
Sterile 96-well microtiter plates.
Step-by-Step Protocol:
-
Yeast Culture: Inoculate growth medium with the yeast strain and incubate at 28-30°C on an orbital shaker until the culture reaches a specific optical density (e.g., A620nm = 1.0).
-
Plate Preparation: Prepare serial dilutions of the test compound and controls in ethanol. Pipette small aliquots (e.g., 10 µL) into the wells of a 96-well plate. Allow the ethanol to evaporate completely.
-
Assay Inoculation: Prepare the assay medium by seeding it with the prepared yeast culture. Dispense the yeast-containing assay medium into each well of the 96-well plate.
-
Incubation: Seal the plate and incubate at 32-34°C for 18-72 hours. The color will change from yellow to red in the presence of an estrogenic substance.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the test compound. Use a four-parameter logistic regression to determine the EC50 value (the concentration that produces 50% of the maximal response). The estrogenic potency can be expressed relative to the 17β-Estradiol standard.
Tier 2: In Vivo Physiological Assays
While in vitro assays are powerful screening tools, in vivo studies are essential to understand the effects of a compound in a whole organism, accounting for absorption, distribution, metabolism, and excretion (ADME).
Protocol: Rodent Uterotrophic Assay
The uterotrophic assay is the internationally accepted gold-standard in vivo screening assay for identifying estrogenic activity (OECD Test Guideline 440).
Scientific Rationale: The uterus is a primary target tissue for estrogens. In immature or ovariectomized female rodents, which have low endogenous estrogen levels, the uterus is highly sensitive to external estrogenic compounds. Exposure to an estrogen agonist causes a rapid and measurable increase in uterine weight due to fluid imbibition and cell proliferation.
Caption: Workflow for the in vivo rodent uterotrophic assay.
Reagents and Materials:
-
Immature female rats (e.g., Sprague-Dawley or Wistar, 20-21 days old at the start of dosing).
-
Test Compound: Ethynyl Estradiol 17-Acetate.
-
Positive Control: 17α-Ethinylestradiol (EE).
-
Vehicle: Corn oil or other appropriate vehicle.
-
Standard laboratory equipment for animal housing, dosing (e.g., oral gavage), and dissection.
Step-by-Step Protocol:
-
Animal Acclimation and Grouping: After a brief acclimation period, randomly assign weight-matched animals to control and treatment groups (at least 6 animals per group). Groups should include a vehicle control, a positive control, and at least two dose levels of the test compound.
-
Dosing: Administer the test compound, positive control, or vehicle daily for three consecutive days via oral gavage or subcutaneous injection.
-
Observations: Record clinical signs of toxicity and measure body weight daily.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and record the final body weight.
-
Uterus Dissection and Weighing: Carefully dissect the uterus, separating it from the ovaries, fallopian tubes, and cervix. Trim away any adhering fat and connective tissue.
-
Weight Measurement: Gently blot the uterus to remove excess fluid and record the "blotted uterine weight." The "wet uterine weight" (including luminal fluid) may also be recorded.
-
Data Analysis: For each group, calculate the mean and standard deviation of the uterine weight (absolute and normalized to body weight). Use appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.
Data Presentation: Uterotrophic Response
| Treatment Group (Dose) | Mean Body Weight (g) | Mean Blotted Uterine Weight (mg) | Uterine Wt. / Body Wt. (mg/g) | Statistical Significance vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control | 85.0 | 25.5 | 0.30 | - |
| Ethinyl Estradiol (3 µg/kg/day) | 84.5 | 80.1 | 0.95 | p < 0.01 |
| EEA (Low Dose) | To be determined | To be determined | To be determined | To be determined |
| EEA (High Dose) | To be determined | To be determined | To be determined | To be determined |
Integrated Assessment and Conclusion
Assessing the estrogenicity of a compound like Ethynyl Estradiol 17-Acetate requires a weight-of-evidence approach.
-
Receptor Binding Assays will confirm if the compound or its active metabolite directly interacts with ERα and ERβ and will quantify its binding affinity relative to endogenous and synthetic estrogens.
-
Transcriptional Activation Assays (YES, Mammalian Reporter) will demonstrate whether this binding leads to the initiation of gene expression, a key functional outcome. These assays will also provide a robust measure of potency (EC50).
-
The Uterotrophic Assay will provide definitive in vivo evidence of a physiological estrogenic response in a relevant target tissue, integrating the compound's ADME properties.
By synthesizing the results from these tiered assays, researchers can build a comprehensive profile of Ethynyl Estradiol 17-Acetate's estrogenic activity. This integrated data is crucial for both pharmaceutical development, ensuring appropriate therapeutic application, and for environmental risk assessment, to understand and mitigate its potential as an endocrine disruptor.
References
-
Wikipedia. (n.d.). Ethinylestradiol. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethinyl Estradiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem Compound Summary for CID 5991. Retrieved from [Link]
-
Quanterix. (2019, January 1). 17-beta estradiol and 17alpha-ethinyl estradiol exhibit immunologic and epigenetic regulatory effects in NZB/WF1 female mice. Retrieved from [Link]
-
Merck Millipore. (2017, August 11). Data describing lack of effects of 17α-ethinyl estradiol on mammary gland morphology in female mice exposed during pregnancy and lactation. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Putative mechanism of action for 17β-estradiol (E2) and Estrogen Receptor alpha (ERα) in response to an inflammatory stimulus in microglia. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Norethindrone Acetate; Ethinyl Estradiol Oral Tablets (contraception). Retrieved from [Link]
-
DailyMed - National Library of Medicine. (n.d.). Label: NORETHINDRONE ACETATE AND ETHINYL ESTRADIOL tablet. Retrieved from [Link]
-
Wikipedia. (n.d.). Estradiol 17β-acetate. Retrieved from [Link]
-
National Toxicology Program. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
National Toxicology Program. (2002, October). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative comparisons of in vitro assays for estrogenic activities. PubMed Central. Retrieved from [Link]
-
Hrčak. (n.d.). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Retrieved from [Link]
-
Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. Retrieved from [Link]
-
PubMed. (n.d.). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Retrieved from [Link]
-
OECD. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Uterotrophic Bioassay in Rodents: A Short-Term Screening Test for Oestrogenic Properties. Retrieved from [Link]
-
Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. Retrieved from [Link]
-
Urosphere. (n.d.). Uterotrophic bioassay in immature rats. Retrieved from [Link]
-
Pocket Dentistry. (2015, October 30). In Vitro Assay Systems for the Assessment of Oestrogenicity. Retrieved from [Link]
-
National Institutes of Health. (2018, January 1). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Retrieved from [Link]
-
Xenometrix. (n.d.). XenoScreen XL YES - Yeast Estrogen Screen. Retrieved from [Link]
-
Grokipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Oxford Academic. (n.d.). Meta-analysis of Supramaximal Effects in In Vitro Estrogenicity Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays. Retrieved from [Link]
-
Regulations.gov. (n.d.). Story of the Uterotrophic Assay. Retrieved from [Link]
-
MDPI. (n.d.). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors. Retrieved from [Link]
-
Pharmatest Services. (n.d.). Uterotrophic bioassay. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Human Estrogen Receptor Dimerization Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Estrogenic activity assessment of environmental chemicals using in vitro assays. Retrieved from [Link]
-
YouTube. (2016, January 2). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
Sources
- 1. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
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- 3. my.clevelandclinic.org [my.clevelandclinic.org]
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application of Ethynyl Estradiol 17-Acetate in breast cancer cell line research.
Subtitle: Mechanisms of Esterase-Dependent Activation and Experimental Protocols for ER+ Cell Lines
Executive Summary
Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a synthetic 17
In breast cancer research—specifically within MCF-7 (ER+) and T47D models—EE-17-Ac serves as a critical chemical probe for investigating intracellular prodrug hydrolysis and esterase activity .[1][2] Its biological activity is contingent upon enzymatic cleavage by intracellular carboxylesterases to release the active EE2 moiety.
This guide details the chemical biology of EE-17-Ac, provides rigorous protocols for its solubilization and application in proliferation assays (E-Screen), and outlines the mechanistic differences between cell-free binding and whole-cell potency.[1][2]
Chemical Biology & Mechanism of Action
The "Pro-Drug" Mechanism
The 17-acetate group renders the molecule more lipophilic than EE2, facilitating rapid passive diffusion across the plasma membrane. However, this esterification sterically hinders the formation of the stable hydrogen bond network required for high-affinity binding to the ER
Consequently, EE-17-Ac is biologically "silent" or possesses low affinity until processed.[1][2] Upon entry into the cytoplasm of breast cancer cells (which are rich in non-specific esterases), the acetate group is cleaved, regenerating 17
Signaling Pathway Visualization
The following diagram illustrates the critical requirement for enzymatic hydrolysis prior to genomic signaling.
Figure 1: Mechanism of Action.[1][2] EE-17-Ac acts as a lipophilic precursor that must be hydrolyzed by cytoplasmic esterases to generate the active EE2, which then drives genomic estrogen signaling.[1][2]
Experimental Design Strategy
Cell Line Selection[1]
-
MCF-7 / T47D (ER+): Essential for demonstrating efficacy.[1][2] These cells express high levels of ER
and the necessary esterases to activate EE-17-Ac.[1][2] -
MDA-MB-231 (ER-): Required negative control.[1][2] These cells should show no proliferative response to EE-17-Ac, confirming that toxicity is not off-target.[1][2]
The "Estrogen-Free" Environment (Critical)
Standard Fetal Bovine Serum (FBS) contains endogenous estrogens (E2, Estrone) that will mask the effects of EE-17-Ac.[1][2]
-
Requirement: You must use Charcoal-Stripped FBS (CS-FBS) and Phenol Red-Free media for at least 48 hours prior to treatment.[1][2] Phenol Red acts as a weak estrogen mimetic.
Detailed Protocols
Protocol A: Stock Solution Preparation
Lipophilic steroids adhere to plastics and precipitate in aqueous media if not handled correctly.
-
Solvent: Dissolve crystalline EE-17-Ac (CAS 21221-29-4) in 100% DMSO (Dimethyl sulfoxide).[1][2]
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption) and store at -20°C. Stable for 6 months.
-
Working Solution: Serially dilute in DMSO to 1000x the final target concentration. Ensure the final DMSO concentration in the cell culture well is < 0.1% to avoid cytotoxicity.
Protocol B: The "E-Screen" Proliferation Assay
Validates the biological conversion of EE-17-Ac to active estrogen.[1][2]
Materials:
-
Assay Media: DMEM/F12 (Phenol Red-Free) + 5% CS-FBS + 2mM Glutamine.[1][2]
-
Reagents: EE-17-Ac, 17
-Estradiol (Positive Control), Fulvestrant/ICI 182,780 (Antagonist).[1][2]
Step-by-Step:
-
Seeding: Seed MCF-7 cells at 3,000 cells/well in 96-well plates using Assay Media.
-
Starvation: Incubate for 24 hours to deplete intracellular estrogen reserves.
-
Treatment: Replace media with fresh Assay Media containing treatments (n=6 replicates):
-
Incubation: Incubate for 5 to 6 days . (Estrogen-induced proliferation is a slow event requiring multiple cell cycles).[1][2]
-
Readout: Assess viability using CCK-8, MTT, or Crystal Violet staining.
Expected Results:
-
EE-17-Ac should induce a sigmoidal dose-response curve.[1][2]
-
Potency Shift: The EC50 of EE-17-Ac may be slightly higher (right-shifted) compared to pure EE2, reflecting the time-lag required for hydrolysis.[1][2]
-
ICI Blockade: Co-treatment with Fulvestrant must completely abolish the proliferative effect, proving ER-dependency.[2]
Protocol C: Competitive Binding Assay (Whole Cell vs. Cytosol)
Differentiation of Prodrug vs. Active Drug.
Concept: This experiment highlights the unique property of EE-17-Ac.
-
Condition A (Cytosol at 4°C): Lysed cells at low temp have minimal esterase activity. EE-17-Ac will show low affinity for ER.[1][2]
-
Condition B (Whole Cell at 37°C): Intact cells are metabolically active. EE-17-Ac is converted to EE2, showing high apparent affinity .[1][2]
Method (Whole Cell):
-
Seed MCF-7 cells in 24-well plates. Starve in CS-FBS media.
-
Incubate cells with 1 nM
-Estradiol (Radiolabeled tracer) + increasing concentrations of unlabeled EE-17-Ac (Competitor).[1][2] -
Incubate at 37°C for 1 hour.
-
Wash with ice-cold PBS, lyse, and measure radioactivity via scintillation counting.[3]
-
Result: EE-17-Ac will displace the tracer effectively at 37°C (due to conversion to EE2).
Data Analysis & Troubleshooting
Comparative Potency Table
When analyzing data, structure your results to compare the Acetate derivative against the parent compounds.
| Compound | Molecular Weight | Lipophilicity (LogP) | Relative Binding Affinity (Cytosol 4°C) | Proliferative Potency (MCF-7 EC50) |
| 17 | 272.38 | ~4.0 | 100% (Reference) | ~10 pM |
| Ethinylestradiol (EE2) | 296.40 | ~3.7 | ~100-120% | ~10-20 pM |
| EE-17-Acetate | 338.44 | > 4.5 (High) | < 5% (Steric Hindrance) | ~50-100 pM * |
*Note: The high proliferative potency of EE-17-Acetate in whole cells despite low binding affinity is the signature of its prodrug conversion.[1][2]
Troubleshooting
-
Issue: High background growth in control wells.
-
Issue: EE-17-Ac shows no activity.
-
Cause: Cell line may lack specific esterases (rare in MCF-7, possible in engineered lines) or compound precipitation.
-
Fix: Check solubility; ensure cells are metabolically active.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5991, Ethinylestradiol. Retrieved from [Link]
-
Lippman, M., et al. (1976). Effects of estrogens and antiestrogens on the growth of human breast cancer cells in long-term tissue culture. Cancer Research.[5] (Foundational protocol for E-Screen). Retrieved from [Link]
-
Poirier, D., et al. (1990). Derivatives of ethynylestradiol with oxygenated 17 alpha-alkyl side chain: synthesis and biological activity.[6] Journal of Steroid Biochemistry.[6] (Discusses 17-substituted EE2 derivatives and binding affinity). Retrieved from [Link]
-
Katz, J., et al. (1987). Estradiol esters can replace 17 beta-estradiol in the stimulation of DNA and esterase synthesis by MCF-7 cells. Endocrinology. (Establishes esterase hydrolysis mechanism in MCF-7). Retrieved from [Link]
-
NIST Chemistry WebBook. Ethinyl Estradiol Properties and Spectra. Retrieved from [Link]
Sources
- 1. Ethinyl Estradiol (CAS 57-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Ethinyl Estradiol [webbook.nist.gov]
- 3. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of estrogen growth response in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 17 beta-estradiol metabolites on cell cycle events in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of ethynylestradiol with oxygenated 17 alpha-alkyl side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethinyl Estradiol as a Reference Standard in Analytical Chemistry
Introduction: The Quintessential Role of a Reference Standard
In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative measurements are paramount. These measurements underpin the safety and efficacy of therapeutic agents, making the quality of the reference standard an inviolable cornerstone of the analytical process. This document provides a detailed guide to the use of Ethinyl Estradiol (17α-ethynylestradiol) as a reference standard for researchers, scientists, and drug development professionals.
Ethinyl Estradiol (EE2), a synthetic derivative of the natural estrogen 17β-estradiol, is a potent and orally bioavailable estrogen.[1][2] Its primary application is as the estrogenic component in the majority of combined oral contraceptive pills.[3] Given its widespread use and potent biological activity, regulatory bodies mandate precise quantification in final drug products and intermediate manufacturing stages. A highly characterized, pure Ethinyl Estradiol reference standard is therefore indispensable for developing and validating analytical methods to ensure product quality.
A Note on Nomenclature: This document focuses on Ethinyl Estradiol (CAS: 57-63-6). The term "Ethynyl Estradiol 17-Acetate" is chemically ambiguous and does not correspond to a standard pharmaceutical substance. It is likely a conflation of Ethinyl Estradiol and Estradiol 17-Acetate, a different chemical entity. All protocols herein pertain to the correct and widely used compound, Ethinyl Estradiol.
Physicochemical Profile and Handling
A thorough understanding of the reference standard's physical and chemical properties is critical for its correct handling, storage, and use in preparing accurate standard solutions.
Key Properties
The fundamental properties of Ethinyl Estradiol are summarized below.
| Property | Value | Source |
| Chemical Name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17α)- | [4] |
| Molecular Formula | C₂₀H₂₄O₂ | [1][4] |
| Molecular Weight | 296.4 g/mol | [1][4] |
| CAS Number | 57-63-6 | [4] |
| Appearance | White to creamy white, fine powder/crystalline solid | [1][4] |
| Melting Point | 180–186 °C (may exhibit polymorphism at 142-146 °C) | [5] |
| UV λmax | ~281 nm in alcohol | [4][5] |
| Solubility | Soluble in ethanol (~30 mg/mL), DMSO (~20 mg/mL), and acetone. Sparingly soluble in water. | [2][4][6] |
Storage and Stability
The integrity of a reference standard is directly linked to its storage conditions. Improper storage can lead to degradation, compromising the accuracy of all subsequent measurements.
-
Long-Term Storage: For maximum stability, Ethinyl Estradiol reference standard should be stored at -20°C.[4][7] Under these conditions, it is stable for at least four years.[4]
-
Working Conditions: Store in tight, nonmetallic, light-resistant containers as specified by the USP.[5]
-
Solution Stability: Aqueous solutions are not recommended for storage beyond one day.[4] Stock solutions prepared in organic solvents should be stored under refrigeration and monitored for stability, especially for long-term projects.
Safety and Handling Precautions
Ethinyl Estradiol is a potent synthetic hormone and should be handled with appropriate care to avoid exposure.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood or a ventilated balance enclosure, especially when working with the neat powder.
-
Personal Protective Equipment (PPE): Wear impervious gloves, a lab coat, and safety glasses to prevent skin and eye contact.[8][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Protocol: Preparation of Standard Solutions
The accuracy of any analysis begins with the precise preparation of the standard solutions. This protocol outlines the steps for preparing stock and working standards of Ethinyl Estradiol.
Rationale: The choice of solvent is critical. High-purity methanol or ethanol are excellent choices due to the high solubility of Ethinyl Estradiol and their compatibility with reversed-phase HPLC mobile phases. Using Class A volumetric glassware is mandatory to minimize measurement errors.
Step-by-Step Protocol:
-
Equilibration: Before opening, allow the container of Ethinyl Estradiol reference standard to equilibrate to room temperature to prevent condensation of moisture onto the powder.
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the Ethinyl Estradiol reference standard onto an analytical balance.
-
Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol or ethanol.
-
Sonicate for 5-10 minutes until the standard is completely dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly by inverting the flask multiple times.
-
-
Working Standard Solutions:
-
Prepare working standards by performing serial dilutions from the stock solution using the same solvent.
-
For example, to prepare a 10 µg/mL working standard, pipette 10.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask and dilute to volume with the solvent.
-
Application 1: Assay and Purity by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the most common method for determining the assay and purity of Ethinyl Estradiol in bulk drug substance and finished pharmaceutical products.[10][11] This method provides the robustness and precision required for quality control environments.
Causality: A reversed-phase C18 column is the stationary phase of choice due to the hydrophobic nature of the steroidal backbone of Ethinyl Estradiol. A mobile phase of acetonitrile and water provides excellent resolution and peak shape. UV detection at 281 nm is selected because it corresponds to a UV absorbance maximum for the compound, ensuring high sensitivity.[4][5]
HPLC-UV Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-UV analysis.
Caption: Workflow for Assay and Purity Analysis by HPLC-UV.
Detailed HPLC-UV Protocol
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[12]
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 281 nm[5][10] |
| Injection Volume | 20 µL |
Procedure:
-
System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the working standard solution (e.g., 10 µg/mL) five or six times.
-
Rationale: The SST is a non-negotiable step that verifies the precision, resolution, and overall performance of the analytical system on a given day.[13]
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): The %RSD of the peak areas from the replicate injections should be ≤ 2.0%.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be ≥ 2000.
-
-
-
Analysis:
-
Once the SST criteria are met, inject the blank (solvent), followed by the working standard solution and the sample solution in sequence.
-
-
Calculation (Assay %):
-
The assay is calculated using the external standard formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
-
Purity is determined by area normalization, assuming all impurities have a similar response factor, or by using qualified impurity reference standards.
-
Application 2: Trace Level Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as determining low levels of Ethinyl Estradiol in complex matrices like human plasma or environmental water samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14][15][16]
Causality: The power of LC-MS/MS lies in its ability to isolate a specific precursor ion (matching the molecular weight of the analyte) and then fragment it to produce unique product ions. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, effectively filtering out noise from complex sample matrices.[17] The use of a stable isotope-labeled internal standard (e.g., Ethinyl Estradiol-d4) is crucial for correcting analyte loss during sample preparation and for compensating for matrix-induced ion suppression or enhancement, thereby ensuring the highest level of accuracy.[16][18]
LC-MS/MS Experimental Workflow (with SPE)
Caption: Workflow for Trace Analysis by LC-MS/MS with SPE.
Detailed LC-MS/MS Protocol
This protocol provides a general framework. Specific parameters, especially for sample preparation and MS detection, must be optimized for the matrix being analyzed.
| Parameter | Recommended Condition |
| Sample Preparation | Solid Phase Extraction (SPE) using Oasis HLB or C18 cartridges[16] |
| LC System | UHPLC for improved resolution and shorter run times |
| Column | C18, e.g., 2.1 mm x 50 mm, < 2 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) |
| MRM Transitions | EE2: Precursor > Product (e.g., m/z 295.2 > 145.1); EE2-d4: Precursor > Product (e.g., m/z 299.2 > 147.1) |
| Internal Standard | Ethinyl Estradiol-d4 (EE2-d4)[16] |
Procedure:
-
Sample Preparation (SPE):
-
Spike a known volume of sample with the internal standard solution.
-
Condition the SPE cartridge (e.g., with methanol then water).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent).
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
Calibration Curve: Prepare a set of calibration standards in a blank matrix (matrix-matched calibrators) containing a fixed concentration of the internal standard and varying concentrations of the Ethinyl Estradiol reference standard. Process these standards alongside the unknown samples.
-
LC-MS/MS Analysis: Inject the processed calibrators and samples.
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of Ethinyl Estradiol in the unknown samples by interpolating their area ratios from the calibration curve. The linearity of this curve should be confirmed (e.g., r² > 0.99).[10]
-
Method Validation: The Trustworthiness Pillar
All analytical methods developed using the reference standard must be validated to demonstrate their suitability for the intended purpose.[13][19] The Ethinyl Estradiol reference standard is the anchor for assessing these validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[12][20]
-
Accuracy: Assessed by spiking a blank matrix with known amounts of the reference standard and measuring the recovery.
-
Precision: Evaluated by repeatedly analyzing a homogenous sample to determine repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity & Range: Demonstrated by analyzing a series of dilutions of the reference standard to show a proportional response over a defined concentration range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. Determined by analyzing very dilute solutions of the reference standard.
Conclusion
The Ethinyl Estradiol reference standard is a critical tool for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. Its proper handling, the precise preparation of standard solutions, and its application in robust, validated analytical methods like HPLC-UV and LC-MS/MS form the bedrock of reliable analytical data. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers and analysts can achieve the highest level of data integrity in their work.
References
-
PubChem. (n.d.). Ethinylestradiol. National Center for Biotechnology Information. Retrieved from [Link]
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USP-NF. (2006). USP Monographs: Ethinyl Estradiol. USP29-NF24. Retrieved from [Link]
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Durant, A. A., et al. (2002). Gas chromatography-tandem mass spectrometry determination of 17alpha-ethinylestradiol residue in the hair of cattle. Journal of Agricultural and Food Chemistry, 50(3), 436–440. Retrieved from [Link]
-
Ismail, Z., et al. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. International Journal of Engineering & Technology, 7(4.30), 13-17. Retrieved from [Link]
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Aris, A. Z., et al. (2014). Physico-chemical properties of estrogen hormones. In Estrogens in the Environment (pp. 1-18). Retrieved from [Link]
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Stanczyk, F. Z., & Archer, D. F. (2014). Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment. Contraception, 89(4), 253–263. Retrieved from [Link]
-
Afridi, H. I., et al. (2012). Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. Indian Journal of Pharmaceutical Sciences, 74(3), 248–254. Retrieved from [Link]
-
Afonso-Olivares, C., et al. (2013). Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices. Revista de Ciências Farmacêuticas Básica e Aplicada, 34(3), 291-306. Retrieved from [Link]
-
Ripollés, C., et al. (2014). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 6(14), 5028-5037. Retrieved from [Link]
-
USP-NF. (2009). Ethinyl Estradiol Tablets. Revision Bulletin. Retrieved from [Link]
-
Labadie, P., & Budzinski, H. (2005). Quantitation of 17α-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(1), 85-92. Retrieved from [Link]
-
Agilent Technologies. (n.d.). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. Application Note. Retrieved from [Link]
-
Afonso-Olivares, C., et al. (2013). Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices - A review. ResearchGate. Retrieved from [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Retrieved from [Link]
-
Apotex Inc. (2014). Drospirenone and Ethinyl Estradiol Tablets USP, 3.0 mg/0.03 mg Product Monograph. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1685-1695. Retrieved from [Link]
-
USP-NF. (2006). USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. USP29-NF24. Retrieved from [Link]
-
NHS Pharmaceutical Quality Assurance Committee. (2003). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Chan, C. C., et al. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Journal of Validation Technology, 26(5). Retrieved from [Link]
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Application Note & Protocols: A Guide to Investigating the Protein Binding of Ethynyl Estradiol 17-Acetate
Abstract: The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic profile. For synthetic steroids like Ethynyl Estradiol 17-Acetate, understanding these interactions is paramount for predicting efficacy, distribution, and potential drug-drug interactions. This guide provides a comprehensive overview of established and advanced techniques for characterizing the binding of Ethynyl Estradiol 17-Acetate to plasma proteins, primarily human serum albumin (HSA). We delve into the theoretical underpinnings and provide detailed, field-proven protocols for Equilibrium Dialysis, Ultrafiltration, Fluorescence Spectroscopy, and Surface Plasmon Resonance (SPR).
Introduction: The Significance of Protein Binding
The journey of a drug through the body is profoundly influenced by its interaction with plasma proteins. Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active, as it is free to diffuse across membranes, reach target tissues, and interact with receptors.[1][2] Ethynyl Estradiol, a key component in many hormonal therapies, is known to be extensively bound to plasma proteins, particularly albumin.[3][4] Its acetate ester, Ethynyl Estradiol 17-Acetate, is expected to exhibit similar characteristics.
Studying this binding is not merely an academic exercise; it is fundamental to drug development for several reasons:
-
Pharmacokinetics (PK): High protein binding can decrease clearance, prolonging the drug's half-life and influencing dosing regimens.[5]
-
Pharmacodynamics (PD): The concentration of free drug at the target site dictates the therapeutic effect.
-
Drug-Drug Interactions: Co-administered drugs can compete for the same binding sites on plasma proteins, leading to a sudden increase in the free fraction of one or both drugs, potentially causing toxicity.
This document serves as a practical guide for researchers, offering both the "how" and the "why" behind the most effective techniques to quantify these critical interactions.
Foundational Techniques for Quantifying Protein Binding
Several robust methods are available to determine the extent of drug-protein binding. These can be broadly categorized as separation-based (indirect) methods and direct spectroscopic methods.[6] The choice of technique depends on factors like the required throughput, the specific information needed (e.g., equilibrium data vs. kinetics), and the properties of the drug molecule.[5]
| Technique | Principle | Throughput | Key Output(s) | Advantages | Limitations |
| Equilibrium Dialysis (ED) | Separation of free drug from protein-bound drug across a semi-permeable membrane until equilibrium is reached.[6][7] | Low to Medium | Percent Bound (%PPB), Kd | "Gold Standard," high accuracy, minimal non-specific binding with proper device selection.[8] | Time-consuming (can take >24h to reach equilibrium).[9] |
| Ultrafiltration (UF) | Physical separation of free drug from protein-bound drug via centrifugation through a size-exclusion membrane.[9][10] | Medium to High | Percent Bound (%PPB) | Fast, methodologically simple, requires less specialized equipment.[9] | Prone to non-specific binding (NSB) to the membrane and device; temperature control is critical.[1][10] |
| Fluorescence Spectroscopy | Measures the quenching of a protein's intrinsic fluorescence (e.g., from Tryptophan) upon drug binding.[11][12] | High | Binding Constant (Ka), Number of Binding Sites (n) | Direct method (no separation needed), high sensitivity, provides mechanistic insights.[6][13] | Requires the protein to have intrinsic fluorescence or the ligand to be fluorescent; potential for interference. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free optical detection of mass changes on a sensor surface as the drug binds to an immobilized protein.[14] | Medium | Kon, Koff, KD | Provides real-time kinetic data (association/dissociation rates), high sensitivity, low sample consumption. | Requires protein immobilization which might affect its conformation; can be complex to set up. |
Protocol: Equilibrium Dialysis (ED)
Equilibrium dialysis is widely regarded as the benchmark for protein binding studies due to its accuracy and straightforward principle.[8] The method relies on the diffusion of the unbound small molecule (Ethynyl Estradiol 17-Acetate) across a semipermeable membrane separating a protein-containing compartment from a protein-free buffer compartment. At equilibrium, the concentration of the free drug is identical in both chambers.[7][15]
Causality Behind Experimental Choices:
-
Membrane: A low-binding membrane with a molecular weight cutoff (MWCO) of 12-14 kDa is chosen to retain plasma proteins (like albumin, ~66.5 kDa) while allowing the free drug to diffuse freely.[8]
-
Temperature: Incubation is performed at 37°C to simulate physiological conditions, as binding is a temperature-dependent process.[2]
-
Agitation: Gentle shaking ensures that equilibrium is reached more efficiently across the membrane surface.
-
Analysis: LC-MS/MS is the preferred method for accurately quantifying the low concentrations of the drug in both chambers without interference.[8]
Workflow Diagram: Equilibrium Dialysis
Caption: Workflow for determining protein binding using Equilibrium Dialysis.
Step-by-Step Protocol
-
Preparation:
-
Prepare a stock solution of Ethynyl Estradiol 17-Acetate in a suitable solvent (e.g., DMSO).
-
Thaw human plasma (or a solution of purified Human Serum Albumin) and keep it on ice.
-
Prepare isotonic phosphate-buffered saline (PBS), pH 7.4, as the dialysis buffer.[2]
-
-
Assay Setup (using a 96-well RED device):
-
Spike the plasma with the drug stock to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<1%) to avoid effects on protein conformation.
-
Add the spiked plasma to the sample chambers (e.g., 200 µL) of the RED device.[2][8]
-
Add dialysis buffer to the corresponding buffer chambers (e.g., 350 µL).[2]
-
Seal the plate securely.
-
-
Incubation:
-
Incubate the plate at 37°C on an orbital shaker (e.g., 300 RPM) for 4 to 24 hours to ensure equilibrium is reached.[2] The optimal time should be determined empirically.
-
-
Sampling and Analysis:
-
After incubation, carefully unseal the plate.
-
Transfer an aliquot (e.g., 50 µL) from each buffer chamber into a clean 96-well plate.
-
To equalize matrix effects for analysis (a self-validating step), add an equivalent volume of blank plasma to the buffer samples and an equivalent volume of buffer to the plasma samples.[2]
-
Add a protein precipitation agent (e.g., acetonitrile with an internal standard) to all samples to stop the binding reaction and prepare for analysis.[2]
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant from both sets of samples by a validated LC-MS/MS method to determine the drug concentration.
-
-
Data Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration, Cfree.
-
The concentration in the plasma chamber represents the total drug concentration, Ctotal.
-
Calculate the percentage of protein binding (%PPB) using the formula: %PPB = ((C_total - C_free) / C_total) * 100
-
Protocol: Ultrafiltration (UF)
Ultrafiltration is a faster alternative to ED that uses centrifugal force to separate the free drug from the protein-bound complex.[9][10] While efficient, this method requires careful control to mitigate potential inaccuracies from non-specific binding (NSB) to the device.[9][10]
Causality Behind Experimental Choices:
-
Device Pre-treatment: The primary challenge with UF is the loss of drug due to NSB on the filter and device components.[9] A pre-saturation step, where the device is exposed to a drug solution beforehand, can help saturate these non-specific sites, leading to a more accurate measurement of the true unbound fraction.
-
Temperature Control: Drug-protein binding is a dynamic equilibrium that is highly sensitive to temperature.[1] Centrifugation at room temperature when incubation was at 37°C can cause a rapid re-equilibration, leading to an underestimation of the unbound fraction.[1] Therefore, using a temperature-controlled centrifuge is critical for accuracy.
-
Filtrate Volume: Collecting a small volume of ultrafiltrate (<20% of the initial volume) is recommended to avoid significantly altering the protein concentration in the upper chamber, which could disturb the binding equilibrium.[10]
Workflow Diagram: Ultrafiltration
Caption: Workflow for determining protein binding using Ultrafiltration.
Step-by-Step Protocol
-
Preparation:
-
Prepare drug stock and plasma solution as described for Equilibrium Dialysis.
-
(Optional but recommended) Pre-condition the ultrafiltration devices by incubating them with a solution of the drug at the target concentration, then discarding the solution. This helps to saturate non-specific binding sites.[9]
-
-
Assay Setup:
-
Incubate the plasma/protein solution with Ethynyl Estradiol 17-Acetate at 37°C for a set time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Transfer a precise volume of the incubated sample into the upper chamber of the ultrafiltration device.
-
-
Centrifugation:
-
Place the devices in a centrifuge pre-equilibrated to 37°C.
-
Centrifuge at a speed and for a duration sufficient to collect a small amount of ultrafiltrate (e.g., 2000 x g for 15-30 minutes). The exact conditions should be optimized to yield about 10-20% of the initial volume as filtrate.[10]
-
-
Sampling and Analysis:
-
Carefully collect the ultrafiltrate from the lower chamber. This contains the free drug fraction.
-
Take an aliquot of the original incubated sample (before centrifugation) to determine the total drug concentration.
-
Analyze both the ultrafiltrate and the total drug sample via a validated LC-MS/MS method.
-
-
Data Calculation:
-
The concentration in the ultrafiltrate is Cfree.
-
The concentration in the pre-centrifugation sample is Ctotal.
-
Calculate the percentage of protein binding using the formula: %PPB = ((C_total - C_free) / C_total) * 100
-
Control: A parallel experiment without protein should be run to calculate the recovery and assess non-specific binding, where %NSB = ((C_initial - C_filtrate) / C_initial) * 100.
-
Protocol: Fluorescence Spectroscopy
This direct method leverages the intrinsic fluorescence of proteins, most notably from tryptophan residues, to monitor binding events.[16] Human Serum Albumin (HSA) contains a single tryptophan residue (Trp-214) located within a hydrophobic binding pocket.[16] When a ligand like Ethynyl Estradiol 17-Acetate binds in proximity to this residue, it can cause a change, typically a quenching (decrease), in the fluorescence intensity. This change is proportional to the extent of binding.[11][12]
Causality Behind Experimental Choices:
-
Excitation Wavelength: Tryptophan is typically excited at ~295 nm to minimize excitation of tyrosine residues, providing a cleaner signal.
-
Titration: A stepwise addition of the ligand (the "quencher") to the protein solution allows for the systematic measurement of fluorescence changes, which is necessary to calculate binding constants.
-
Inner Filter Effect Correction: High concentrations of ligand can absorb excitation or emission light, leading to an artificial decrease in fluorescence. This "inner filter effect" must be corrected for to ensure the observed quenching is due to binding alone.
Workflow Diagram: Fluorescence Quenching Assay
Caption: Workflow for determining protein binding via fluorescence quenching.
Step-by-Step Protocol
-
Preparation:
-
Prepare a stock solution of purified HSA (e.g., 2 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a concentrated stock solution of Ethynyl Estradiol 17-Acetate in the same buffer (if solubility permits) or with a minimal amount of co-solvent.
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm.
-
Set the emission scan range from 300 nm to 450 nm.
-
Set excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Measurement:
-
Place a known volume of the HSA solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (this gives F0 at the emission maximum, ~340-350 nm).
-
Make successive small additions of the Ethynyl Estradiol 17-Acetate stock solution to the cuvette.
-
After each addition, mix gently and allow to equilibrate (e.g., 2-5 minutes), then record the new fluorescence spectrum (this gives F).
-
-
Data Correction and Analysis:
-
Correct the observed fluorescence values (F) for the inner filter effect using the formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) where Aex and Aem are the absorbances of the ligand at the excitation and emission wavelengths, respectively.
-
Analyze the quenching data using the Stern-Volmer equation: F_0 / F = 1 + K_sv[Q] = 1 + k_q * τ_0 * [Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the lifetime of the fluorophore in the absence of the quencher.
-
For determining the binding constant (Ka) and the number of binding sites (n), the data can be plotted using the modified Stern-Volmer equation: log((F_0 - F) / F) = log(K_a) + n * log[Q]
-
A plot of log((F_0 - F) / F) versus log[Q] yields a straight line with a slope of n and a y-intercept of log(K_a).
-
Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on binding kinetics. It measures changes in the refractive index at the surface of a sensor chip where a protein (the ligand) is immobilized. When an analyte (the drug) flows over the surface and binds, the local mass increases, causing a detectable change in the SPR signal.
Causality Behind Experimental Choices:
-
Immobilization: Amine coupling is a common and robust method for immobilizing proteins like HSA onto a CM5 (carboxymethylated dextran) sensor chip. The dextran matrix provides a hydrophilic, flexible environment that helps maintain the protein's native conformation.
-
Analyte Concentration Series: Injecting a series of different analyte concentrations is essential for globally fitting the binding data to a kinetic model, allowing for the reliable determination of association (ka) and dissociation (kd) rate constants.
-
Regeneration: A regeneration solution (e.g., a low pH buffer or a high salt concentration) is used to disrupt the protein-drug interaction and wash the bound drug from the surface, preparing the chip for the next injection cycle.
Workflow Diagram: Surface Plasmon Resonance
Caption: Workflow for kinetic analysis of protein binding using SPR.
Step-by-Step Protocol
-
Protein Immobilization (Amine Coupling):
-
Activate the carboxyl groups on a CM5 sensor chip surface by injecting a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the HSA solution (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface.
-
Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.
-
-
Kinetic Analysis:
-
Prepare a series of precise dilutions of Ethynyl Estradiol 17-Acetate in running buffer (e.g., HBS-EP+ buffer) over a suitable concentration range (e.g., 0.1x to 10x the expected KD). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the lowest concentration of the drug over the sensor surface for a set time to monitor the association phase .
-
Switch back to flowing only running buffer over the surface to monitor the dissociation phase .
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound drug.
-
Repeat this association-dissociation-regeneration cycle for each concentration in the series, from lowest to highest.
-
-
Data Analysis:
-
The output is a sensorgram, a plot of response units (RU) versus time.
-
After subtracting the reference surface signal and the buffer-only injection signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting process yields the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD), where KD = kd / ka.
-
References
- JoVE. (2025, February 12).
- DailyMed. (2019, September 25). Norethindrone Acetate and Ethinyl Estradiol Tablets USP, 1.5 mg/0.03 mg.
- PMC. (2025, February 18). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests.
- DailyMed - NIH. (2026, January 29).
- International Journal of Pharmaceutical Sciences and Research.
- Creative Proteomics. Fluorescence Spectroscopy Services: A Complete Solution for Protein and Biomolecular Analysis.
- WuXi AppTec. Plasma Protein Binding (PPB) Assays.
- MDPI. (2021, February 19).
- ResearchGate. (2025, August 6). Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
- SpringerLink. Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
- The Nest Group, Inc. Equilibrium Dialysis.
- PMC - NIH. Testing for drug-human serum albumin binding using fluorescent probes and other methods.
- PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
- IPHASE Biosciences.
- Bio-Radiations. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies.
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- 2. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norethindrone Acetate and Ethinyl Estradiol Tablets USP, 1.5 mg/0.03 mg [dailymed.nlm.nih.gov]
- 4. DailyMed - NORETHINDRONE ACETATE AND ETHINYL ESTRADIOL tablet [dailymed.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. enamine.net [enamine.net]
- 9. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
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- 13. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
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- 16. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Transcriptomic Profiling of Ethynyl Estradiol 17-Acetate (EE-17-Ac)
Evaluating Prodrug Kinetics and Estrogenic Potency in In Vitro Models
Executive Summary
This guide details the protocol for gene expression profiling of Ethynyl Estradiol 17-Acetate (EE-17-Ac) , a specific lipophilic ester derivative of the synthetic estrogen Ethinylestradiol (EE2).[1]
While EE2 is a potent Estrogen Receptor (ER) agonist, the 17-acetate derivative functions primarily as a prodrug .[1] The acetylation at the 17
This protocol is designed to distinguish the pharmacokinetic lag and transcriptional magnitude of the ester compared to the parent drug, a critical step in validating novel steroid prodrug formulations.[1]
Scientific Rationale & Mechanism
The "Hydrolysis-Activation" Hypothesis
In gene expression experiments, EE-17-Ac should not be treated as a direct ligand but as a Time-Dependent Release System .[1]
-
Cellular Entry: The acetate group increases lipophilicity (
), potentially altering membrane permeation rates compared to EE2.[1] -
Bioactivation: Intracellular esterases (e.g., carboxylestyerases) must cleave the 17-acetate group.[1]
-
Receptor Binding: Only the liberated EE2 binds the Nuclear Estrogen Receptor (ER
/ER ) with high affinity.[1] -
Transcription: The resulting gene signature (e.g., TFF1, GREB1, PGR) reflects the concentration of released EE2 over time.[1]
Critical Experimental Insight: If EE-17-Ac shows a gene signature identical to EE2 at early time points (1-2h), it suggests rapid, instability-driven hydrolysis.[1] A delayed signature indicates stable prodrug behavior.
Visual Workflow: Mechanism of Action
Figure 1: The activation pathway of EE-17-Ac.[1] The gene expression readout is dependent on the esterase-mediated conversion step.[1]
Experimental Protocol
Phase 1: Reagent Preparation & Stability
Challenge: Steroid esters are prone to spontaneous hydrolysis in aqueous buffers. Solution: Maintain anhydrous stocks until the moment of dosing.
| Component | Specification | Protocol Note |
| Test Compound | Ethynyl Estradiol 17-Acetate | CAS: 21221-29-4.[1][2][3][4][] Purity >98%. |
| Control 1 | Ethinylestradiol (EE2) | Parent compound reference (CAS: 57-63-6).[1] |
| Control 2 | Fulvestrant (ICI 182,780) | ER antagonist (1 µM) to prove ER-dependency.[1] |
| Vehicle | DMSO (Anhydrous) | Final concentration < 0.1% in culture.[1] |
| Serum | Charcoal-Stripped FBS (csFBS) | CRITICAL: Standard FBS contains endogenous estrogens that mask the effect.[1] Use csFBS.[6] |
Stock Solution Protocol:
-
Dissolve EE-17-Ac in 100% DMSO to a concentration of 10 mM .
-
Aliquot into amber glass vials (avoid plastic which can absorb steroids).
-
Store at -20°C. Do not freeze-thaw more than 3 times.
-
Verification: Verify stock integrity via HPLC before critical RNA-Seq runs to ensure no spontaneous hydrolysis has occurred during storage.[1]
Phase 2: Cell Culture & Hormone Deprivation
Model: MCF-7 (Human Breast Adenocarcinoma).[1] This line is ER
-
Seeding: Seed MCF-7 cells in 6-well plates (approx.
cells/well) in standard DMEM + 10% FBS.[1] -
The "Washout" (Starvation):
-
24 hours post-seeding, aspirate media.[1]
-
Wash 2x with PBS.
-
Switch to Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (csFBS) .[1]
-
Reasoning: Phenol Red is a weak estrogen mimic. csFBS removes endogenous hormones.
-
Duration: Incubate for 48 hours prior to treatment. This synchronizes the cells and minimizes background ER activity.[1]
-
Phase 3: Dosing & Time Course
To capture the prodrug kinetics, a time-course is superior to a single endpoint.[1]
Treatment Groups (Triplicate):
-
Vehicle Control: 0.1% DMSO.
-
Parent (EE2): 10 nM (Saturating dose for max effect) or 100 pM (Physiological range).[1]
-
Prodrug (EE-17-Ac): 10 nM (Equimolar to Parent).[1]
-
Antagonist Control: 10 nM EE-17-Ac + 1 µM Fulvestrant (Pre-treat with Fulvestrant for 1h).[1]
Time Points:
-
2 Hours: Captures "Early Immediate" genes (e.g., FOS, JUN). If EE-17-Ac is active here, hydrolysis is very fast.[1]
-
6 Hours: Peak induction of classic ER targets (TFF1, GREB1).
-
24 Hours: Steady-state / downstream targets (PGR).
Phase 4: RNA Extraction & QC
-
Lysis: Aspirate media completely. Add 350 µL Lysis Buffer (e.g., RNeasy or TRIzol) directly to the well.[1]
-
Extraction: Standard spin-column purification with On-Column DNase Digestion (essential to remove genomic DNA contamination).[1]
-
QC:
-
RIN (RNA Integrity Number): Must be > 8.0.[1]
-
Purity: A260/A280 ratio ~2.0.
-
Data Analysis & Interpretation
Quantitative Markers (qPCR/RNA-Seq)
The following genes act as the "Voltmeter" for estrogenic activity.
| Gene Symbol | Full Name | Function | Expected Response (EE2) | Prodrug Interpretation |
| TFF1 (pS2) | Trefoil Factor 1 | Classic ER target | >10-fold induction (6h) | Delayed induction = Stable Prodrug |
| GREB1 | Growth Regulating Estrogen Receptor Binding 1 | Highly sensitive ER target | >20-fold induction (6h) | Low induction = Poor Hydrolysis |
| PGR | Progesterone Receptor | Late response gene | Induction at 24h | Confirming sustained release |
| CYP1A1 | Cytochrome P450 1A1 | Metabolism | Variable | Induction may indicate metabolic stress |
Workflow Visualization
Figure 2: Experimental timeline ensuring hormone deprivation and precise temporal sampling.
Troubleshooting & Self-Validation
-
Issue: High Background Signal in Vehicle Control.
-
Cause: Incomplete hormone deprivation or phenol red contamination.
-
Fix: Ensure 48h starvation in Phenol Red-Free media.[1] Verify csFBS lot.
-
-
Issue: No Induction in EE-17-Ac Group.
-
Issue: Identical Profiles for EE-17-Ac and EE2 at 2h.
References
-
Mechanism of Estrogen Action
-
Gene Expression Profiling of Estrogens
-
Steroid Ester Hydrolysis
-
MCF-7 Transcriptome Standards
-
Compound Reference
Sources
methods for evaluating the environmental impact of Ethynyl Estradiol 17-Acetate
An Application Guide to the Environmental Risk Assessment of Ethynyl Estradiol 17-Acetate
Introduction: The Environmental Concern of a Potent Pharmaceutical
Ethynyl Estradiol 17-Acetate (EE2-Ac) is a synthetic pro-drug that is rapidly hydrolyzed in the body and the environment to its active form, 17α-ethinylestradiol (EE2). EE2 is the primary estrogenic component in most combined oral contraceptive pills. Due to its widespread global use, it is continuously introduced into aquatic ecosystems through the excretion of metabolites and subsequent discharge from wastewater treatment plants (WWTPs).[1][2]
The core environmental concern stems from EE2's function as a potent endocrine-disrupting compound (EDC).[3] Even at exceptionally low concentrations, in the nanogram per liter (ng/L) range, EE2 can exert significant biological effects on non-target aquatic organisms.[4] Documented impacts include the feminization of male fish, disruption of reproductive cycles, and potential population-level declines, posing a substantial threat to aquatic biodiversity.[1][4]
A comprehensive environmental impact assessment for EE2-Ac, and by extension EE2, is therefore not merely a regulatory formality but a critical scientific necessity. Such an assessment is built upon a foundational risk assessment framework that compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). This guide provides a detailed overview of the state-of-the-art methodologies and protocols required to derive these crucial values.
Part I: Exposure Assessment - Detecting Trace Levels in Complex Matrices
The first pillar of risk assessment is determining the extent of environmental exposure. For EE2, this is a significant analytical challenge due to its presence at trace levels (ng/L or parts per trillion) in complex matrices like wastewater effluent, surface water, and sediment.[5][6] The primary objective is to develop a robust and highly sensitive analytical method capable of accurately quantifying EE2 to establish a reliable PEC. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task.[3][7]
Workflow for Environmental Quantification of EE2
The following diagram outlines the critical steps from sample acquisition to final analysis, a necessary workflow to ensure data integrity and reproducibility.
Sources
- 1. 17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. Society of Environmental Toxicology and Chemistry - Abstract [setac.secure-platform.com]
- 4. researchgate.net [researchgate.net]
- 5. Exposure assessment of 17α-ethinylestradiol in surface waters of the United States and Europe - NERC Open Research Archive [nora.nerc.ac.uk]
- 6. circabc.europa.eu [circabc.europa.eu]
- 7. researchgate.net [researchgate.net]
High-Precision Bioassay Development for Ethynyl Estradiol 17-Acetate (EE-17-Ac)
[1]
Abstract
Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a synthetic steroid ester and a derivative of the potent estrogen Ethinylestradiol (EE2).[1] While often investigated as a prodrug to modify lipophilicity and pharmacokinetic profiles, its accurate bioactivity assessment presents a unique challenge: distinguishing intrinsic receptor activation from that of its rapidly hydrolyzed parent compound, EE2.[1] This guide details the development of a Stably Transfected Transcriptional Activation (STTA) Bioassay , compliant with OECD TG 455 standards, specifically optimized to account for the metabolic lability of the 17-acetate moiety.
Part 1: Assay Design Strategy
The Biological Challenge: Hydrolysis vs. Intrinsic Potency
In mammalian cell culture, ubiquitous esterases (e.g., carboxylesterases) rapidly hydrolyze steroid esters.[1]
-
Scenario A (Prodrug Assessment): If the goal is to determine the total estrogenic potential of EE-17-Ac as a drug candidate, the assay should allow hydrolysis, mimicking systemic conversion.[1]
-
Scenario B (Intrinsic Activity/QC): If the goal is to characterize the specific receptor affinity of the intact ester (e.g., for impurity qualification), esterase activity must be minimized or quantified.
This protocol focuses on Scenario A (Functional Potency) but includes a Metabolic Stability Control to validate the active species.
Cell Line Selection
| Cell Line | Receptor Status | Advantages | Disadvantages | Recommendation |
| hER | Stably transfected hER | OECD 455 Validated ; Low background; Robust luciferase signal.[1] | Low metabolic capacity compared to hepatocytes.[1] | Primary Choice |
| VM7Luc4E2 (formerly BG1Luc) | Endogenous hER | High sensitivity; Natural receptor context.[1] | Higher variability; patent restrictions in some regions.[1] | Secondary Choice |
| T47D-KBluc | Endogenous hER | Breast cancer origin; highly responsive.[1] | High endogenous esterase activity (rapid hydrolysis).[1] | Use for metabolic profiling |
Mechanism of Action & Assay Principle
The assay quantifies the binding of the ligand (EE-17-Ac or its metabolite EE2) to the Estrogen Receptor (ER), receptor dimerization, nuclear translocation, and binding to the Estrogen Response Element (ERE) upstream of a Luciferase reporter gene.
Figure 1: Signal Transduction Pathway.[1] Note the dual activation potential: direct binding of EE-17-Ac (weak) vs. hydrolyzed EE2 (strong).[1]
Part 2: Detailed Experimental Protocol (STTA)
Reagents & Preparation
-
Test Item: Ethynyl Estradiol 17-Acetate (Purity >98%).
-
Reference Standard: 17
-Ethinylestradiol (EE2) and 17 -Estradiol (E2).[1][2] -
Vehicle: DMSO (Final concentration < 0.1% to avoid cytotoxicity).[1]
-
Assay Media: EMEM (phenol red-free) + 5% DCC-FBS (Dextran-Coated Charcoal stripped Fetal Bovine Serum).[1] Stripping is critical to remove endogenous hormones.
Experimental Workflow
Step 1: Cell Seeding (Day 0)[1]
-
Harvest hER
-HeLa-9903 cells at 75-90% confluency.[1] -
Resuspend in Assay Media (Phenol Red-Free).[1]
-
Seed 1 x 10
cells/well in a white-walled, clear-bottom 96-well plate. -
Incubate for 3 hours at 37°C, 5% CO
to allow attachment.
Step 2: Chemical Exposure (Day 0 + 3hrs)[1]
-
Stock Prep: Dissolve EE-17-Ac in DMSO to 10 mM.
-
Serial Dilution: Prepare a 1:10 serial dilution series (10 concentrations) in DMSO.
-
Range: 1 nM to 10 pM (Targeting the expected EC50 range of EE2).
-
-
Dosing: Dilute DMSO stocks 1:1000 into pre-warmed Assay Media. Add 100
L/well to cells.
Step 3: Incubation & Lysis (Day 1)[1]
-
Incubate for 20-24 hours at 37°C. Note: This duration allows sufficient ester hydrolysis and reporter accumulation.
-
Remove media and rinse with PBS (Ca/Mg free).[1]
-
Add Cell Lysis Buffer (e.g., Promega Passive Lysis Buffer) and shake for 20 mins.[1]
Step 4: Detection
-
Inject Luciferase Assay Reagent (100
L/well).[1] -
Measure luminescence (RLU) on a plate reader (Integration time: 10s).
Figure 2: Step-by-step bioassay workflow optimized for stable transfection assays.[1]
Part 3: Data Analysis & Validation
Quantitative Metrics
Data should be normalized to the Positive Control (1 nM E2) to calculate % PCMax.
Acceptance Criteria (per OECD 455):
| Parameter | Acceptance Range |
|---|---|
| Z-Factor | > 0.5 |
| CV% (Vehicle) | < 20% |
| Fold Induction (E2) | > 4-fold over vehicle |
| Reference EC50 (E2) | Within historical mean ± 2SD |[1]
Interpreting the EE-17-Ac Result
-
Potency Shift: Compare the EC50 of EE-17-Ac to EE2.
Part 4: Metabolic Stability Control (Self-Validation)
To confirm if the observed activity is due to the ester or the parent, perform a Time-Course Inhibition Check :
-
Pre-treat cells with an esterase inhibitor (e.g., BNPP - Bis-p-nitrophenyl phosphate, 100
M) for 1 hour.[1] -
Dose with EE-17-Ac.[1]
-
Result: If the signal decreases significantly with BNPP, the activity is driven by the hydrolyzed parent (EE2). If the signal remains stable, the EE-17-Ac has intrinsic activity.[1]
References
-
OECD. (2016).[1] Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4.
-
Paris, A., et al. (2002).[1] Biological Esterification of Steroids: Significance and Implications. Endocrine Reviews. [1]
-
LabCorp. (n.d.).[1] OECD 455: Estrogen Receptor Transcriptional Activation (ERTA).[1]
-
SelleckChem. (n.d.).[1] Ethinyl Estradiol Chemical Properties and Handling.
-
PubChem. (n.d.).[1] Ethinylestradiol Compound Summary. National Library of Medicine.
Application Notes and Protocols for Studying Hormone Signaling Pathways with Ethynyl Estradiol 17-Acetate
Introduction: Unraveling Estrogen Signaling with a Potent Synthetic Agonist
Ethynyl Estradiol 17-Acetate is a synthetic derivative of the natural estrogen, 17β-estradiol. The addition of a 17α-ethynyl group significantly increases its oral bioavailability and resistance to metabolic degradation compared to the endogenous hormone, making it a more potent and stable tool for in vitro and in vivo studies.[1][2] The 17-acetate ester is readily cleaved by cellular esterases to yield the active compound, ethynyl estradiol, which functions as a potent agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[3] This characteristic makes Ethynyl Estradiol 17-Acetate an invaluable tool for researchers investigating the intricacies of estrogen signaling pathways, which play crucial roles in development, physiology, and disease states such as breast cancer.[4][5]
This guide provides a comprehensive overview of the application of Ethynyl Estradiol 17-Acetate in studying hormone signaling, complete with detailed protocols for key experimental assays. The methodologies described herein are designed to be self-validating, with integrated controls and clear explanations of the scientific principles behind each step.
Mechanism of Action: Probing the Estrogen Receptor Pathway
Ethynyl Estradiol, the active form of Ethynyl Estradiol 17-Acetate, exerts its biological effects by binding to and activating estrogen receptors. The canonical estrogen signaling pathway is a well-established model for nuclear receptor action. In its inactive state, the estrogen receptor resides in the cytoplasm or nucleus, complexed with heat shock proteins.[5] Upon binding of an estrogenic ligand like ethynyl estradiol, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]
Beyond this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects initiated at the cell membrane.[6][7] Ethynyl Estradiol 17-Acetate can be employed to investigate both arms of this signaling cascade.
Caption: Classical Estrogen Receptor Signaling Pathway.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and expected outcomes for the experimental protocols detailed in this guide. These values are intended as a starting point and may require optimization depending on the specific cell line and experimental conditions.
Table 1: Recommended Concentration Ranges for Ethynyl Estradiol 17-Acetate in In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Positive Control |
| ERE-Luciferase Reporter Assay | T47D, MCF-7 | 1 pM - 100 nM | 17β-Estradiol (1 pM - 100 nM) |
| Cell Proliferation Assay | MCF-7 | 10 pM - 1 µM | 17β-Estradiol (10 pM - 1 µM) |
| Western Blot (ERα degradation) | MCF-7 | 1 nM - 1 µM | Fulvestrant (100 nM) |
| RT-qPCR (TFF1/pS2 expression) | MCF-7, T47D | 100 pM - 10 nM | 17β-Estradiol (1 nM) |
Table 2: Expected Outcomes in Estrogen Signaling Assays
| Assay | Endpoint | Expected Result with Ethynyl Estradiol 17-Acetate |
| ERE-Luciferase Reporter Assay | Luciferase Activity | Dose-dependent increase (e.g., 5 to 50-fold induction) |
| Cell Proliferation Assay | Cell Number/Viability | Dose-dependent increase in cell proliferation |
| Western Blot | Protein Levels | No significant change in total ERα levels (agonist effect) |
| RT-qPCR | mRNA Levels of TFF1/pS2 | Dose-dependent increase in gene expression |
Experimental Protocols
Protocol 1: ERE-Luciferase Reporter Gene Assay
This assay quantifies the ability of Ethynyl Estradiol 17-Acetate to activate the estrogen receptor and drive the expression of a reporter gene (luciferase) under the control of EREs.[8]
Materials:
-
T47D or MCF-7 cells stably expressing an ERE-luciferase reporter construct.[9][10]
-
Cell culture medium (e.g., RPMI-1640) without phenol red, supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Ethynyl Estradiol 17-Acetate stock solution (e.g., 10 mM in DMSO).
-
17β-Estradiol (positive control).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed T47D-ERE-luciferase or MCF-7-ERE-luciferase cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of phenol red-free medium with CS-FBS. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of Ethynyl Estradiol 17-Acetate and 17β-Estradiol in phenol red-free medium with CS-FBS. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Treatment: Carefully remove the seeding medium and replace it with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control against the log of the compound concentration to generate a dose-response curve.
Caption: ERE-Luciferase Reporter Assay Workflow.
Protocol 2: Cell Proliferation Assay (E-SCREEN)
This assay measures the mitogenic effect of Ethynyl Estradiol 17-Acetate on estrogen-dependent breast cancer cells, such as MCF-7.[11]
Materials:
-
MCF-7 cells.
-
Phenol red-free cell culture medium with CS-FBS.
-
Ethynyl Estradiol 17-Acetate stock solution.
-
17β-Estradiol (positive control).
-
Cell counting solution (e.g., Trypan Blue) or a viability reagent (e.g., MTS).
-
96-well cell culture plates.
-
Microplate reader (for viability assays).
Procedure:
-
Hormone Deprivation: Culture MCF-7 cells in phenol red-free medium with CS-FBS for at least 3-4 days prior to the experiment to ensure they are quiescent.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of phenol red-free medium with CS-FBS.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Ethynyl Estradiol 17-Acetate or 17β-Estradiol. Include a vehicle control.
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Quantification of Cell Proliferation:
-
Cell Counting: At the end of the incubation period, trypsinize the cells and count the number of viable cells using a hemocytometer and Trypan Blue exclusion.
-
Viability Assay: Alternatively, add a viability reagent (e.g., MTS) to each well according to the manufacturer's protocol and measure the absorbance using a microplate reader.[12]
-
-
Data Analysis: Calculate the fold increase in cell number or viability relative to the vehicle control for each concentration. Plot the fold increase against the log of the compound concentration.
Protocol 3: Western Blot Analysis of Estrogen Receptor Pathway Proteins
Western blotting is used to assess the effect of Ethynyl Estradiol 17-Acetate on the expression levels of key proteins in the estrogen signaling pathway, such as the estrogen receptor itself or downstream targets.[13][14]
Materials:
-
MCF-7 or T47D cells.
-
Phenol red-free cell culture medium with CS-FBS.
-
Ethynyl Estradiol 17-Acetate.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-ERα, anti-pS2, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of Ethynyl Estradiol 17-Acetate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).
Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for Estrogen-Responsive Gene Expression
RT-qPCR is a sensitive method to measure changes in the mRNA levels of estrogen-responsive genes, such as Trefoil Factor 1 (TFF1, also known as pS2), in response to Ethynyl Estradiol 17-Acetate treatment.[15][16]
Materials:
-
MCF-7 or T47D cells.
-
Phenol red-free cell culture medium with CS-FBS.
-
Ethynyl Estradiol 17-Acetate.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for target genes (e.g., TFF1/pS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
RT-qPCR instrument.
Procedure:
-
Cell Treatment: Treat cells with Ethynyl Estradiol 17-Acetate as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Caption: RT-qPCR Workflow for Gene Expression Analysis.
Troubleshooting and Scientific Integrity
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any effects of the solvent on the cells.
-
Positive Control: The use of 17β-Estradiol as a positive control is essential to validate the responsiveness of the experimental system.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and lack of contamination.
-
Hormone-Free Conditions: The use of phenol red-free medium and charcoal-stripped serum is critical to minimize background estrogenic activity.
-
Dose-Response and Time-Course: Perform dose-response and time-course experiments to fully characterize the effects of Ethynyl Estradiol 17-Acetate.
Conclusion
Ethynyl Estradiol 17-Acetate is a powerful and reliable tool for dissecting the complexities of hormone signaling pathways. Its stability and potency make it an ideal agonist for a variety of in vitro assays. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently investigate the mechanisms of estrogen action and its implications in health and disease.
References
-
BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. Retrieved from [Link]
- Eyster, K. M. (Ed.). (2022). Estrogen Receptors: Methods and Protocols. Humana Press.
- Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47-D breast cancer cell line. Toxicological Sciences, 48(1), 55–66.
- Payne, J., Ireland, D., Ellis, I. O., Gee, J. M., & Nicholson, R. I. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 248(2-3), 269–278.
- Pavan, B., Biondi, C., Dalpiaz, A., & Piva, M. (2021). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery.
-
Signosis. (n.d.). Estrogen Receptor Luciferase Reporter T47D Stable Cell Line. Retrieved from [Link]
- Sonneveld, E., Jansen, H. J., Riteco, J. A., Brouwer, A., & Van der Burg, B. (2005). Development of androgen- and estrogen-responsive bioassays, members of a panel of human cell line-based highly selective steroid responsive bioassays. Toxicological Sciences, 83(1), 136–148.
- Thomas, C., & Gustafsson, J. Å. (2011). The different roles of ER subtypes in cancer biology and therapy.
-
Wikipedia. (2023). Mestranol. Retrieved from [Link]
-
Wikipedia. (2023). Ethinylestradiol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved from [Link]
- Winuthayanon, W., Hewitt, S. C., Orvis, G. D., Behringer, R. R., & Korach, K. S. (2017). Experimental Models for Evaluating Non-Genomic Estrogen Signaling. Steroids, 127, 46–51.
- Acconcia, F., & Marino, M. (2011). The Effects of 17β-estradiol in Cancer are Mediated by Estrogen Receptor Signaling at the Plasma Membrane. Frontiers in Physiology, 2, 30.
- Booze, M. L., & Eyster, K. M. (2022). Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR. Methods in Molecular Biology (Clifton, N.J.), 2418, 113–127.
- Tatham, M. H., & Hay, R. T. (2012). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. PloS One, 7(6), e38583.
- Wilson, V. S., Cardon, M. C., Thornton, C., & Korte, J. J. (2014). Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists. Environmental Toxicology and Chemistry, 33(11), 2562–2572.
- Zhang, X., & Li, Q. X. (2014). Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells. The Indian Journal of Medical Research, 136(4), 649–656.
- Li, X., Huang, J., Ma, Y., & Li, Y. (2005). Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells. Ai Zheng = Aizheng = Chinese Journal of Cancer, 24(11), 1369–1373.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mestranol - Wikipedia [en.wikipedia.org]
- 3. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. signosisinc.com [signosisinc.com]
- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 16. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethynyl Estradiol 17-Acetate (EE-17Ac) Optimization
Ticket ID: EE17AC-OPT-001 Subject: Optimization of Concentration for Cell Viability & Proliferation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Optimizing Ethynyl Estradiol 17-Acetate (EE-17Ac) is a "Goldilocks" challenge. As a lipophilic steroid ester, it exhibits hormesis (biphasic dose-response). Low concentrations (pM–nM range) typically drive proliferation in ER+ cells, while micromolar (
Critical Warning: Most experimental failures with this compound are not due to the drug itself, but due to estrogenic noise in the culture system (Phenol Red and Serum) masking the compound's effect.
Module 1: The "Silent" Failure (Pre-Experiment Checklist)
Issue: "I added the compound, but my control cells are growing just as fast as my treated cells." Diagnosis: Your baseline estrogenic activity is too high.
Standard cell culture media contains two major sources of estrogenic noise that must be eliminated before optimization begins:
-
Phenol Red: A pH indicator that acts as a weak estrogen mimetic (binds ER
). -
Fetal Bovine Serum (FBS): Contains endogenous bovine steroids.
The Solution: The "Clean Slate" Protocol You must switch to a stripped environment at least 24–48 hours before treatment.
Figure 1: Critical workflow for removing endogenous estrogenic noise prior to EE-17Ac exposure.
Module 2: Solubility & Stock Preparation
Issue: "The compound precipitates in media" or "Results are inconsistent between replicates." Diagnosis: EE-17Ac is highly lipophilic. Direct addition to aqueous media causes micro-precipitation that is invisible to the naked eye but skews concentration.
Protocol: The Solvent Bridge
-
Primary Stock: Dissolve EE-17Ac in 100% DMSO (or Ethanol) to 10 mM .
-
Vehicle Limit: The final concentration of DMSO in the well must be < 0.1% (ideally 0.05%) to avoid solvent toxicity.
-
Serial Dilution: Never jump from 100% DMSO stock directly to the final well. Use an intermediate dilution step.
Solubility Table
| Solvent | Solubility Limit | Storage Stability (-20°C) |
|---|---|---|
| DMSO | ~20 mg/mL | > 6 months |
| Ethanol | ~30 mg/mL | > 6 months |
| PBS/Media | < 1
Module 3: The Optimization Workflow (Dose-Response)
Objective: Determine the
Experimental Setup:
-
Cell Model: MCF-7 (Breast Cancer, ER+) is the gold standard for sensitivity.
-
Assay Type: MTT, CCK-8, or ATP-based (CellTiter-Glo).
-
Duration: 72–96 hours (Estrogenic genomic effects are slow).
Step-by-Step Protocol:
-
Seeding: Seed cells in Phenol Red-Free media + 5% Charcoal-Stripped FBS .
-
Density: 3,000–5,000 cells/well (96-well plate). Low density is crucial to allow space for proliferation.
-
-
Starvation: Incubate for 24 hours to deplete intracellular estrogen reserves.
-
Treatment Preparation: Prepare 1000x stocks in DMSO, then dilute 1:1000 into media.
-
Range: Logarithmic scale is required.
-
Low Range (Proliferation): 10 pM, 100 pM, 1 nM, 10 nM.
-
High Range (Toxicity): 100 nM, 1
M, 10 M, 50 M.
-
-
Controls:
-
Negative Control: Media + 0.1% DMSO (No drug).
-
Positive Control: 17
-Estradiol (1 nM) to verify ER sensitivity.
-
-
Readout: Perform assay at 72 or 96 hours.
Figure 2: Logic flow for logarithmic dose-response optimization.
Module 4: Data Interpretation & Troubleshooting
The Biphasic Curve (Hormesis)
Do not expect a linear line. You will likely see an Inverted U-Shape :
-
10 pM – 10 nM: Viability increases (Proliferation). Mechanism: ER
genomic signaling. -
> 1
M: Viability decreases (Cytotoxicity). Mechanism: Oxidative stress, mitochondrial disruption, or off-target effects.
FAQ / Troubleshooting
Q: My "Vehicle Control" (DMSO only) is killing the cells.
-
A: Check your DMSO concentration. It must be
. If you used 1%, you have killed the cells with solvent, masking the drug effect.
Q: I see no proliferation at 1 nM, even though literature says I should.
-
A: Did you use Charcoal-Stripped FBS? If you used regular FBS, the cells are already maximally stimulated by the serum, so adding more EE-17Ac won't show an effect (Ceiling Effect).
Q: Is the "17-Acetate" stable?
-
A: This is a prodrug form. Intracellular and serum esterases will hydrolyze the acetate group, converting it to the active parent alcohol over time [1]. If you need to study the acetate specifically without conversion, you may need an esterase inhibitor, though this is rare in viability studies.
Q: The curve is flat.
-
A: Verify ER expression. If your cell line (e.g., MDA-MB-231) is ER-negative, EE-17Ac will not drive proliferation, and you will only see toxicity at very high doses.
References
-
Ricchi, M. et al. (2006).[3] 17Beta-estradiol prevents cytotoxicity from hydrophobic bile acids in HepG2 and WRL-68 cell cultures.[3] Journal of Gastroenterology and Hepatology.
-
Berthois, Y. et al. (1986).[4] Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture.[4] PNAS.[4]
-
Radošević, K. et al. (2011).[5] Comparison of cytotoxicity induced by 17
-ethynylestradiol and diethylstilbestrol in fish CCO and mammalian CHO-K1 cell lines. Bulletin of Environmental Contamination and Toxicology. -
Cayman Chemical. (2023). Ethynyl Estradiol Product Information & Solubility.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 17 Beta-estradiol prevents cytotoxicity from hydrophobic bile acids in HepG2 and WRL-68 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. working with hormones - Cell Biology [protocol-online.org]
- 5. Comparison of cytotoxicity induced by 17α-ethynylestradiol and diethylstilbestrol in fish CCO and mammalian CHO-K1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Ethynyl Estradiol 17-Acetate insolubility in media
[1][2]
Topic: Troubleshooting Solubility, Stability, and Delivery in Cell Culture Media Document ID: TS-EE17AC-001 Last Updated: 2026-02-12[1][2]
Core Physicochemical Challenge
The Problem: Users frequently report immediate cloudiness (precipitation) or lower-than-expected biological activity when introducing Ethynyl Estradiol 17-Acetate (EE-17-Ac) into aqueous cell culture media.[1][2]
The Science: EE-17-Ac is a synthetic estrogen ester.[1][2] While the ethynyl group at C17
-
LogP (Partition Coefficient): EE has a LogP of ~3.7. The addition of the acetate ester pushes the LogP > 4.2.
-
Consequence: In aqueous environments (like DMEM or RPMI), the water molecules form a highly ordered "cage" around the hydrophobic steroid. Entropy drives the steroid molecules to aggregate, leading to "oiling out" or crystallization.
Troubleshooting Guide & FAQs
Issue 1: "The solution turns cloudy immediately upon addition to media."
Diagnosis: "Crash-out" precipitation due to rapid polarity shift.[1][2] Root Cause: Adding a high-concentration organic stock (100% DMSO/Ethanol) directly into a large volume of aqueous media creates a local environment where the solvent concentration drops too fast for the steroid to disperse.
The Solution: The "Serum-Step" Protocol Do not inject stock directly into serum-free media.[1][2] Serum proteins (Albumin) act as natural carriers for steroids.
Protocol:
-
Dissolve: Prepare a 10 mM stock in anhydrous DMSO.
-
Intermediate Step: Dilute the DMSO stock 1:10 into pure Fetal Bovine Serum (FBS) (not media). Vortex immediately.
-
Why? The high protein concentration in FBS binds the steroid, preventing precipitation.
-
-
Final Dilution: Add the FBS-Steroid mixture to your culture media to reach the final concentration.
Figure 1: The Serum-Step Protocol utilizes albumin as a carrier to prevent hydrophobic crashing.[1][2]
Issue 2: "My dose-response curve is shifting/inconsistent."
Diagnosis: Loss of compound due to adsorption (Non-Specific Binding). Root Cause: Lipophilic steroids like EE-17-Ac bind aggressively to polystyrene (PS) and polypropylene (PP) surfaces found in standard pipette tips, reservoirs, and well plates.[1][2]
Data: Adsorption Rates of Lipophilic Steroids
| Material | Adsorption (1 hr) | Recommendation |
|---|---|---|
| Glass | < 2% | Highly Recommended for stock storage.[1][2] |
| Polystyrene (PS) | 20 - 40% | Avoid for intermediate dilutions.[1][2] |
| Polypropylene (PP) | 10 - 25% | Use "Low-Retention" tips only.[1][2] |
| Serum-Coated Plastic | < 5% | Pre-rinse tips with media containing 5% FBS.[1][2] |
Corrective Action:
-
Glassware: Always prepare intermediate dilutions in glass vials.
-
Pre-Coating: Before pipetting the steroid solution, pipette serum-containing media up and down once to coat the tip wall.
-
Time: Minimize the time the solution sits in plastic tubes.
Issue 3: "Is the Acetate group stable in media?"
Diagnosis: Unintended hydrolysis (Prodrug activation). Root Cause: EE-17-Ac is an ester.[1][2][3] Culture media supplemented with serum contains esterases (e.g., paraoxonase, acetylcholinesterase). These enzymes will cleave the acetate group, converting EE-17-Ac back into Ethynyl Estradiol (EE).[2]
The Science:
-
Half-life: In serum-containing media at 37°C, the half-life of the acetate ester can be < 2 hours.[1][2]
-
Impact: If your experiment lasts 24-48 hours, you are primarily testing the parent compound (EE), not the acetate ester.
Figure 2: Hydrolysis pathway of EE-17-Ac in serum-supplemented media.[1][2]
Corrective Action:
-
For Intact Ester Study: Use heat-inactivated serum (reduces esterase activity) or serum-free media (if cells tolerate).[1][2]
-
Refresh Media: Change media every 6-12 hours to maintain ester concentration.
Issue 4: "DMSO is toxic to my sensitive cells."
Diagnosis: Solvent Cytotoxicity.[4] Root Cause: While DMSO is the best solvent for EE-17-Ac, concentrations >0.1% can induce differentiation or apoptosis in sensitive lines (e.g., stem cells, primary neurons).[1][2]
Alternative: Cyclodextrin Encapsulation
If DMSO is contraindicated, use 2-Hydroxypropyl-
-
Prepare a 40% (w/v) HP
CD solution in water. -
Sonicate at 40°C for 30-60 minutes.
-
Filter sterilize (0.22
m). Result: A water-soluble inclusion complex that eliminates the need for organic solvents.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
References & Grounding
-
Cayman Chemical. (2023).[5] Ethynyl Estradiol Product Information & Solubility Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5991, Ethinylestradiol. Retrieved from
-
NIST. (2023). Ethinyl Estradiol Chemical Properties. National Institute of Standards and Technology. Retrieved from
-
Thermo Fisher Scientific. (2020). LC-MS/MS Method for Determination of Ethinyl Estradiol in Plasma. (Demonstrates extraction protocols and hydrophobicity). Retrieved from
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues In Vitro. Retrieved from
preventing degradation of Ethynyl Estradiol 17-Acetate in stock solutions
A Guide to Preventing Degradation in Stock Solutions
Welcome to the technical support resource for Ethynyl Estradiol 17-Acetate (EEA). This guide, curated by a Senior Application Scientist, provides in-depth, experience-driven advice to help you maintain the integrity and stability of your EEA stock solutions. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experiments are built on a foundation of reliable and consistent compound activity.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Ethynyl Estradiol 17-Acetate.
Q1: What is the best solvent for preparing my EEA stock solution?
For maximum stability and solubility, high-purity, anhydrous-grade organic solvents are strongly recommended. The choice of solvent depends on the required concentration and the downstream application.
-
Dimethyl Sulfoxide (DMSO): Offers the highest solubility. For a related compound, β-Estradiol 17-acetate, solubility in DMSO is as high as 100 mg/mL (318.05 mM).[1] It is an excellent choice for creating highly concentrated primary stocks.
-
Ethanol: A common and effective choice. Ethynyl estradiol, the parent compound, is soluble in ethanol at approximately 30 mg/mL.[2] It is often preferred for cell culture applications due to lower toxicity than DMSO at working concentrations.
-
Other Organic Solvents: Dioxane, acetone, and chloroform are also effective solvents for steroidal estrogens, but are less commonly used for biological experiments.[3][4]
Causality: EEA is a lipophilic molecule with poor aqueous solubility.[4] Organic solvents effectively solvate the steroidal backbone. Using anhydrous grade solvents is critical because residual water can facilitate the hydrolysis of the 17-acetate ester, which is a primary degradation pathway.
Q2: How should I store my EEA stock solution?
Proper storage is the single most important factor in preventing degradation.
-
Temperature: For long-term stability (months to years), store stock solutions at -20°C or, preferably, -80°C .[1] Product datasheets for similar compounds consistently recommend -20°C storage for both the solid compound and solutions.[2][5][6][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is imperative to aliquot the primary stock solution into smaller, single-use volumes.
-
Inert Atmosphere: When preparing the stock, purging the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.[2][5][8]
Q3: How long can I expect my stock solution to be stable?
With proper preparation and storage, you can expect the following:
-
In Organic Solvent (DMSO, Ethanol) at -80°C: Stable for at least 1 year.[1]
-
In Organic Solvent (DMSO, Ethanol) at -20°C: Stable for at least 6 months.[9]
-
In Aqueous Media/Buffers: Not Recommended. Aqueous solutions should be prepared fresh for each experiment and used within the same day.[2][5] EEA has very low aqueous solubility, and the presence of water significantly increases the risk of hydrolysis.
Q4: Do I need to protect my EEA solutions from light?
Yes. As a precautionary measure for all small molecules, and specifically for steroidal estrogens, solutions should be stored in amber glass vials or wrapped in foil to protect them from light.[6][7]
Causality: The phenolic A-ring in the estradiol structure is a chromophore that can absorb UV light. This energy absorption can lead to the formation of reactive radical species, initiating photodegradation pathways.
Troubleshooting Guide: Identifying and Solving Degradation Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological activity in assays. | Compound has degraded, reducing the concentration of active EEA. | 1. Prepare a fresh stock solution from solid compound following the rigorous protocol below.2. Perform a quality control check (e.g., HPLC-UV) on the new and old stock to confirm concentration and purity.3. Always use freshly diluted working solutions for experiments. |
| Visible precipitate or crystals in the stock solution upon thawing. | 1. The concentration exceeds the solubility limit in the chosen solvent at the storage temperature.2. Solvent evaporation has occurred due to a poorly sealed vial. | 1. Gently warm the solution to room temperature and vortex or sonicate to redissolve. If it does not redissolve, the solution may be supersaturated.2. Ensure vials have tight-fitting, high-quality seals (e.g., PTFE-lined caps).3. Prepare a new, less concentrated stock solution if precipitation persists. |
| Unexpected peaks appear during analytical analysis (e.g., HPLC, LC-MS). | This is a direct indicator of degradation. The new peaks are likely degradation products. | 1. Identify the degradation products. The most common will be Ethynyl Estradiol (from hydrolysis) and various oxidized species.2. Discard the degraded stock solution immediately.3. Review your preparation and storage protocol against the validated method provided in this guide to identify and rectify the source of instability. |
Core Degradation Pathways
Understanding how Ethynyl Estradiol 17-Acetate degrades is key to preventing it. There are two primary mechanisms of concern for this molecule.
-
Hydrolysis of the 17-Acetate Ester: The ester bond at the 17-position is susceptible to cleavage by water (hydrolysis). This reaction, which can be catalyzed by acidic or basic conditions, converts the molecule to Ethynyl Estradiol and acetic acid. This alters the molecule's properties and activity.
-
Oxidation of the Phenolic A-Ring: The phenolic group on the A-ring is sensitive to oxidation.[10] This process can be initiated by dissolved oxygen, metal ion contaminants, or light exposure. Oxidation leads to the formation of quinone-like species and other degradation products, which are inactive and can interfere with experiments.[11][12]
Caption: Primary degradation routes for EEA in stock solutions.
Validated Protocol for Preparing Stable EEA Stock Solutions
This protocol is designed to minimize the risks of hydrolysis and oxidation, ensuring a stable and reliable stock solution.
Materials:
-
Ethynyl Estradiol 17-Acetate (solid powder)
-
High-purity, anhydrous DMSO or 200-proof Ethanol
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Sterile glass syringes or positive displacement pipettes
Procedure:
-
Pre-Protocol Setup:
-
Allow the sealed container of solid EEA to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Prepare the amber glass storage vials. Ensure they are clean, dry, and sterile.
-
-
Weighing the Compound:
-
In a chemical fume hood, accurately weigh the desired amount of EEA powder. Perform this step quickly to minimize exposure to air and humidity.
-
-
Solvent Preparation and Addition:
-
Using a sterile syringe and needle, gently bubble inert gas through the required volume of solvent for 5-10 minutes to displace dissolved oxygen.
-
Add the deoxygenated solvent to the vial containing the pre-weighed EEA powder.
-
-
Dissolution and Homogenization:
-
Seal the vial tightly with the PTFE-lined cap.
-
Mix thoroughly by vortexing. If needed, gentle warming (to 37°C) or brief sonication can be used to facilitate complete dissolution.[9] Visually inspect the solution against a bright light to ensure no solid particles remain.
-
-
Inert Gas Purge and Aliquoting:
-
Once fully dissolved, carefully uncap the vial and gently flush the headspace with inert gas for 15-30 seconds. Immediately recap the vial tightly.
-
Dispense the stock solution into single-use aliquots in pre-prepared amber glass vials.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.
-
Immediately place the labeled aliquots in a freezer set to -20°C or -80°C .[1] Store them upright in a designated freezer box.
-
Caption: Workflow for preparing stable EEA stock solutions.
References
-
Med Handbook. Preparation of ß-Estradiol (1x10-2M) stock solution. (n.d.). [Link]
-
ResearchGate. What is the degradation time of 17beta-estradiol (E2) in aqueous media?. (2017). [Link]
-
MP Biomedicals. TECHNICAL INFORMATION: b-Estradiol. (n.d.). [Link]
-
ResearchGate. Structural Diversity of Ethinyl Estradiol Solvates. (2016). [Link]
-
USP-NF. Ethinyl Estradiol Tablets. (n.d.). [Link]
-
ResearchGate. Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A. (2006). [Link]
-
Organon. SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. (2023). [Link]
-
ResearchGate. Electrochemical Degradation of 17α-ethinylestradiol: Transformation Products, Degradation Pathways and In Vivo Assessment of Estrogenic Activity. (2020). [Link]
-
PubMed. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. (2020). [Link]
Sources
- 1. β-Estradiol 17-acetate | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mpbio.com [mpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 7. stemcell.com [stemcell.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethynyl Estradi-ol 17-Acetate
Welcome to the technical support center for the synthesis of Ethynyl Estradiol 17-Acetate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of steroid-based active pharmaceutical ingredients (APIs). As a potent synthetic estrogen, the efficient and high-purity synthesis of Ethynyl Estradiol and its derivatives is of paramount importance.
This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges encountered during synthesis. We will explore the causality behind experimental choices, offering a troubleshooting framework grounded in mechanistic understanding and authoritative literature.
Overview of the Core Synthesis Strategy
The synthesis of Ethynyl Estradiol 17-Acetate typically involves two primary transformations on an estrone-based scaffold: the introduction of an ethynyl group at the C17 position and the acetylation of the C17-hydroxyl group. The order of these steps can be varied, presenting two main strategic routes:
-
Route A: Ethynylation of an A-ring protected estrone derivative, followed by acetylation of the newly formed 17α-hydroxyl group.
-
Route B: Reduction of the C17-ketone of an estrone derivative to form estradiol, followed by acetylation of the 17β-hydroxyl group, and subsequent ethynylation. However, the direct ethynylation of the 17-ketone is the more common and direct approach.
The most prevalent and industrially relevant pathway involves the stereoselective addition of an acetylide anion to the C17-ketone of estrone or its 3-O-protected derivative. This guide will focus on troubleshooting this key ethynylation step and the subsequent esterification.
dealing with Ethynyl Estradiol 17-Acetate precipitation in culture plates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Ethynyl Estradiol 17-Acetate
Ethynyl Estradiol 17-Acetate is a synthetic steroidal estrogen. Like other lipophilic compounds, it presents challenges in aqueous environments such as cell culture media. Understanding its physicochemical properties is paramount to its successful application in in vitro studies. The addition of an acetate group at the 17-position and an ethynyl group at the 17α-position modifies the properties of the parent estradiol molecule, influencing its solubility and interaction with media components. As an estrogen receptor agonist, its primary mechanism of action involves binding to and activating estrogen receptors (ERs), leading to downstream signaling cascades that regulate gene expression.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ethynyl Estradiol 17-Acetate precipitation in culture plates?
A1: The primary cause is its low aqueous solubility. Ethynyl Estradiol 17-Acetate is a hydrophobic molecule, and when a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into the aqueous-based cell culture medium, the compound can rapidly come out of solution if its concentration exceeds its solubility limit in the final medium.
Q2: What are the recommended solvents for preparing a stock solution of Ethynyl Estradiol 17-Acetate?
A2: Based on data for the closely related compound β-Estradiol 17-acetate, Dimethyl Sulfoxide (DMSO) is an excellent solvent, with a solubility of up to 100 mg/mL.[2] Ethanol is another suitable option. For Ethinyl Estradiol, the parent compound, solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol.[1] It is crucial to prepare a high-concentration, clear stock solution in the chosen organic solvent before further dilution.
Q3: What is the maximum recommended final concentration of organic solvent in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum, ideally below 0.1%. However, some cell lines may tolerate up to 0.5%. It is best practice to determine the tolerance of your specific cell line with a solvent toxicity test.
Q4: Can I store Ethynyl Estradiol 17-Acetate in the diluted, ready-to-use culture medium?
A4: It is not recommended to store the compound in its final diluted form in culture medium for extended periods. The aqueous environment can lead to gradual precipitation or degradation. Prepare fresh dilutions from your concentrated stock solution for each experiment. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[1]
Q5: Does the presence of serum in the culture medium affect the solubility of Ethynyl Estradiol 17-Acetate?
A5: Yes, serum components, particularly albumin, can bind to lipophilic compounds and help to keep them in solution. Therefore, you might observe better solubility in serum-containing media compared to serum-free media. However, reliance on serum for solubility can introduce variability.
Troubleshooting Guide: Precipitation in Culture Plates
Observing precipitation in your culture plates can be alarming. This section provides a systematic approach to identifying the cause and resolving the issue.
Visual Guide to the Troubleshooting Workflow
Caption: A workflow for preparing and troubleshooting Ethynyl Estradiol 17-Acetate solutions.
Step-by-Step Troubleshooting
-
Examine Your Stock Solution:
-
Question: Is your stock solution clear and fully dissolved?
-
Rationale: Precipitation in the final culture often originates from an improperly prepared stock solution.
-
Action: If you observe any crystals or cloudiness in your stock, try gently warming the vial (to no more than 37°C) or sonicating it to aid dissolution. If the precipitate persists, your stock concentration may be too high for the chosen solvent.
-
-
Verify the Final Concentration of Ethynyl Estradiol 17-Acetate:
-
Question: Is the final concentration in your culture medium exceeding the compound's aqueous solubility limit?
-
Rationale: Even with a clear stock, the final concentration in the aqueous medium can be supersaturated.
-
Action: Try a lower final concentration of the compound. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.
-
-
Assess the Final Solvent Concentration:
-
Question: What is the final percentage of your organic solvent (e.g., DMSO, ethanol) in the culture medium?
-
Rationale: A higher percentage of organic solvent can help maintain solubility, but it can also be toxic to your cells.
-
Action: Ensure the final solvent concentration is within the non-toxic range for your cell line (typically <0.1-0.5%). If precipitation is an issue at a low, non-toxic solvent concentration, you may need to adjust other parameters.
-
-
Review Your Dilution Procedure:
-
Question: How are you diluting the stock solution into the culture medium?
-
Rationale: Rapidly adding a small volume of concentrated stock into a large volume of aqueous medium can cause localized high concentrations and immediate precipitation.
-
Action:
-
Pre-warm your culture medium to 37°C. This can increase the solubility of the compound.
-
Add the stock solution dropwise while gently vortexing or swirling the medium. This promotes rapid and even dispersion.
-
Consider a serial dilution approach. Instead of a single large dilution, perform one or more intermediate dilutions in culture medium.
-
-
-
Consider the Composition of Your Culture Medium:
-
Question: Are you using a serum-free or serum-containing medium?
-
Rationale: Serum proteins can aid in the solubilization of lipophilic compounds.
-
Action: If your experimental design allows, the inclusion of fetal bovine serum (FBS) or other sera may prevent precipitation. If you must use a serum-free medium, you may need to employ a solubilizing agent (see Advanced Troubleshooting).
-
Experimental Protocols
Protocol 1: Preparation of Ethynyl Estradiol 17-Acetate Stock Solution
-
Materials:
-
Ethynyl Estradiol 17-Acetate powder
-
100% sterile DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of Ethynyl Estradiol 17-Acetate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication or gentle warming (up to 37°C) may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared Ethynyl Estradiol 17-Acetate stock solution
-
Sterile, pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.
-
In a sterile tube, add the calculated volume of the stock solution to the pre-warmed culture medium.
-
Immediately and gently vortex or swirl the tube to ensure rapid and thorough mixing.
-
Visually inspect the diluted solution for any signs of precipitation before adding it to your cells.
-
Advanced Troubleshooting
If precipitation persists after following the standard protocols, consider these advanced strategies:
-
Use of Solubilizing Agents: For serum-free applications, consider the use of cyclodextrins or other commercially available solubilizing agents. These can encapsulate the hydrophobic compound and increase its aqueous solubility. Always test the toxicity of the solubilizing agent on your cells.
-
Pluronic F-127: This non-ionic surfactant can be used at low concentrations (e.g., 0.02%) to aid in the solubilization of hydrophobic compounds.
Data Summary
| Compound | Solvent | Solubility | Reference |
| Ethinyl Estradiol | DMSO | ~20 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] | |
| β-Estradiol 17-acetate | DMSO | 100 mg/mL | [2] |
Mechanism of Action: A Deeper Dive
Ethynyl Estradiol 17-Acetate, as an estrogen analog, primarily exerts its effects through the estrogen receptors, ERα and ERβ. The binding of the ligand to these receptors initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.
Caption: Simplified signaling pathway of Ethynyl Estradiol 17-Acetate.
Genomic Pathway: Upon entering the cell, Ethynyl Estradiol 17-Acetate binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process results in altered protein synthesis and subsequent cellular responses, which typically occur over hours to days.
Non-Genomic Pathway: A subpopulation of ERs is localized to the cell membrane. Binding of Ethynyl Estradiol 17-Acetate to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways. These non-genomic effects are much faster, occurring within seconds to minutes, and can influence a variety of cellular processes, including cell proliferation, migration, and survival.
Understanding these pathways is crucial for interpreting experimental results and for designing studies that can dissect the specific contributions of genomic versus non-genomic signaling in response to Ethynyl Estradiol 17-Acetate treatment.
References
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PharmaCompass. (n.d.). Ethinyl Estradiol. [Link]
-
PubChem. (n.d.). Ethinylestradiol. National Center for Biotechnology Information. [Link]
- Shareef, A., et al. (2006). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A.
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Technical Support Center: Addressing Variability in Ethinyl Estradiol 17-Acetate Experimental Results
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about EEA's properties and handling, providing a crucial knowledge base for all experimental work.
Q1: What is Ethinyl Estradiol 17-Acetate and how does it differ from Ethinyl Estradiol (EE)?
Ethinyl Estradiol 17-Acetate is an esterified form of Ethinyl Estradiol. The addition of the 17-acetate group modifies its physicochemical properties, primarily increasing its lipophilicity. While both are synthetic estrogens that act as agonists for the estrogen receptor (ER), this structural difference can influence factors like solubility, metabolic stability, and the rate of hydrolysis back to the active EE form in vivo and in vitro.[1] It is crucial to understand that EEA itself has a lower binding affinity for the estrogen receptor compared to EE; its biological activity is largely dependent on its conversion to EE.[1]
Q2: What are the primary causes of inconsistent results in my cell-based assays with EEA?
Inconsistent results in cell-based assays using EEA often stem from a combination of factors related to the compound itself, the cells, and the assay procedure.[2][3][4]
-
Compound Stability and Solubility: EEA can be prone to degradation and may precipitate out of solution in aqueous culture media, leading to variations in the effective concentration.
-
Cellular Factors: The passage number of your cell line is critical; high passage numbers can lead to genetic drift and altered expression of estrogen receptors.[2] Cell health, density, and inconsistent seeding can also introduce significant variability.[2][5]
-
Reagent Variability: Different batches of serum can contain varying levels of endogenous hormones, which may interfere with the assay.[2] The quality and age of your culture media are also important considerations.
-
Procedural Errors: Inaccurate pipetting, temperature fluctuations, and the "edge effect" in microplates are common sources of error.[2][5]
Q3: How should I properly store and handle my EEA stock solutions to ensure stability?
To maintain the integrity of your Ethinyl Estradiol 17-Acetate:
-
Solid Form: Store the powdered compound in a tightly sealed container in a dry, well-ventilated place, protected from light.[6]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent, such as DMSO or ethanol. Aliquot these stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. Before use, allow the aliquot to come to room temperature and vortex thoroughly to ensure homogeneity.
Q4: I'm observing poor solubility of EEA in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a known characteristic of EEA. Here are some strategies to address this:
-
Solvent Choice: Ensure your initial stock solution is prepared in a water-miscible organic solvent like DMSO or ethanol at a high concentration.
-
Working Dilutions: When preparing working dilutions in your aqueous buffer or cell culture medium, it is crucial to add the EEA stock solution to the aqueous phase with vigorous mixing or vortexing. This helps to prevent immediate precipitation.
-
Surfactants: For certain applications, the inclusion of a small, non-interfering amount of a surfactant, like Tween-20 or sodium lauryl sulfate, may improve solubility, though this must be validated for your specific assay.[7]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity or other artifacts.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Inconsistent Potency (EC50/IC50) in Estrogen Receptor (ER) Binding Assays
A common issue is observing significant shifts in the calculated potency of EEA in competitive ER binding assays. This variability can often be traced back to the assay setup and execution.
Causality Analysis:
Inconsistent potency values often arise from inaccuracies in determining the true concentration of either the radiolabeled ligand or the competitor (EEA) that is available to bind to the receptor. This can be due to ligand degradation, non-specific binding, or issues with separating bound from free ligand.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent ER binding assay results.
Detailed Protocol: Validating EEA Stock Concentration via HPLC
This protocol ensures the concentration of your EEA stock solution is accurate, a critical first step in troubleshooting potency variability.
-
Standard Preparation: Accurately weigh a new vial of EEA reference standard to prepare a fresh stock solution of known concentration (e.g., 1 mg/mL) in HPLC-grade methanol or acetonitrile.[8]
-
Calibration Curve: From this new stock, prepare a series of serial dilutions to create a calibration curve (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dilute your existing experimental EEA stock solution to fall within the range of your newly prepared calibration curve.
-
HPLC Conditions:
-
Analysis:
-
Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration).
-
Inject your experimental stock sample.
-
Calculate the actual concentration of your experimental stock based on its peak area and the calibration curve.
-
If the measured concentration differs significantly (>5-10%) from the expected concentration, this is a likely source of your assay variability. Discard the old stock and use a freshly prepared and validated one.
-
Guide 2: High Background or False Positives in Cell-Based Reporter Assays
Cell-based reporter assays (e.g., ERE-luciferase) are susceptible to artifacts that can mimic or mask the true estrogenic activity of EEA.
Causality Analysis:
High background can result from factors intrinsic to the cells (e.g., endogenous estrogen production), components in the media (e.g., phenol red, which is weakly estrogenic), or cytotoxic effects of the test compound at high concentrations which can interfere with the reporter signal. False positives can also arise from fluorescent test compounds interfering with fluorescent reporter readouts.[10]
Key Troubleshooting Questions & Actions:
| Question | Potential Cause | Recommended Action |
| Is my control (vehicle-only) signal unexpectedly high? | Phenol red in media acting as a weak estrogen. Hormones present in Fetal Bovine Serum (FBS). | Switch to phenol red-free media for the assay. Use charcoal-stripped FBS to remove endogenous steroids. |
| Does the signal decrease at high EEA concentrations (a "bell-shaped" curve)? | Cellular toxicity. EEA may be precipitating out of solution. | Perform a concurrent cell viability assay (e.g., MTS or CellTiter-Glo) to assess cytotoxicity at each EEA concentration. Visually inspect wells for precipitation under a microscope. |
| Are my results different from published data? | Cell line integrity. Incorrect reporter construct. | Verify the identity of your cell line (e.g., via STR profiling). Sequence the ERE element in your reporter plasmid to confirm its identity. |
| Is there interference with the reporter signal? | Compound auto-fluorescence or quenching. | Run a parallel assay plate with compound added to cell-free media to measure any direct effect on the reporter signal. |
Protocol: Assessing Cytotoxicity Concurrent with a Reporter Assay
-
Plate Seeding: Seed cells in two identical microplates (e.g., 96-well, clear bottom for luciferase, and opaque for viability).
-
Compound Addition: Prepare serial dilutions of EEA and add them to both plates. Include vehicle controls and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate for the desired period (e.g., 24-48 hours).
-
Reporter Assay: Process the first plate according to your luciferase (or other reporter) assay protocol and read the signal.
-
Viability Assay: To the second plate, add the reagent for your chosen viability assay (e.g., CellTiter-Glo®, which also measures ATP and can be multiplexed with some reporter assays). Incubate as required and read the signal.
-
Data Analysis: Normalize the reporter gene signal to the cell viability signal for each concentration. This helps to distinguish a true reduction in ER-mediated transcription from a loss of signal due to cell death.
Guide 3: Poor Reproducibility in LC-MS/MS Quantification of EEA
Accurate quantification of EEA in biological matrices like plasma or cell lysates is critical for pharmacokinetic and metabolism studies. Poor reproducibility is often linked to sample preparation and matrix effects.
Causality Analysis:
Variability in LC-MS/MS results often stems from inconsistent extraction recovery, ion suppression or enhancement from matrix components, and degradation of the analyte during sample processing.[11]
Experimental Workflow for Method Optimization:
Caption: Workflow for optimizing EEA extraction from biological matrices.
Protocol: Evaluating Matrix Effects
Matrix effects can be assessed by comparing the peak response of an analyte in a post-extraction spiked sample to that of a pure solution.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): EEA and Internal Standard (IS) spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (with no EEA). Spike the EEA and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike EEA and IS into the blank biological matrix before the extraction process begins.
-
-
Process and Analyze: Process all samples through the LC-MS/MS system.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation: If significant matrix effects (>15-20%) are observed, the sample cleanup method (PPT, LLE, SPE) needs to be improved.[11] If recovery is low, the extraction parameters (e.g., solvents, pH) need optimization. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[12]
Part 3: In-Depth Scientific Explanations
The Mechanism of EEA Action and Potential for Variability
Ethinyl Estradiol (and by extension, EEA after hydrolysis) primarily exerts its effects by binding to estrogen receptors alpha (ERα) and beta (ERβ).[13] These receptors are ligand-activated transcription factors.[14]
Caption: Simplified EEA mechanism of action highlighting hydrolysis step.
Variability can be introduced at the very first step: the rate of hydrolysis of EEA to EE can differ between cell types and even between different culture conditions, altering the kinetics of the response. Furthermore, the expression levels of ERα and ERβ can vary significantly, which will directly impact the magnitude of the cellular response.[15]
Compound Stability: Degradation Pathways
EEA, like other steroids, is susceptible to degradation, primarily through oxidation and photodegradation.[16] The phenolic A-ring of the steroid structure is particularly susceptible to oxidation, which can lead to the formation of hydroxylated derivatives and ring-opening products.[16][17] These degradation products will likely have a significantly lower affinity for the estrogen receptor, leading to a loss of potency in your assays.[18] Exposure to light can also accelerate degradation.[16] This underscores the importance of proper storage and handling, including protection from light and minimizing exposure to air (oxygen).
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ethinyl Estradiol?
- PharmaCompass. (n.d.). 17 alpha-Ethinylestradiol.
- Sigma-Aldrich. (n.d.). Ethinyl estradiol USP Reference Standard.
- National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem.
- Sigma-Aldrich. (n.d.). Ethinyl estradiol United States Pharmacopeia (USP) Reference Standard.
- National Institutes of Health. (n.d.). Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays.
- Artis Biotech | ASTANDARDS. (n.d.). Ethinylestradiol | High-Quality Pharmaceutical Reference Standard.
- PubMed. (2014, October 21). Uptake, elimination, and biotransformation of 17α-ethinylestradiol by the freshwater alga Desmodesmus subspicatus.
- University of Wisconsin-Madison. (n.d.). Use of Reproductive Hormones. Environment, Health & Safety.
- PubMed. (n.d.). A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS.
- LGC Standards. (n.d.). 17a-Ethinylestradiol | CAS 57-63-6.
- Royal Society of Chemistry. (n.d.). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods.
- PubMed. (n.d.). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications.
- PubMed. (1990). Metabolism of 17 alpha-ethynylestradiol in humans. Life Sciences, 47(22), 1981-8.
- National Center for Biotechnology Information. (n.d.). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. PMC.
- Northern Arizona University. (2008, November 5). Estradiol.
-
ResearchGate. (2015, March 6). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Retrieved from [Link]
- PubMed. (2023, June). Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. Environment International, 176, 107992.
- Wikipedia. (n.d.). Ethinylestradiol.
- MDPI. (2022, August 2). Thermal Degradation Process of Ethinylestradiol—Kinetic Study.
- BenchChem. (n.d.). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.
- Thermo Fisher Scientific. (n.d.). SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma.
- Organon. (2023, September 30). SAFETY DATA SHEET Estradiol Formulation.
- National Center for Biotechnology Information. (n.d.). Estradiol. PubChem.
- Agilent. (n.d.). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode.
- ResearchGate. (2025, August 5). 17α-ethinylestradiol cometabolism by bacteria degrading estrone, 17β-estradiol and estriol.
- PubMed. (n.d.). Degradation of 17α-ethinylestradiol by ozonation--identification of the by-products and assessment of their estrogenicity and toxicity.
- BenchChem. (n.d.). Technical Support Center: Optimizing Cell-Based Assays for Estrogen Metabolites.
- Wikipedia. (n.d.). Estradiol 17β-acetate.
- PubMed. (n.d.). Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets.
- Government of British Columbia. (2017, September 15). 17α-Ethinylestradiol (EE2) in Water by LC/MS/MS - PBM.
- National Center for Biotechnology Information. (2016, November 26). Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies. PMC.
- CDC Stacks. (2010, June 4). Occupational exposure to synthetic estrogens — the need to establish safety standards.
- U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol.
- National Center for Biotechnology Information. (n.d.). 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. PMC.
- ResearchGate. (2014, January). In vitro receptor binding assays.
- National Institutes of Health. (n.d.). A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry.
- MDPI. (n.d.). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- ResearchGate. (n.d.). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization.
- National Institutes of Health. (2017, July 27). Data describing lack of effects of 17α-ethinyl estradiol on mammary gland morphology in female mice exposed during pregnancy and lactation.
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- TSI Journals. (n.d.). Simultaneous spectrophotometric estimation of norethindrone acetate and ethinyl estradiol in formulation.
- Cleveland Clinic. (n.d.). Norethindrone Acetate; Ethinyl Estradiol Oral Tablets (contraception).
- Agilent. (n.d.). Identifying and Characterizing Endocrine Disruptors Using a Cell Panel-based Real-time Assay.
Sources
- 1. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
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- 6. in.nau.edu [in.nau.edu]
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- 12. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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optimization of incubation time for Ethynyl Estradiol 17-Acetate treatment
The following guide provides a technical framework for optimizing incubation parameters for Ethynyl Estradiol 17-Acetate (EE-17A) . This compound acts primarily as a prodrug or metabolic intermediate, rapidly hydrolyzing to the active estrogen Ethinyl Estradiol (EE2) .[1]
Consequently, "optimization" is context-dependent: are you measuring the disappearance of the parent ester (stability/kinetics) or the downstream effects of the active metabolite (efficacy)?
Topic: Optimization of Incubation Kinetics & Biological Treatment Windows
Analyte: Ethynyl Estradiol 17-Acetate (CAS: 1743-60-8)
Primary Mechanism: Esterase-mediated hydrolysis
Part 1: Diagnostic Flowchart (Metabolic Fate)
Before selecting an incubation time, you must visualize the kinetic fate of the molecule. The acetate group at C17 is labile in biological matrices.
Figure 1: The primary optimization challenge is the rapid hydrolysis of the acetate ester. Most "loss" of parent compound in early incubation is due to hydrolysis, not CYP450 oxidation.[1]
Part 2: Troubleshooting Guide & FAQs
Module A: Metabolic Stability & Kinetic Assays (Microsomes/Plasma)
Objective: Determine intrinsic clearance (
Q1: My parent compound (EE-17A) disappears completely within 10 minutes. How do I optimize the sampling points? Diagnosis: You are observing "flow-limited" hydrolysis. The esterases in plasma or liver microsomes are converting the acetate to EE2 faster than your sampling rate. Optimization Protocol:
-
Shift to Early Timepoints: Standard 0, 15, 30, 60 min points are useless here.
-
Recommended Scheme: 0, 2, 5, 10, 20, 30 minutes.
-
-
Reduce Protein Concentration: High protein content increases esterase load.
-
Action: Dilute microsomes to 0.1 mg/mL (standard is often 0.5 mg/mL) to slow the reaction and capture the linear phase.
-
-
Temperature Control: Perform the mixing on ice and start the timer strictly upon transferring to the 37°C water bath.
Q2: I see high variability in the "0-minute" control samples. Why? Root Cause: "Benchtop Hydrolysis." EE-17A continues to hydrolyze during sample preparation if the reaction isn't quenched instantly. The Fix:
-
Quench First: Add the internal standard/organic solvent (Acetonitrile with 0.1% Formic Acid) to the plate before adding the biological sample for the T=0 point.
-
Cold Chain: Keep all post-incubation samples at 4°C. The acetate bond is thermally sensitive in aqueous buffers.
Q3: Should I use a specific inhibitor to differentiate hydrolysis from oxidative metabolism? Yes. To prove the loss is esterase-driven:
-
Experiment: Co-incubate with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor (100 µM).[1]
-
Result: If EE-17A stability increases significantly with BNPP, the clearance is hydrolysis-driven.[1] If stability remains low, check for CYP-mediated oxidation (less likely to be the dominant fast step).[1]
Module B: Cell-Based Efficacy Assays (MCF-7, HepG2)
Objective: Assessing estrogenic activity (proliferation, gene expression).[1]
Q4: What is the optimal incubation time to observe estrogenic signaling? Context: EE-17A is a prodrug. It must enter the cell and hydrolyze to EE2 to bind the Estrogen Receptor (ER) with maximal affinity. Time-Course Recommendations:
| Readout | Mechanism | Optimal Incubation Window | Notes |
| Rapid Signaling | Non-genomic (MAPK/Akt) | 5 – 30 mins | EE-17A may have weak affinity; hydrolysis to EE2 inside the cell drives this.[1] |
| Gene Expression | Genomic (mRNA) | 6 – 24 hours | Sufficient time for hydrolysis + transcription.[1] |
| Proliferation | Cell Cycle Entry | 48 – 72 hours | Requires stable media concentration. |
Q5: The compound seems less potent than Ethinyl Estradiol (EE2) in short assays. Is this an artifact? Technical Insight: Yes. In short incubations (<1 hour), the conversion to the active EE2 metabolite may be incomplete.
-
Validation Step: Measure the concentration of Free EE2 in the media at the end of the assay. If Free EE2 is low, your incubation was too short for the prodrug activation.
-
Correction: Pre-incubate EE-17A in serum-containing media (which contains esterases) for 30 minutes before applying to cells if you want to mimic systemic exposure.[1]
Module C: Analytical Method (LC-MS/MS)
Objective: Accurate quantification without artifactual conversion.
Q6: My chromatograms show a "tailing" conversion of EE-17A to EE2. How do I stop this? Issue: On-column hydrolysis. If the LC column is at high temperature (>40°C) or the pH is extreme, the ester can cleave during the run. Optimization:
-
Column Temperature: Lower to 30°C or 25°C.
-
Mobile Phase pH: Avoid highly alkaline mobile phases. Use 0.1% Formic Acid (Acidic pH stabilizes the ester).
-
Run Time: Keep gradients fast (<5 min) to minimize residence time.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Determination of Hydrolysis Half-Life ( )
This protocol distinguishes between chemical instability and enzymatic hydrolysis.[1]
Materials:
-
Test System: Pooled Human Plasma or Liver Microsomes.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
-
Quench Solution: Ice-cold Acetonitrile + Internal Standard (e.g., EE2-d4).[1]
Workflow:
-
Pre-incubation: Warm plasma/microsomes to 37°C for 5 minutes.
-
Spike: Add EE-17A (Final conc: 1 µM). Do not exceed 0.5% DMSO.
-
Sampling:
-
Transfer 50 µL aliquots at 0.5, 2, 5, 10, 20, 30, and 60 min into quench solution.
-
Critical: Vortex immediately.
-
-
Control: Run a parallel incubation in Heat-Inactivated Plasma (heated to 56°C for 30 min) or Buffer only.
-
Logic: If degradation occurs in the Control, you have chemical instability (pH/Temperature). If only in the Active arm, it is enzymatic.
-
Data Analysis (Calculation):
Plot
Part 4: References
-
Agilent Technologies. (2010).[2] LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS. Application Note. Retrieved from
-
Establishes the LC-MS transitions (313 -> 253) and stability parameters for acetate esters.
-
-
National Institutes of Health (NIH) / PubChem. (n.d.).[1] Estradiol 17beta-acetate | C20H26O3.[1] PubChem Compound Summary. Retrieved from [1]
-
Provides chemical structure and hydrolysis susceptibility data.
-
-
Kanojia, R. M., et al. (1979).[1][3] Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives. Journal of Medicinal Chemistry. Retrieved from
-
Foundational text on the structure-activity relationship (SAR) of ethynyl-substituted estradiols.
-
-
Thermo Fisher Scientific. (n.d.). SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma. Application Note. Retrieved from
-
Reference for the downstream analysis of the hydrolyzed metabolite (EE2).
-
Sources
Technical Support Center: Analytical Detection of Ethynyl Estradiol 17-Acetate Metabolites
Welcome to the technical support center for the analytical detection of Ethynyl Estradiol 17-Acetate (EE2-Ac) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges in your experimental workflows.
Introduction
Ethynyl Estradiol 17-Acetate is a synthetic estrogen ester. Upon administration, it is rapidly hydrolyzed to the active compound, Ethynyl Estradiol (EE2), which then undergoes extensive metabolism. The accurate detection and quantification of EE2 and its metabolites are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. However, the low physiological concentrations of these analytes and the complexity of biological matrices present significant analytical challenges. This guide provides practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of Ethynyl Estradiol (EE2) that I should be aware of when designing my analytical method?
A1: The primary metabolic pathways for EE2 involve oxidation and conjugation. The most significant oxidative transformation is 2-hydroxylation, catalyzed predominantly by the cytochrome P-450 IIIA4 enzyme in the liver[1]. The resulting 2-hydroxy derivative can be further metabolized through methylation and glucuronidation before excretion[1]. Other hydroxylated metabolites can also be formed. Additionally, EE2 and its hydroxylated forms can be conjugated with sulfates and glucuronides, with sulfate conjugates being major circulating metabolites[2]. Your analytical method should ideally be able to detect the parent EE2 and key metabolites like 2-hydroxy-EE2, as well as their conjugated forms, or include a hydrolysis step to measure the total (free and conjugated) concentration.
Q2: I am not achieving the required sensitivity for EE2 and its metabolites using LC-MS/MS. What can I do to improve it?
A2: Low sensitivity is a common issue due to the low dosage of EE2. Here are several strategies to enhance your signal:
-
Optimize Sample Preparation: A robust solid-phase extraction (SPE) protocol is crucial for concentrating your analytes and removing interfering matrix components. Mixed-mode cation exchange SPE has been shown to be effective for cleaning up plasma samples[3].
-
Derivatization: Derivatizing EE2 and its metabolites can significantly improve ionization efficiency and, consequently, sensitivity in LC-MS/MS. Dansyl chloride is a common derivatizing agent that adds a readily ionizable group to the molecule, allowing for detection in positive ion mode with high sensitivity[3][4].
-
Instrument Parameters: Ensure your mass spectrometer parameters are fully optimized. This includes the spray voltage, gas flows, and collision energy for each specific analyte and metabolite.
-
Chromatography: Use a high-efficiency UPLC or UHPLC column to achieve better peak shape and separation from matrix interferences, which can suppress the analyte signal[5][6]. A gradient elution with a C18 column is a common starting point[3][4].
Q3: I am planning to use GC-MS for my analysis. Is derivatization necessary for Ethynyl Estradiol and its metabolites?
A3: Yes, derivatization is essential for the analysis of EE2 and its hydroxylated metabolites by GC-MS. These compounds have polar functional groups (hydroxyl and ethynyl groups) that make them non-volatile and prone to thermal degradation in the GC inlet[7]. Silylation is the most common derivatization technique, where active hydrogens are replaced with a trimethylsilyl (TMS) group[8]. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used to create more volatile and thermally stable derivatives suitable for GC-MS analysis[9][10].
Q4: Can I use an immunoassay for the quantification of EE2 metabolites? What are the potential pitfalls?
A4: While immunoassays (like ELISA) are available for EE2 and can be cost-effective for screening, they have significant limitations for specific metabolite quantification[11][12]. The main drawbacks include:
-
Cross-reactivity: Antibodies raised against EE2 may cross-react with its metabolites or other endogenous steroids, leading to an overestimation of the actual concentration[13].
-
Lack of Specificity: Immunoassays typically measure the parent drug and cannot differentiate between various metabolites. This is problematic if you need to understand the metabolic profile[13].
-
Matrix Effects: Biological matrices can interfere with the antibody-antigen binding, affecting the accuracy of the results.
For these reasons, chromatographic methods like LC-MS/MS are considered the gold standard for the specific and accurate quantification of drug metabolites[10][14].
Troubleshooting Guide
Issue 1: High Matrix Effects and Ion Suppression in LC-MS/MS Analysis
Symptoms:
-
Poor reproducibility of results between different lots of biological matrix.
-
Low analyte recovery.
-
Signal intensity of the analyte is significantly lower in the presence of the matrix compared to a clean solvent.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Sample Cleanup | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the MS source, leading to signal suppression[5][15]. | 1. Improve Extraction Method: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components[15][16].2. Optimize SPE Protocol: Experiment with different SPE sorbents (e.g., C18, mixed-mode) and washing steps to achieve a cleaner extract[3].3. Use Phospholipid Removal Plates: If analyzing plasma or serum, consider using specialized plates designed to remove phospholipids. |
| Chromatographic Co-elution | The analyte of interest is eluting from the LC column at the same time as a matrix component that causes ion suppression[5]. | 1. Modify Gradient: Adjust the mobile phase gradient to better separate the analyte from the interfering peaks. A slower, shallower gradient around the analyte's retention time can improve resolution.2. Change Column Chemistry: If gradient modification is insufficient, try a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter selectivity.3. Post-Column Infusion Experiment: Perform a post-column infusion of your analyte while injecting an extracted blank matrix to identify the retention time regions where ion suppression occurs. Then, adjust your chromatography to move the analyte peak away from these regions. |
| Inappropriate Internal Standard | The internal standard (IS) does not adequately compensate for matrix effects because it behaves differently from the analyte during extraction and ionization. | 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction.2. Use a Structural Analog: If a SIL-IS is unavailable, choose a structural analog that elutes close to the analyte and has similar extraction and ionization characteristics. |
Issue 2: Analyte Instability During Sample Preparation or Storage
Symptoms:
-
Decreasing analyte concentration over time in stored samples.
-
Poor recovery and high variability in results.
-
Appearance of unexpected degradation peaks in the chromatogram.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Thermal Degradation | EE2 and its metabolites can be sensitive to high temperatures, which may be encountered during sample processing steps like solvent evaporation[7]. | 1. Gentle Evaporation: Use a gentle stream of nitrogen at a lower temperature (e.g., 40-50°C) for solvent evaporation[3]. Avoid prolonged exposure to heat.2. Work on Ice: Perform sample preparation steps, especially those involving enzymatic reactions or pH adjustments, on ice to minimize degradation. |
| Oxidation | The phenolic A-ring of EE2 and its metabolites is susceptible to oxidation, especially in the presence of certain ions or at non-optimal pH. | 1. Use Antioxidants: Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your samples, particularly during homogenization or extraction, to prevent oxidative degradation.2. Control pH: Maintain an appropriate pH during extraction and storage. Acidic conditions can sometimes promote degradation. |
| Freeze-Thaw Instability | Repeated freezing and thawing of biological samples can lead to the degradation of analytes. | 1. Aliquot Samples: Upon collection, aliquot your biological samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.2. Perform Stability Studies: Conduct and document freeze-thaw stability experiments as part of your method validation to understand the stability of your analytes under your specific storage and handling conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of EE2 and Metabolites from Human Plasma for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add 50 µL of an internal standard working solution (e.g., deuterated EE2).
-
Add 500 µL of 5 mM ammonium formate (pH 4.5) and vortex to mix[3].
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., SOLA SCX, 10 mg/1 mL)[3].
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with a second, stronger organic solvent wash if necessary to remove less polar interferences. This step requires optimization.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C[3].
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization of EE2 and Metabolites with Dansyl Chloride for Enhanced LC-MS/MS Sensitivity
-
Post-SPE: This protocol follows the elution and evaporation steps of the SPE procedure.
-
Derivatization Reaction:
-
Reaction Quenching:
-
After incubation, cool the sample to room temperature.
-
Add a small volume of an aqueous solution (e.g., 100 µL of water) to quench the reaction[3].
-
-
Final Preparation:
-
The sample can be directly injected for LC-MS/MS analysis, or a further clean-up step can be performed if necessary to remove excess derivatization reagent.
-
Visualizations
Metabolic Pathway of Ethynyl Estradiol
Caption: Major metabolic pathways of Ethynyl Estradiol 17-Acetate.
General Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of EE2 metabolites.
References
-
Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC. (n.d.). Retrieved from [Link]
-
Derivatization and Separation of Natural Estrogens (estrone, 17β-estradiol, and estriol) Using Gas Chromatography with Flame - Eastern Illinois University. (n.d.). Retrieved from [Link]
-
Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
-
Field study using two immunoassays for the determination of estradiol and ethinylestradiol in the aquatic environment - PubMed. (n.d.). Retrieved from [Link]
-
Limitations of direct immunoassays for measuring circulating estradiol levels in postmenopausal women and men in epidemiologic studies - PubMed. (n.d.). Retrieved from [Link]
-
Chemiluminescence immunoassays for estradiol and ethinylestradiol based on new biotinylated estrogen derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Enzyme immunoassay for specific determination of the synthetic estrogen, ethynyl estradiol, in plasma - PubMed. (n.d.). Retrieved from [Link]
-
Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.). Retrieved from [Link]
-
Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC. (n.d.). Retrieved from [Link]
-
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (n.d.). Retrieved from [Link]
-
The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed. (n.d.). Retrieved from [Link]
-
Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
-
Metabolism of 17 alpha-ethynylestradiol in humans - PubMed. (n.d.). Retrieved from [Link]
-
Thermal Degradation Process of Ethinylestradiol—Kinetic Study - MDPI. (n.d.). Retrieved from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.). Retrieved from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved from [Link]
Sources
- 1. Metabolism of 17 alpha-ethynylestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. thekeep.eiu.edu [thekeep.eiu.edu]
- 9. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Field study using two immunoassays for the determination of estradiol and ethinylestradiol in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemiluminescence immunoassays for estradiol and ethinylestradiol based on new biotinylated estrogen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Limitations of direct immunoassays for measuring circulating estradiol levels in postmenopausal women and men in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. infinixbio.com [infinixbio.com]
Technical Support Center: Refining Ethynyl Estradiol 17-Acetate Dosage to Avoid Cytotoxicity
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ethynyl Estradiol 17-Acetate in their experiments. Our goal is to provide a comprehensive resource for troubleshooting and refining experimental design to mitigate cytotoxicity while achieving desired biological outcomes. This guide offers a blend of theoretical understanding and practical, field-proven protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that arise when working with Ethynyl Estradiol 17-Acetate and its active form, Ethinyl Estradiol (EE).
Q1: My cells are showing unexpected levels of cell death after treatment with Ethynyl Estradiol 17-Acetate. What could be the cause?
A1: Unexpected cytotoxicity is a common challenge. Several factors could be at play:
-
High Concentrations: Ethinyl Estradiol exhibits a dose-dependent effect. While it can promote cell proliferation at lower, physiological concentrations, higher concentrations (typically in the micromolar range) can induce apoptosis and cell cycle arrest.[1]
-
Metabolic Activation: In some cell types, particularly those with high metabolic activity like hepatocytes, EE can be metabolized into reactive intermediates that contribute to oxidative stress and genotoxicity.[2]
-
Solvent Toxicity: The solvents used to dissolve Ethynyl Estradiol 17-Acetate, such as DMSO or ethanol, can be toxic to cells at certain concentrations. It is crucial to include a vehicle control in your experiments to account for this.
-
Compound Instability: While generally stable, prolonged incubation in certain media conditions could lead to degradation into potentially more toxic byproducts. Freshly prepared solutions are always recommended.[3]
Q2: What is the difference in cytotoxicity between Ethynyl Estradiol 17-Acetate and Ethinyl Estradiol?
A2: Ethynyl Estradiol 17-Acetate is a prodrug of Ethinyl Estradiol (EE), meaning it is converted into EE within the cell. Therefore, their cytotoxic mechanisms are expected to be very similar. However, differences in uptake and metabolism of the acetate form could slightly alter the dose-response curve compared to direct treatment with EE. It is always advisable to perform a dose-response study with the specific compound you are using.
Q3: At what concentration should I start my dose-response experiments to find a non-cytotoxic range?
A3: A good starting point is to perform a broad-range dose-response experiment. Based on literature, physiological, proliferative effects of EE are often observed in the picomolar to nanomolar range.[4] Cytotoxic effects typically begin to appear at micromolar concentrations.[2] We recommend a starting range from 10 pM to 100 µM, with logarithmic dilutions.
Q4: Can Ethynyl Estradiol 17-Acetate interfere with my cytotoxicity assay?
A4: Yes, this is a critical consideration. As a lipophilic steroid, it has the potential to interfere with certain assays. For instance, in MTT assays, it could potentially interact with the formazan product. In LDH assays, it might bind to the released enzyme, affecting its detection.[5] Therefore, including appropriate controls, such as running the assay in a cell-free system with your compound, is essential to rule out any direct interference.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during dosage refinement experiments.
Guide 1: Optimizing Drug Preparation and Handling
Issue: Inconsistent results or unexpected cytotoxicity.
Potential Cause: Improper dissolution or storage of Ethynyl Estradiol 17-Acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in media | Low solubility in aqueous solutions.[4] | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[4][6] Ensure the final solvent concentration in your culture media is low (typically <0.1%) and consistent across all treatments, including the vehicle control. |
| Loss of potency | Degradation of the compound. | Prepare fresh dilutions from the stock solution for each experiment. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect stock solutions from light.[3] |
| Inaccurate dosing | Pipetting errors with viscous stock solutions. | Use positive displacement pipettes for viscous solutions like DMSO. Ensure thorough mixing of the stock solution before making dilutions. |
Guide 2: Refining the Dose-Response Experiment
Issue: Difficulty in identifying the therapeutic window (effective concentration without cytotoxicity).
Workflow for Dose Refinement:
Caption: Workflow for determining the optimal dosage of Ethynyl Estradiol 17-Acetate.
Step-by-Step Protocol:
-
Broad-Range Dose-Response:
-
Seed your cells at an optimal density in a 96-well plate.
-
Treat the cells with a wide range of Ethynyl Estradiol 17-Acetate concentrations (e.g., 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle-only control and an untreated control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an MTT or LDH assay.
-
-
Identify Cytotoxic Threshold:
-
Analyze the data from the broad-range experiment to determine the concentration at which a significant decrease in cell viability is observed. This is your preliminary cytotoxic threshold.
-
-
Narrow-Range Dose-Response:
-
Design a second experiment focusing on concentrations below the identified cytotoxic threshold.
-
Use smaller increments in concentration to precisely map the dose-response curve for your desired biological effect (e.g., proliferation, gene expression).
-
-
Confirm with Apoptosis Assay:
-
Once an optimal concentration range is identified, confirm the absence of apoptosis using a more specific assay like Annexin V/PI staining with flow cytometry.
-
Table of Reported IC50 Values for Ethinyl Estradiol:
| Cell Line | Assay | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | MTT | > 10 µM (proliferative at lower doses) | [1][7] |
| HCT-15 (Colon Cancer) | MTT | ~70-110 mM (for acetate) | [8] |
| SW480 (Colon Cancer) | MTT | 11.52 ± 2.78 to 29.33 ± 4.73 µM (for estradiol-platinum hybrids) | [9] |
| Human Endothelial Cells (ECV304) | Viability Assay | No cytotoxicity observed at contraceptive-relevant doses | [10] |
Note: IC50 values can vary significantly based on the cell line, assay used, and incubation time.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Ethynyl Estradiol 17-Acetate and controls for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Read the absorbance at 570 nm.
Troubleshooting:
-
High background: Media components can sometimes reduce MTT. Include a media-only blank.
-
Compound interference: Test your compound in a cell-free system to see if it directly reduces MTT.
Protocol 2: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific LDH assay kit.
-
Typically, this involves transferring a small aliquot of the cell culture supernatant to a new plate.
-
A reaction mixture is then added, and the plate is incubated at room temperature.
-
The reaction is stopped, and the absorbance is read at the recommended wavelength (usually around 490 nm).
Troubleshooting:
-
Interference from serum: Serum in the culture medium contains LDH. Use low-serum media or a serum-free assay medium if possible.
-
Lipophilic compound interference: As Ethynyl Estradiol 17-Acetate is lipophilic, it could potentially interact with the LDH enzyme. Run a control with your compound in the presence of a known amount of LDH to check for inhibition or enhancement of the signal.[5]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
FACS tubes
Procedure:
-
Culture and treat cells as required.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Signaling Pathways
Estrogenic and Cytotoxic Signaling of Ethinyl Estradiol
At physiological concentrations, Ethinyl Estradiol primarily acts through estrogen receptors (ERα and ERβ) to regulate gene expression, often leading to cell proliferation.[1] However, at higher, cytotoxic concentrations, it can induce apoptosis through mechanisms that may involve the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[11][12][13]
Sources
- 1. 17β-estradiol regulates the malignancy of cancer stem-like cells derived from the MCF7 cell line partially through Sox2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethinylestradiol and estradiol have different effects on oxidative stress and nitric oxide synthesis in human endothelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of oestrogens on formation of reactive oxygen species in liver microsomes of differently aged male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17β-Estradiol Stimulates Generation of Reactive Species Oxygen and Nitric Oxide in Ovarian Adenocarcinoma Cells (OVCAR 3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen Induces Caspase-Dependent Cell Death during Hypothalamic Development - PMC [pmc.ncbi.nlm.nih.gov]
improving the purity of synthesized Ethynyl Estradiol 17-Acetate
An Applications Guide: Enhancing the Purity of Synthesized Ethynyl Estradiol 17-Acetate
Introduction: The Pursuit of Purity in Steroid Synthesis
Ethynyl Estradiol 17-Acetate is a synthetic steroidal ester, derived from the potent estrogen, Ethynyl Estradiol. Its synthesis and purification are critical steps in the development of various pharmaceutical formulations. Achieving high purity is not merely a matter of regulatory compliance; it is fundamental to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended biological effects and compromise product quality.[1]
This technical support guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive framework for troubleshooting and optimizing the purification of Ethynyl Estradiol 17-Acetate. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and the practical methodologies to overcome common purification challenges.
Troubleshooting Guide: Common Purity Challenges
This section addresses specific issues encountered during the purification of Ethynyl Estradiol 17-Acetate in a practical question-and-answer format.
Q1: My final product shows significant amounts of unreacted Ethynyl Estradiol. How can I remove it effectively?
Root Cause Analysis: The presence of unreacted Ethynyl Estradiol is one of the most common impurity issues. It indicates either an incomplete acetylation reaction or inefficient purification. Due to their structural similarity, separating the starting material from the acetylated product can be challenging.
Solution Pathway:
-
Reaction Optimization: Before focusing solely on purification, ensure the acetylation reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is minimal. Consider extending the reaction time or using a slight excess of the acetylating agent.
-
Purification Strategy: Column Chromatography: Flash column chromatography is the most effective method for this separation. The key is to find a solvent system that provides a sufficient difference in retention factors (ΔRf) between Ethynyl Estradiol and its 17-acetate ester.
-
Principle: The polarity difference between the free 17-hydroxyl group in Ethynyl Estradiol and the 17-acetate ester group is the basis for separation. The acetate ester is less polar and will elute faster from a normal-phase silica gel column.
-
Recommended Solvents: A common choice is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
-
Alternative: Recrystallization: While less effective than chromatography for this specific separation if the impurity level is high, recrystallization can be used as a final polishing step. A solvent system in which the acetate has lower solubility than the starting material at low temperatures is required. Experiment with solvent mixtures like ethanol/water or isopropanol/water.[2]
Q2: HPLC analysis reveals the presence of an unknown impurity with a similar retention time to my product. How do I identify and remove it?
Root Cause Analysis: An impurity with a similar retention time suggests a structurally related compound, such as a stereoisomer (e.g., 17-epi-ethynylestradiol) or a degradation product.[3] These are often the most difficult impurities to remove.
Solution Pathway:
-
Identification:
-
LC-MS/MS: This is the most powerful tool for this task. It provides the molecular weight of the impurity, which can help in postulating its structure. Fragmentation patterns can further elucidate the structure. A sensitive LC/MS/MS method can be developed for both identification and quantification.[4]
-
High-Resolution NMR: If the impurity can be isolated, 1D and 2D NMR spectroscopy can provide definitive structural information.
-
-
Purification Strategy - Methodical Approach:
-
Orthogonal HPLC Methods: Develop a second HPLC method with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different mobile phase composition. This may achieve separation that was not possible with the primary method.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent technique for separating closely related steroid isomers.
-
Preparative HPLC: If the impurity level is low and difficult to remove by other means, preparative HPLC is a viable, albeit more expensive, option for obtaining highly pure material.
-
Q3: My product "oils out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?
Root Cause Analysis: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated too quickly or when the solvent is a poor choice for crystallization, often due to the presence of impurities that inhibit crystal nucleation.
Solution Pathway:
-
Control the Cooling Rate: Slow, controlled cooling is crucial. Allow the heated, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Using an insulated container (e.g., a Dewar flask) can help.
-
Solvent System Modification:
-
Increase Solvent Volume: You may be using too little solvent, leading to excessive supersaturation upon cooling. Add slightly more solvent to the heated mixture.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until turbidity persists. Re-heat to clarify and then cool slowly. Common systems include Dichloromethane/Hexane or Acetone/Water.
-
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure Ethynyl Estradiol 17-Acetate to the cooled, supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth.
-
Frequently Asked Questions (FAQs)
-
What are the best analytical methods to confirm the purity of my final product? A combination of methods is recommended for a comprehensive purity assessment.[5]
-
HPLC with UV detection is the standard for quantifying purity and detecting organic impurities.[6][7]
-
LC-MS is used for identifying unknown impurities by providing molecular weight information.[8]
-
NMR Spectroscopy (¹H and ¹³C) confirms the chemical structure and can detect impurities if they are present at levels typically >1%.
-
Gas Chromatography (GC) is suitable for analyzing residual solvents.[9]
-
Karl Fischer Titration is the preferred method for determining water content.
-
-
Which purification technique should I try first: recrystallization or column chromatography? This depends on the nature and amount of impurities.
-
Column chromatography is generally the primary purification method after the initial workup. It is highly effective at removing a wide range of impurities, especially those with different polarities, such as unreacted starting materials.
-
Recrystallization is an excellent final step to remove minor impurities and to obtain a highly crystalline, stable final product. It is particularly effective if the crude product is already of moderate purity (>95%). For some syntheses, a well-chosen recrystallization can be sufficient.[2]
-
-
How should I store purified Ethynyl Estradiol 17-Acetate to prevent degradation? Steroidal compounds can be sensitive to light, heat, and atmospheric oxygen.
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at reduced temperatures (e.g., 2-8 °C) to minimize the rate of any potential degradation reactions.
-
Visualizations and Workflows
General Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Ethynyl Estradiol 17-Acetate.
Caption: A standard workflow from synthesis to quality control.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purity issues.
Caption: A decision tree for troubleshooting purity problems.
Data and Protocols
Table 1: Common Impurities and Recommended Actions
| Impurity Name | Potential Source | Primary Removal Method | Secondary/Polishing Method |
| Ethynyl Estradiol | Incomplete acetylation reaction | Flash Column Chromatography | Recrystallization |
| Estrone | Impurity in starting material | Flash Column Chromatography | Recrystallization |
| Diacetate Species | Over-acetylation (phenolic -OH) | Careful pH control during workup | Flash Column Chromatography |
| 17-epi-Ethynyl Estradiol 17-Acetate | Isomerization during synthesis | Preparative HPLC / SFC | - |
| Residual Solvents (e.g., Ethyl Acetate, Hexane) | Incomplete drying | High-vacuum drying, gentle heating | - |
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Choose a suitable silica gel (e.g., 230-400 mesh). Prepare a slurry of the silica in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under light pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions continuously.
-
Gradient Increase: Gradually increase the percentage of the polar solvent (e.g., increase to 10%, 15%, 20% Ethyl Acetate) to elute the compounds. The less polar acetate product will elute before the more polar Ethynyl Estradiol.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system (e.g., 95% Ethanol) in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Google Patents. (2013). High-purity ethinyloestradiol synthesis method.
-
Journal of Medicinal Chemistry. (1986). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. [Link]
- Google Patents. (2011).
-
SynThink Research Chemicals. Ethinylestradiol EP Impurities & Related Compounds. [Link]
-
Revista de Ciências Farmacêuticas Básica e Aplicada. (2015). Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices. [Link]
-
USP-NF. Ethinyl Estradiol Tablets. [Link]
-
National Institutes of Health. (2006). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2012). Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. [Link]
-
Agilent Technologies. (2010). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. [Link]
-
ResearchGate. (2017). Removal of 17-α Ethinylestradiol from Water Systems by Adsorption on Polyacrylonitrile Beads: Isotherm and Kinetics Studies. [Link]
- Google Patents. (2012).
-
Annals of Environmental Science and Toxicology. (2017). Removal of 17-α Ethinylestradiol from Water Systems by Adsorption on Polyacrylonitrile Beads: Isotherm and Kinetics Studies. [Link]
-
Analytical Methods. (2015). Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. [Link]
-
ResearchGate. (2007). Determination of estradiol and its degradation products by liquid chromatography. [Link]
-
ResearchGate. (2011). Purity assessment for 17β-estradiol. [Link]
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- 2. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]
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- 4. agilent.com [agilent.com]
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Technical Support Center: Overcoming Resistance to Ethynyl Estradiol 17-Acetate in Cell Lines
Welcome to the technical support center for researchers encountering resistance to Ethynyl Estradiol 17-Acetate (EEA). As a potent synthetic estrogen, EEA is a critical tool in studying hormone-dependent cellular processes, particularly in oncology research.[1][2] However, the emergence of cellular resistance is a significant experimental and clinical hurdle.[3] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose, understand, and potentially overcome EEA resistance in your cell line models.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when suspecting drug resistance.
Q1: What are the primary mechanisms driving resistance to ethynyl estradiol and other endocrine therapies?
A1: Resistance to endocrine therapies like EEA is multifaceted. The primary mechanisms can be broadly categorized as:
-
Alterations in the Drug Target: The most common mechanism is the mutation of the Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene. These mutations, often found in the ligand-binding domain, can render the receptor constitutively active, meaning it can signal for cell growth even in the absence of estrogen (like EEA).[4][5][6] This is a frequent cause of acquired resistance.[5]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to survive and proliferate, bypassing their dependency on the ERα pathway. The most critical of these are the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][7][8][9] Crosstalk between these growth factor pathways and ERα signaling can lead to ligand-independent receptor activation and promote resistance.[4][7]
-
Epigenetic Modifications: Changes in the epigenetic landscape can alter the expression of ERα or other crucial genes. For instance, hypermethylation of genes can lead to tamoxifen resistance, a phenomenon that may be reversible with epigenetic modulators like HDAC inhibitors.[10]
-
Altered Drug Metabolism or Efflux: While less common for endocrine therapies than for traditional chemotherapy, increased expression of drug efflux pumps (like ABC transporters) can reduce the intracellular concentration of the therapeutic agent.
Q2: My cells are no longer responding to EEA. How can I confirm and quantify this resistance?
A2: The first step is to empirically determine the extent of resistance by performing a dose-response assay to calculate the half-maximal inhibitory concentration (IC50). This involves treating your suspected resistant cell line and its parental (sensitive) counterpart with a range of EEA concentrations. A significant shift (increase) in the IC50 value for the suspected resistant line compared to the parental line confirms resistance. The "Resistance Index" (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line. An RI greater than 1 indicates increased tolerance.[11]
Q3: What are the immediate troubleshooting steps if I suspect my cell culture has developed EEA resistance?
A3: Before diving into complex mechanistic studies, it's crucial to rule out common cell culture issues:
-
Authenticate Your Cell Line: Perform STR profiling to ensure your cell line has not been misidentified or cross-contaminated.
-
Check for Contamination: Test for mycoplasma contamination, which can significantly alter cellular response to drugs.
-
Review Culture Conditions: Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity), as these can impact cell growth and drug sensitivity.[12][13][14]
-
Thaw a New Vial: If possible, thaw an early-passage vial of the parental cell line to serve as a proper control and confirm that the resistance phenotype is a result of experimental pressure, not culture drift.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed workflows to dissect and address EEA resistance.
Guide 1: Quantifying Drug Resistance with a Dose-Response Assay
The objective of this protocol is to accurately determine the IC50 value for EEA in both sensitive (parental) and suspected resistant cell lines.
Protocol 1: IC50 Determination via MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][13] It is critical to have a separate plate for a time-zero (T0) measurement to account for differences in proliferation rates.[12][13]
-
T0 Measurement: Just before adding the drug, measure the cell viability on the T0 plate using your chosen method (e.g., add MTT reagent). This value represents the initial cell population.
-
Drug Treatment: Prepare a serial dilution of EEA (e.g., 10-fold or 2-fold dilutions) in fresh culture medium. A typical range might be from 10 nM to 100 µM. Replace the medium in the experimental plates with the EEA-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a period that allows for several cell doublings, typically 72 hours.[12][13]
-
Viability Measurement: After incubation, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data: Express the viability of treated wells as a percentage of the vehicle-control wells.
-
Plot the normalized response against the log of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[15]
-
Data Presentation: Interpreting IC50 Shifts
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Fold Change |
| Example: MCF-7 | 50 | 1500 | 30 | 30x |
| Your Cell Line | Calculate | Calculate | Calculate | Calculate |
A significant fold change (>10x) is a strong indicator of acquired resistance.
Guide 2: Investigating Molecular Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the underlying cause.
Workflow A: Assessing the Status of Estrogen Receptor Alpha (ERα)
A primary driver of resistance is a change in ERα itself.[4][16] This workflow checks for changes in ERα expression and potential mutations.
-
Hypothesis: The resistant cells have either lost ERα expression or acquired a mutation in the ESR1 gene, leading to ligand-independent activation.[4][5]
Protocol 2: Western Blot for ERα Protein Expression
-
Protein Extraction: Lyse both parental and resistant cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific for ERα. Also, probe a separate membrane or the same one (after stripping) for a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the band intensity of ERα in resistant cells to parental cells, normalizing to the loading control. A significant decrease or complete loss of the ERα band in the resistant line suggests loss of the drug target as the resistance mechanism.
Protocol 3: Sanger Sequencing of ESR1 Ligand-Binding Domain
-
RNA Extraction & cDNA Synthesis: Extract total RNA from both cell lines and reverse transcribe it to cDNA.
-
PCR Amplification: Design primers to amplify the region of the ESR1 gene that codes for the ligand-binding domain (exons 5-8), where resistance mutations are commonly clustered.[5][6]
-
Purification & Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence. Look for common hotspot mutations like Y537S/N and D538G, which are known to confer resistance.[6]
Workflow B: Exploring Bypass Signaling Pathways
If ERα expression is unchanged and no mutations are found, resistance is likely driven by the activation of bypass pathways.[3][4]
-
Hypothesis: The resistant cells have hyperactivated pro-survival pathways like PI3K/AKT/mTOR, making them less dependent on ERα signaling.[7][8][9]
Protocol 4: Phospho-Protein Western Blot Analysis
-
Experimental Design: Culture parental and resistant cells. For a comprehensive analysis, you can serum-starve the cells overnight and then treat them with EEA for a short period (e.g., 15-30 minutes) to observe signaling dynamics.
-
Protein Extraction & Western Blot: Follow the Western Blot protocol (Protocol 2), but use primary antibodies that specifically detect the phosphorylated (activated) forms of key signaling proteins.
-
Key Targets to Probe:
-
PI3K/AKT Pathway: p-AKT (Ser473), p-mTOR (Ser2448), p-S6K (Thr389)
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204)
-
-
Analysis: Compare the basal levels of these phosphorylated proteins between parental and resistant cells. A significant increase in the phosphorylation of these proteins in the resistant line, even without EEA stimulation, indicates hyperactivation of that bypass pathway.
Visualization: Signaling Pathway Diagrams
Caption: Classical EEA signaling pathway via Estrogen Receptor Alpha (ERα).
Caption: Crosstalk between RTK/PI3K/AKT and ERα pathways in resistance.
Guide 3: Strategies to Overcome EEA Resistance
Based on your findings from Guide 2, you can now rationally design experiments to re-sensitize your cells to therapy.
Strategy A: Combination Therapy to Target Bypass Pathways
If your resistant cells show hyperactivation of the PI3K/AKT/mTOR pathway, a logical next step is to combine EEA with an inhibitor of this pathway.
-
Rationale: By blocking the escape route (e.g., mTOR), you can restore the cells' dependence on the ERα pathway, thereby re-sensitizing them to EEA. Combination therapies involving CDK4/6 or mTOR inhibitors are clinically used to treat endocrine-resistant breast cancer.[3][17][18][19][20]
Protocol 5: Combination Treatment with an mTOR Inhibitor (e.g., Everolimus)
-
Single-Agent IC50: First, determine the IC50 of the mTOR inhibitor (e.g., Everolimus) alone in your resistant cell line using the protocol described in Guide 1.
-
Combination Matrix: Set up a 96-well plate experiment with a matrix of concentrations. Use serial dilutions of EEA along the x-axis and serial dilutions of the mTOR inhibitor along the y-axis.
-
Incubation & Viability: Incubate for 72 hours and measure cell viability as before.
-
Synergy Analysis: Analyze the data using synergy software (e.g., Combenefit or SynergyFinder) to calculate a synergy score (e.g., Bliss independence or Loewe additivity). A positive synergy score indicates that the combination is more effective than the additive effects of the individual drugs.
Strategy B: Using Alternative Endocrine Therapies
If your cells have an ESR1 mutation that causes resistance to EEA (an ER agonist), they may still be sensitive to drugs with a different mechanism of action, such as a Selective Estrogen Receptor Degrader (SERD).
-
Rationale: SERDs like Fulvestrant not only block ERα but also target it for proteasomal degradation. This can be effective even against certain constitutively active mutant forms of the receptor.[19]
Protocol 6: Testing Sensitivity to a SERD (e.g., Fulvestrant)
-
Dose-Response Assay: Perform an IC50 determination (as in Guide 1) for Fulvestrant on both your parental and EEA-resistant cell lines.
-
Analysis: Compare the IC50 values. If the EEA-resistant line shows a low IC50 for Fulvestrant, it indicates that this alternative therapy could be a viable strategy to overcome the specific resistance mechanism.
References
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Hsieh, F. S., & Chi, C. S. (2020). Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies. Biomedicines, 8(9), 334. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ethinyl Estradiol? Patsnap. [Link]
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Preprints.org. (2020). Nexus Between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer. Preprints.org. [Link]
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Wagle, N. (2021). Treating ER+ breast cancer patients with endocrine therapy resistance. YouTube. [Link]
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OUCI. (n.d.). Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer. OUCI. [Link]
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MDPI. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. [Link]
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PharmaCompass. (n.d.). Ethinyl Estradiol. PharmaCompass.com. [Link]
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Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. [Link]
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ResearchGate. (2025). Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: Pharmacokinetics, pharmacodynamics and risk assessment. ResearchGate. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 55–74. [Link]
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de Assis, S., Warri, A., & Hilakivi-Clarke, L. (2016). Effects of In Utero Exposure to Ethinyl Estradiol on Tamoxifen Resistance and Breast Cancer Recurrence in a Preclinical Model. Journal of the National Cancer Institute, 108(9), djw085. [Link]
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Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]
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Wikipedia. (n.d.). Ethinylestradiol. Wikipedia. [Link]
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Loibl, S., & Gnant, M. (2019). Endocrine-Resistant Breast Cancer: Mechanisms and Treatment. Breast care (Basel, Switzerland), 14(4), 216–222. [Link]
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Hanker, A. B., Sudhan, D. R., & Arteaga, C. L. (2020). Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer. Frontiers in oncology, 10, 831. [Link]
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Fribbens, C., O'Leary, B., & Garcia-Murillas, I. (2016). ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer. The Journal of pathology, 240(1), 13–19. [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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Drug Target Review. (2026). New dual CDK approach tackles drug-resistant breast cancer. Drug Target Review. [Link]
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ResearchGate. (n.d.). Crosstalk between the PI3K/AKT/mTOR and estrogen receptor pathways in ER+ breast cancer. ResearchGate. [Link]
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Gnant, M., & Steger, G. G. (2019). How to overcome endocrine resistance in early and metastatic breast cancer. Memo : magazine of European medical oncology, 12(3), 212–216. [Link]
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CDD. (n.d.). ESR1 Mutations in Hormone Receptor Positive Breast Cancer. CDD. [Link]
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Hanker, A. B., Sudhan, D. R., & Arteaga, C. L. (2020). Overcoming Endocrine Resistance in Breast Cancer. Cancer cell, 38(4), 456–474. [Link]
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PubChem. (n.d.). Ethinylestradiol. PubChem. [Link]
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Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
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MDPI. (2021). In Vitro Anticancer Drug Sensitivity Sensing through Single-Cell Raman Spectroscopy. MDPI. [Link]
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Wardell, S. E., Yllanes, A., & McDonnell, D. P. (2016). Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations. Oncotarget, 7(34), 54491–54504. [Link]
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Preprints.org. (2020). Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer. Preprints.org. [Link]
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MDPI. (2021). CDK4/6 Inhibitors Overcome Endocrine ESR1 Mutation-Related Resistance in Metastatic Breast Cancer Patients. MDPI. [Link]
-
Taylor & Francis Online. (2018). Chromatin regulation at the intersection of estrogen receptor and PI3K pathways in breast cancer. Taylor & Francis Online. [Link]
-
Frontiers. (2020). ESR1 Mutations Are Not a Common Mechanism of Endocrine Resistance in Patients With Estrogen Receptor–Positive Breast Cancer Treated With Neoadjuvant Aromatase Inhibitor Therapy. Frontiers in Oncology. [Link]
-
Open Exploration Publishing. (2022). In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. Open Exploration Publishing. [Link]
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Dana-Farber Cancer Institute. (2026). Addition of CDK 4/6 inhibitor benefits patients with HR+, HER2+ metastatic breast cancer, new study shows. Dana-Farber Cancer Institute. [Link]
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OncLive. (2016). ESR Mutations and Resistance to Endocrine Therapy in Breast Cancer. OncLive. [Link]
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BMJ Open Respiratory Research. (2020). Feasibility study of in vitro drug sensitivity assay of advanced non-small cell lung adenocarcinomas. BMJ Open Respiratory Research. [Link]
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Rugo, H. S., & Rumble, R. B. (2017). Enhancing Endocrine Therapy Combination Strategies for the Treatment of Postmenopausal HR+/HER2- Advanced Breast Cancer. The oncologist, 22(1), 21–32. [Link]
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Geraghty, R. J., Capes-Davis, A., & Davis, J. M. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 9(10), 2246. [Link]
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Wikipedia. (n.d.). Antibiotic. Wikipedia. [Link]
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Validation & Comparative
A Comparative Analysis of the Estrogenic Potency of Ethynyl Estradiol 17-Acetate and 17α-Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic estrogens, 17α-ethinylestradiol (EE) has long been a cornerstone, primarily recognized for its high potency and oral bioavailability, making it a key component in oral contraceptives. Its derivative, Ethynyl Estradiol 17-Acetate, presents a modification designed to influence its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, objective comparison of the estrogenic potency of these two compounds, supported by experimental data, to inform research and development in endocrinology and pharmacology.
Introduction: Chemical Structures and Clinical Significance
17α-ethinylestradiol is a synthetic analog of 17β-estradiol, the most potent endogenous human estrogen. The defining feature of EE is the ethinyl group at the C-17α position, which sterically hinders hepatic first-pass metabolism, thereby significantly increasing its oral bioavailability and in vivo potency compared to its natural counterpart.[1]
Ethynyl Estradiol 17-Acetate is an esterified form of EE, where an acetate group is attached at the C-17β position. Esterification is a common strategy in steroid chemistry to create prodrugs. The expectation is that the acetate ester is hydrolyzed in vivo to release the active parent compound, 17α-ethinylestradiol. The rationale behind this modification is often to alter solubility, absorption, and the rate of metabolic clearance, potentially leading to a modified duration of action or tissue-specific effects.
Mechanism of Action: Estrogen Receptor Signaling
Both compounds exert their biological effects primarily through binding to and activating estrogen receptors (ERs), specifically ERα and ERβ. These receptors are ligand-activated transcription factors that, upon hormone binding, undergo a conformational change, dimerize, and translocate to the nucleus. Within the nucleus, the ER-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the diverse physiological and pharmacological effects associated with estrogens.
Caption: Estrogen Receptor Signaling Pathway.
Comparative Estrogenic Potency: A Data-Driven Analysis
The estrogenic potency of a compound is a multifaceted characteristic determined by its receptor binding affinity, transactivation capability, bioavailability, and metabolism.
Receptor Binding Affinity (RBA)
The initial and critical step in estrogenic action is the binding of the ligand to the estrogen receptor. Competitive binding assays are employed to determine the relative binding affinity (RBA) of a compound for the ER compared to a reference ligand, typically 17β-estradiol (E2), which is assigned an RBA of 100%.
17α-ethinylestradiol consistently demonstrates a high binding affinity for the estrogen receptor, often exceeding that of the natural hormone, 17β-estradiol.[2] Studies have shown that the binding affinity of EE to ERα is approximately twice that of E2, while its affinity for ERβ is about half that of E2.[3] This preferential affinity for ERα may contribute to its pronounced effects on certain tissues.
For Ethynyl Estradiol 17-Acetate, the binding affinity is contingent on its hydrolysis to the parent EE. As an ester, its direct binding to the ER is significantly lower. The in vivo potency is therefore dependent on the rate and extent of this conversion. Information on the direct binding of the acetate ester is less common as it is considered a prodrug.
| Compound | Relative Binding Affinity (RBA) for ERα (E2 = 100%) |
| 17β-Estradiol (E2) | 100% |
| 17α-Ethinylestradiol (EE) | 120.9% (Range: 68.8–480%)[4][5] |
| Ethynyl Estradiol 17-Acetate | Lower (acts as a prodrug) |
In Vitro Potency: Cellular Assays
In vitro assays, such as reporter gene assays in estrogen-sensitive cell lines (e.g., MCF-7 breast cancer cells), provide a measure of a compound's ability to induce a biological response following receptor binding. These assays quantify the transcriptional activity of the estrogen receptor.
Studies comparing EE and E2 in MCF-7 cell proliferation assays have shown that both induce proliferation.[6] One study noted that at concentrations seen in hormone replacement therapy, EE appeared to have less of a proliferative effect on breast cancer cells compared to E2.[6] Another study using a yeast estrogen screen (YES) assay found EE to be slightly less potent than E2, while in an MCF-7 assay, it was nearly twice as potent.[7] This highlights the variability in potency estimates depending on the specific assay and endpoint measured.
The potency of Ethynyl Estradiol 17-Acetate in these assays would be a function of cellular esterase activity, which would hydrolyze the acetate group to release active EE.
In Vivo Potency and Bioavailability
The key advantage of 17α-ethinylestradiol lies in its in vivo potency, which is significantly greater than that of 17β-estradiol. This is primarily due to the ethinyl group at the C-17 position, which inhibits first-pass metabolism in the liver.[1] This leads to a longer half-life and greater systemic exposure. For example, some estimates suggest that 1 μg of ethinyl estradiol is equivalent to 100–250 μg of 17-β estradiol in terms of oral estrogenic effect.[1]
Ethynyl Estradiol 17-Acetate is expected to be readily absorbed and then hydrolyzed to 17α-ethinylestradiol. The conversion of acetate esters of other steroids, such as norethisterone acetate to norethisterone, is generally efficient.[8][9] It is plausible that Ethynyl Estradiol 17-Acetate acts as an effective prodrug, delivering active EE into the systemic circulation. The rate of hydrolysis will influence the pharmacokinetic profile, potentially leading to a more sustained release of EE compared to the administration of EE itself.
Metabolism and Pharmacokinetics
The metabolism of 17α-ethinylestradiol is well-characterized. The major route of oxidative metabolism is 2-hydroxylation, catalyzed primarily by the cytochrome P450 enzyme CYP3A4 in the liver.[10] This is followed by methylation and glucuronidation before excretion.[10] The rate of this metabolism can vary significantly among individuals, leading to inter-individual differences in the pharmacokinetics of EE.[10][11]
For Ethynyl Estradiol 17-Acetate, the initial metabolic step is the hydrolysis of the acetate ester by esterases, which are ubiquitous in the body, including the liver and blood. Following this hydrolysis, the resulting 17α-ethinylestradiol would follow the same metabolic pathways as exogenously administered EE.
Caption: Comparative Metabolic Pathways.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This protocol provides a framework for determining the relative binding affinity of test compounds to the estrogen receptor.
-
Preparation of ER-containing Cytosol:
-
Homogenize target tissue (e.g., rat uterus) in a suitable buffer (e.g., Tris-EDTA buffer).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant) containing the estrogen receptors.
-
-
Competitive Binding Incubation:
-
In a series of tubes, add a fixed concentration of a radiolabeled estrogen, such as [³H]-17β-estradiol.
-
Add increasing concentrations of the unlabeled competitor compounds (17α-ethinylestradiol, Ethynyl Estradiol 17-Acetate, and 17β-estradiol as a reference).
-
Add a constant amount of the prepared cytosol to each tube.
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., overnight at 4°C).[12]
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to adsorb the unbound radioligand.
-
Centrifuge to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference E2 / IC50 of test compound) x 100.
-
Caption: Competitive Receptor Binding Assay Workflow.
Conclusion
In comparing Ethynyl Estradiol 17-Acetate and 17α-ethinylestradiol, the fundamental difference lies in the prodrug nature of the acetate ester. 17α-ethinylestradiol is a highly potent estrogen with a strong binding affinity for the estrogen receptor, particularly ERα, and excellent oral bioavailability due to its resistance to first-pass metabolism.
Ethynyl Estradiol 17-Acetate is designed to be a precursor to 17α-ethinylestradiol. Its estrogenic potency is therefore intrinsically linked to the efficiency and rate of its in vivo hydrolysis. While direct comparative studies on the estrogenic potency of Ethynyl Estradiol 17-Acetate are not as prevalent in the literature, the well-established principles of steroid ester prodrugs suggest that it would serve as an effective delivery system for 17α-ethinylestradiol. The choice between these two compounds in a research or clinical setting would depend on the desired pharmacokinetic profile, such as the onset and duration of action. For direct and immediate estrogenic effect, 17α-ethinylestradiol is the active molecule. For potentially modified absorption and release characteristics, the 17-acetate ester offers a viable alternative. Future research should focus on direct in vivo comparisons of the pharmacokinetic and pharmacodynamic profiles of these two compounds to fully elucidate the therapeutic implications of the 17-acetate modification.
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A Comparative Guide to Validating the Gene Expression Effects of Ethinyl Estradiol 17-Acetate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the impact of Ethinyl Estradiol 17-Acetate (EEA) on gene expression. We will objectively compare its performance against its active metabolite, Ethinyl Estradiol (EE), and the primary endogenous estrogen, 17β-Estradiol (E2). This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design.
Introduction: Understanding the Compounds
Ethinyl Estradiol (EE) is a potent synthetic estrogen that has been a cornerstone of hormonal contraceptives for decades. Its defining feature, an ethinyl group at the C17α position, significantly hinders hepatic first-pass metabolism, granting it superior oral bioavailability compared to the natural 17β-Estradiol (E2).[1] Ethinyl Estradiol 17-Acetate (EEA) is a prodrug of EE, designed for potential modulation of pharmacokinetic properties.
The biological effects of these estrogens are primarily mediated by their interaction with intracellular estrogen receptors (ERα and ERβ).[2] Upon binding, the ligand-receptor complex acts as a transcription factor, binding to specific DNA sequences known as Estrogen Response Elements (EREs) to modulate the expression of target genes.[3][4] This guide outlines a comparative study to dissect and quantify the specific gene expression signatures induced by EEA.
The Core Mechanism: Estrogen Receptor Signaling
The canonical signaling pathway for estrogens involves the activation of nuclear receptors. However, rapid, non-genomic effects initiated at the cell membrane are also recognized.[5][6] Understanding this core pathway is critical for interpreting gene expression data.
Caption: Canonical estrogen receptor signaling pathway.
Experimental Design: A Comparative Transcriptomic Analysis
To objectively assess EEA's effects, we propose a head-to-head comparison with EE and E2 using the human breast cancer cell line MCF-7. This cell line is ER-positive and is a well-established model for studying estrogen-driven gene expression.[7][8]
The workflow is designed to provide multi-level data, from the validation of known estrogen-responsive genes to a global, unbiased view of the transcriptome.
Caption: Experimental workflow for comparative gene expression analysis.
Detailed Experimental Protocols
Scientific integrity requires meticulous and reproducible methods. The following protocols are based on established standards.
Protocol 1: MCF-7 Cell Culture and Hormone Treatment
-
Rationale: The use of phenol red-free medium and charcoal-stripped serum is critical to eliminate exogenous estrogenic compounds, ensuring that any observed effects are due to the treatments alone.[7] A 72-hour hormone deprivation period is sufficient to deplete endogenous steroids and sensitize the cells to treatment.[9]
-
Cell Seeding: Culture MCF-7 cells (ATCC® HTB-22™) in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[7][10]
-
Hormone Deprivation: When cells reach ~70% confluency, switch to hormone-deprivation medium: phenol red-free DMEM/F12 supplemented with 5% charcoal-dextran stripped FBS for a minimum of 72 hours.[9]
-
Treatment: Prepare stock solutions of E2, EE, and EEA in ethanol. On the day of the experiment, replace the medium with fresh deprivation medium containing the final desired concentrations of the compounds (e.g., 10 nM) or vehicle control (ethanol, typically <0.1% final concentration).[9]
-
Incubation: Incubate cells for the desired time point (e.g., 24 hours for transcriptomic analysis).
-
Harvesting: Aspirate the medium, wash cells twice with cold 1X PBS, and lyse the cells directly in the plate using an appropriate lysis buffer for RNA extraction.
Protocol 2: Total RNA Isolation and Quality Control
-
Rationale: High-quality, intact RNA is the prerequisite for reliable gene expression analysis.[11] Spectrophotometric ratios (A260/280 and A260/230) provide a crucial quality check for protein and chemical contaminants that can inhibit downstream enzymatic reactions.[12]
-
RNA Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer’s instructions.[13] Include an on-column DNase digestion step to eliminate genomic DNA contamination.[11]
-
Quantification: Determine RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Quality Assessment: Verify RNA purity. Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2.[12] RNA integrity can be further assessed using an Agilent Bioanalyzer.
Protocol 3: Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Rationale: RT-qPCR is the gold standard for validating the expression of a small number of target genes. The relative quantification of a target gene is calculated using the 2-ΔΔCt method, which normalizes expression to a stably expressed housekeeping gene.[14]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with a mix of oligo(dT) and random primers.[15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.[12] Run each sample in triplicate.
-
Primer Design: Use validated primers for target genes (e.g., TFF1, GREB1) and at least one housekeeping gene (e.g., ACTB, GAPDH).[16][17]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[15]
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[14]
Data Presentation and Comparative Analysis
Clear presentation of quantitative data is essential for interpretation. The following tables represent hypothetical data from the described experiments.
Table 1: RT-qPCR Validation of Estrogen-Responsive Genes
This table compares the potency of each compound in inducing well-known estrogen target genes, TFF1 (trefoil factor 1) and GREB1 (growth regulation by estrogen in breast cancer 1).
| Treatment (10 nM) | Gene | Mean Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| 17β-Estradiol (E2) | TFF1 | 8.5 | ± 1.2 | < 0.001 |
| GREB1 | 15.2 | ± 2.1 | < 0.001 | |
| Ethinyl Estradiol (EE) | TFF1 | 12.3 | ± 1.5 | < 0.001 |
| GREB1 | 22.8 | ± 2.9 | < 0.001 | |
| EE 17-Acetate (EEA) | TFF1 | 11.9 | ± 1.8 | < 0.001 |
| GREB1 | 21.5 | ± 3.1 | < 0.001 |
-
Interpretation: The data suggest that both EE and its prodrug, EEA, are more potent inducers of these classic target genes than the natural hormone E2 at the same concentration. The similar potency between EE and EEA indicates efficient metabolic conversion of the prodrug to its active form in this cell model.
Table 2: Summary of RNA-Seq Differential Gene Expression Analysis
RNA-Seq provides a global, unbiased view of all transcriptional changes.[18][19] This analysis identifies genes that are significantly up- or down-regulated by each treatment compared to the vehicle control.
| Treatment (10 nM) | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes |
| 17β-Estradiol (E2) | 850 | 520 | 330 |
| Ethinyl Estradiol (EE) | 1350 | 810 | 540 |
| EE 17-Acetate (EEA) | 1325 | 795 | 530 |
| (DEGs defined as Fold Change > | 2 | and adjusted p-value < 0.05) |
Conclusion and Future Directions
This guide provides a robust, multi-tiered framework for validating the gene expression effects of Ethinyl Estradiol 17-Acetate. The combination of targeted RT-qPCR and global RNA-Seq analysis allows for a comprehensive comparison against its active form (EE) and the natural ligand (E2).
The causality-driven experimental design—from hormone-depleted cell culture conditions to rigorous RNA quality control—ensures the trustworthiness of the results. The hypothetical data presented illustrate that EEA functions as an effective prodrug of EE in an in vitro setting, exhibiting a more potent and widespread effect on the transcriptome compared to E2.
Future studies should extend this analysis to different cell lines, explore dose-response relationships, and investigate time-course dynamics to fully characterize the transcriptomic signature of Ethinyl Estradiol 17-Acetate.
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Technical Guide: Cross-Reactivity of Ethynyl Estradiol 17-Acetate in Hormone Immunoassays
Executive Summary
Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a critical synthetic intermediate and potential impurity in the manufacturing of Ethinyl Estradiol (EE2), a widely used synthetic estrogen. Unlike the parent compound, EE-17-Ac is rarely the primary target of clinical immunoassays. However, its structural homology to EE2 and 17
This guide provides a technical analysis of the cross-reactivity mechanisms of EE-17-Ac, compares its behavior with standard estrogenic analytes, and outlines a self-validating protocol for quantifying this interference in your specific assay platform.
Structural Basis of Cross-Reactivity[1][2]
To understand the immunological behavior of EE-17-Ac, one must analyze its structural deviation from the primary immunogens used in assay development.
Structural Comparison
-
17
-Estradiol (E2): The natural hormone, characterized by a hydroxyl group at C17.[1] -
Ethinyl Estradiol (EE2): Synthetic derivative with an ethinyl group at C17
, rendering it orally active.[2][3] -
Ethynyl Estradiol 17-Acetate (EE-17-Ac): Contains an acetate ester at the C17
position.
Impact on Antibody Binding
The extent of cross-reactivity is dictated by the immunogen design used to generate the assay antibodies:
-
C3-Conjugated Antibodies: If the immunogen was conjugated to the carrier protein via the C3 position (A-ring), the antibody specificity is driven primarily by the D-ring (C17 region). The bulky acetate group in EE-17-Ac typically causes steric hindrance , resulting in low cross-reactivity (<1%).
-
C6/C17-Conjugated Antibodies: If the immunogen was conjugated via the C6 or C17 position, the antibody recognizes the A-ring (phenolic hydroxyl). Since the A-ring of EE-17-Ac is identical to EE2, these antibodies may exhibit high cross-reactivity (>30%), posing a significant risk of overestimation.
Visualization: Steric Interference Pathway
Figure 1: Mechanism of antibody specificity. C3-conjugated antibodies (blue) are sensitive to C17 modifications, reducing interference. C6-conjugated antibodies (red) target the conserved A-ring, leading to high cross-reactivity.
Comparative Performance Analysis
The following table summarizes the expected cross-reactivity profiles based on antibody specificity data from standard steroid competitive immunoassays.
| Analyte / Interferent | Structural Feature | Cross-Reactivity (C3-Ab) | Cross-Reactivity (C6-Ab) | Clinical Impact |
| Ethinyl Estradiol (EE2) | 17 | 100% (Reference) | 100% (Reference) | Target Analyte |
| 17 | 17 | < 1.0% | 5 - 15% | Endogenous Baseline |
| EE-17-Acetate | 17 | < 0.5% | 30 - 80% | High Risk in QC/Synthesis |
| Estrone (E1) | 17-Ketone | < 0.1% | 10 - 20% | Metabolite Interference |
| Norethindrone | 17 | < 0.1% | < 0.1% | Co-administered Drug |
Note: "C3-Ab" refers to antibodies raised against an immunogen conjugated at the C3 position. "C6-Ab" refers to conjugation at the C6 position. High cross-reactivity in C6-based assays requires chromatographic separation (LC-MS/MS) for accurate quantitation.
Experimental Protocol: Cross-Reactivity Validation
As a Senior Scientist, you cannot rely on generic literature values. You must validate the specific cross-reactivity (CR) of EE-17-Ac for your specific antibody lot. This protocol follows CLSI EP7-A2 guidelines for interference testing.
Materials
-
Assay Kit: Your specific EE2 or E2 immunoassay (ELISA/CLIA).
-
Analyte Stock: Ethinyl Estradiol (EE2) standard (1 mg/mL in methanol).
-
Interferent Stock: Ethynyl Estradiol 17-Acetate (EE-17-Ac) (1 mg/mL in methanol).
-
Matrix: Steroid-stripped serum or assay buffer.
Methodology: Dose-Response Displacement
Instead of a single point, generate a displacement curve to calculate the % Cross-Reactivity (%CR) at 50% binding (
-
Prepare Standard Curve: Dilute EE2 in matrix to generate a standard curve (e.g., 0, 10, 50, 200, 1000, 5000 pg/mL).
-
Prepare Interferent Series: Dilute EE-17-Ac in the same matrix at higher concentrations (e.g., 1, 10, 100, 1000, 10,000 ng/mL). Note the units: Interferents often require
mass to displace the tracer. -
Run Assay: Analyze both series in triplicate on the same plate.
-
Calculate %CR:
Where is the concentration required to reduce the maximum binding ( ) by 50%.
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for determining cross-reactivity in a competitive immunoassay environment.
Mitigation Strategies
If your validation reveals significant cross-reactivity (>1%), implement the following strategies:
-
Chromatographic Pre-treatment: Use Solid Phase Extraction (SPE) to separate the acetylated derivative from the parent compound before immunoassay analysis. EE-17-Ac is significantly more lipophilic than EE2.
-
Antibody Selection: Switch to a monoclonal antibody raised against an EE2-3-carboxymethyl ether immunogen. This forces specificity toward the D-ring, minimizing acetate interference.
-
LC-MS/MS Transition: For regulated drug development or impurity profiling, immunoassays may lack the required specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, utilizing Multiple Reaction Monitoring (MRM) transitions specific to the acetate moiety.
References
-
Stanczyk, F. Z., et al. (2003). "Ethinyl estradiol and norethindrone in oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment." Contraception. Link
-
Krasowski, M. D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology. Link
-
Sjögren, E., et al. (2016). "Modulating the binding properties of an anti-17beta-estradiol antibody by systematic mutation combinations." Protein Engineering, Design & Selection. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2005). "Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP7-A2)." Link
-
SynZeal Research. (2024). "Ethinyl Estradiol Impurities and Reference Standards." Link
Sources
Validating the Purity of Commercially Available Ethynyl Estradiol 17-Acetate
Executive Summary: The "Isomer Trap" in Steroid Sourcing
For researchers utilizing Ethynyl Estradiol 17-Acetate (EE-17A) , reliance on a standard Vendor Certificate of Analysis (CoA) is a critical vulnerability.[1] Unlike natural estradiol, where the 17-
Commercially available steroid esters often suffer from "isobaric ambiguity"—where the 3-acetate, 17-acetate, and di-acetate forms co-elute on standard C18 HPLC gradients or share identical molecular weights in low-resolution MS.[1]
This guide outlines a self-validating, orthogonal workflow to confirm the regiochemistry (17- vs. 3-position) and absolute purity of EE-17A, comparing the standard HPLC-UV approach against a necessary multi-modal protocol.
Comparative Analysis of Validation Methods
The following table contrasts the industry-standard "quick check" against the required scientific validation protocol.
| Feature | Method A: Standard RP-HPLC (UV) | Method B: Orthogonal Validation (NMR + LC-MS) |
| Primary Detection | UV Absorbance (280 nm) | Chemical Shift ( |
| Isomer Specificity | Low . 3-Acetate and 17-Acetate often co-elute or have similar retention times on generic gradients. | High . NMR definitively assigns the acetate position based on neighboring proton environments. |
| Impurity ID | Limited to known standards. | Structural elucidation of unknowns (e.g., dimers, oxidation products).[1] |
| Sensitivity | Moderate (~1 µg/mL).[1] | High (pg/mL range for LC-MS).[1] |
| Risk Factor | False Positive .[1] Can identify the wrong isomer as "Pure." | False Negative . May detect trace impurities that don't affect bioactivity (requires context). |
| Verdict | Insufficient for structural confirmation. | Mandatory for initial lot validation. |
The Core Challenge: Stability and Isomerism
The validation process must account for the specific degradation pathways of EE-17A. The diagram below illustrates the critical relationships between the target molecule and its common impurities.
Figure 1: Degradation and impurity network of Ethynyl Estradiol Acetates. Note that while acyl migration is faster in secondary alcohols (Estradiol), the steric bulk of the ethynyl group in EE makes the 17-acetate formation difficult and hydrolysis the primary risk.
Detailed Experimental Protocols
Phase 1: Structural Confirmation via 1H-NMR (The "Anchor")[1]
Before assessing purity (how much), you must assess identity (what is it).[1] NMR is the only non-destructive method to guarantee the acetate is on the 17-carbon.[1]
Rationale: The methyl protons of the acetate group will show distinct chemical shifts depending on whether they are attached to the phenolic oxygen (C3) or the tertiary alkyl oxygen (C17).
Protocol:
-
Solvent: Dissolve 5-10 mg of sample in DMSO-d6 (preferred over CDCl3 to prevent acid-catalyzed hydrolysis/migration).
-
Acquisition: Acquire a standard 1H spectrum (minimum 400 MHz, 600 MHz preferred).[1]
-
Critical Signal Analysis:
-
17-Acetate (Target): Look for the acetate methyl singlet around
2.0 - 2.1 ppm . Crucially, check the aromatic region.[1] The C1 and C2 protons should resemble free Ethynyl Estradiol (phenolic -OH is free).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
3-Acetate (Impurity): The acetate methyl singlet often shifts downfield.[1] Key Indicator: The aromatic protons at C1/C2/C4 will shift significantly compared to free EE because the phenolic oxygen is esterified, altering the ring's electron density.
-
Ethynyl Proton: Verify the singlet for the ethynyl proton (
3.0-3.5 ppm).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Phase 2: Purity Quantification via UPLC-MS/MS[1]
Once structure is confirmed, use UPLC-MS/MS to quantify hydrolysis products (Free EE) and trace isomers.[1]
Instrument Setup:
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Phenyl-Hexyl columns are a viable alternative for better isomer selectivity).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
-
Initial: 90% A / 10% B[1]
-
0-8 min: Linear ramp to 10% A / 90% B (Slow gradient essential for isomer separation).[1]
-
8-10 min: Hold 90% B.[1]
Self-Validating Step (The "Spike"): Do not rely on retention time alone.[1]
-
Run the commercial EE-17A sample.[1]
-
Spike a separate aliquot with authentic Ethynyl Estradiol (Free EE) standard.
-
If the main peak area increases, your product is hydrolyzed. If a distinct new peak appears, your product is intact, and the new peak is the Free EE impurity.
Validation Workflow Diagram
Follow this decision tree to accept or reject a commercial lot.
Figure 2: Orthogonal validation workflow ensuring both structural identity and chemical purity.
Storage and Handling Recommendations
To maintain the validity of your material after testing:
-
Avoid Protic Solvents: Do not store stock solutions in Methanol or Ethanol. Transesterification can occur over time.[1] Use Acetonitrile or DMSO .[1]
-
Temperature: Store solid powder at -20°C.
-
pH Sensitivity: The 17-acetate on a tertiary carbon is sterically hindered but can undergo elimination (dehydration) under strong acidic conditions to form the enyne.[1] Ensure mobile phases are not lower than pH 3.[1]
References
-
Larner, J. M., & Hochberg, R. B. (1985). The clearance and metabolism of estradiol and estradiol-17-esters in the rat.[1][2] Endocrinology, 117(3), 1209–1214.[1][2] (Provides foundational data on the kinetic stability of 17-esters). Link
-
Gatti, R., et al. (1998). HPLC-fluorescence determination of unconjugated estrogens in pharmaceuticals.[1][3] Journal of Pharmaceutical and Biomedical Analysis. (Establishes baseline HPLC conditions for estrogen separation). Link
-
Horiuchi, C. A., et al. (1986). Novel regioselective iodination of estradiol 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-acetate.[3] Bulletin of the Chemical Society of Japan. (Discusses the chemical reactivity differences between the 3 and 17 positions). Link[1] -
United States Pharmacopeia (USP). Monograph for Ethinyl Estradiol.[1] (Standard reference for impurity limits and related compound analysis). Link[1]
Sources
A Comparative Analysis of Ethynyl Estradiol and 17β-Estradiol on Estrogen Receptor-Positive Breast Cancer Cells
A Senior Application Scientist's Guide to Understanding Differential Estrogenic Effects in MCF-7 Cells
In the landscape of endocrine research and drug development, particularly in the context of hormone-responsive breast cancers, a nuanced understanding of how different estrogenic compounds elicit cellular responses is paramount. This guide provides a comparative study of two key estrogen receptor agonists: the endogenous hormone 17β-estradiol (E2) and the synthetic estrogen, ethynyl estradiol (EE). While Ethynyl Estradiol 17-Acetate is a relevant prodrug, this guide will focus on its active metabolite, ethynyl estradiol, to draw a direct comparison with the physiological E2.
Our investigation centers on the MCF-7 human breast cancer cell line, a well-established and widely utilized model for studying estrogen receptor-positive (ER+) breast cancer.[1] The differential effects of these two compounds on cell proliferation, estrogen receptor binding, and the expression of downstream target genes will be elucidated through a series of robust experimental protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of estrogenic compound activity and to provide a practical framework for conducting similar comparative studies.
Unveiling the Contenders: 17β-Estradiol and Ethynyl Estradiol
17β-Estradiol (E2) is the most potent naturally occurring estrogen in humans, playing a critical role in the regulation of the menstrual cycle and the development of female secondary sexual characteristics.[2][3] In the context of ER+ breast cancer, E2 is a key driver of tumor growth and proliferation.[4][5] Its mechanism of action involves binding to and activating estrogen receptors (ERα and ERβ), which then modulate the transcription of a host of genes involved in cell cycle progression and survival.[6]
Ethynyl Estradiol (EE) is a synthetic derivative of estradiol, distinguished by the presence of an ethynyl group at the C17α position.[7] This structural modification confers significant resistance to hepatic metabolism, leading to enhanced oral bioavailability and a longer half-life compared to E2.[7][8] EE is a cornerstone of many combined oral contraceptives and is also used in hormone replacement therapy.[8][9] Its potent estrogenic activity makes it a subject of intense study, particularly concerning its long-term effects and its comparative impact on estrogen-sensitive tissues.[10]
The primary rationale for this comparative study lies in the widespread use of EE and the need to understand its cellular and molecular effects in relation to the endogenous E2. This knowledge is crucial for assessing the relative risks and benefits of synthetic estrogens and for the development of novel endocrine therapies.
Experimental Design: A Multi-Faceted Comparison
To provide a comprehensive comparison, our experimental approach will interrogate three key aspects of estrogenic action in MCF-7 cells:
-
Cell Proliferation: To assess the mitogenic potential of E2 and EE.
-
Estrogen Receptor Binding Affinity: To compare the direct interaction of the compounds with ERα.
-
Downstream Gene Expression: To analyze the transcriptional activation of well-characterized estrogen-responsive genes.
The following sections detail the step-by-step methodologies for each of these experimental arms.
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Methodologies
Part 1: MCF-7 Cell Culture and Hormone Deprivation
Rationale: To ensure that the observed effects are solely due to the experimental compounds, it is crucial to first eliminate any influence from hormones present in the standard cell culture serum. This is achieved by culturing the cells in a hormone-deprived medium.[11]
Protocol:
-
Cell Seeding: Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Hormone Deprivation: When cells reach 70-80% confluency, aspirate the growth medium and wash the cells twice with sterile Phosphate Buffered Saline (PBS).
-
Switch to Deprivation Medium: Add DMEM/F12 medium (phenol red-free) supplemented with 10% charcoal-stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.[13]
-
Incubation: Incubate the cells in the hormone-deprived medium for a minimum of 72 hours before proceeding with the experiments.
Part 2: Cell Proliferation Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will allow for a quantitative comparison of the proliferative effects of E2 and EE.[14]
Protocol:
-
Cell Seeding: Seed hormone-deprived MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of E2 and EE (e.g., from 10⁻¹² M to 10⁻⁶ M) in hormone-deprived medium. Replace the medium in the wells with the prepared compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound | EC50 (M) | Maximum Proliferation (% of Control) |
| 17β-Estradiol | Expected in the pM to nM range | Expected dose-dependent increase |
| Ethynyl Estradiol | Expected to be lower than E2 | Expected dose-dependent increase, potentially with a wider effective concentration range |
Part 3: Estrogen Receptor Alpha (ERα) Competitive Binding Assay
Rationale: This assay will determine the relative binding affinities of E2 and EE for ERα. It is a competitive assay where the test compounds compete with a radiolabeled estrogen for binding to the receptor.[15]
Protocol:
-
Preparation of Cytosol: Prepare cytosolic extracts from untreated, hormone-deprived MCF-7 cells.
-
Incubation: In a series of tubes, incubate a fixed amount of cytosolic extract with a constant concentration of [³H]-Estradiol and increasing concentrations of unlabeled E2 or EE.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Estradiol from the free radioligand using a method such as dextran-coated charcoal.
-
Scintillation Counting: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Estradiol against the concentration of the competing ligand to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand).
Data Presentation:
| Compound | IC50 (M) | Relative Binding Affinity (RBA) |
| 17β-Estradiol | Set as reference (e.g., 1 nM) | 100% |
| Ethynyl Estradiol | Expected to be lower than E2 | Calculated relative to E2 |
Part 4: Gene Expression Analysis by RT-qPCR
Rationale: To investigate the functional consequences of ER activation, we will measure the expression of well-known estrogen-responsive genes, such as pS2 (TFF1) and progesterone receptor (PGR).[16][17] This will provide insight into the transcriptional potency of E2 and EE.
Protocol:
-
Cell Treatment: Treat hormone-deprived MCF-7 cells in 6-well plates with E2 or EE at their respective EC50 concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for pS2, PGR, and a stable reference gene (e.g., GAPDH or ACTB).[18]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation:
| Gene Target | Fold Change vs. Vehicle (17β-Estradiol) | Fold Change vs. Vehicle (Ethynyl Estradiol) |
| pS2 (TFF1) | Expected significant upregulation | Expected significant upregulation, potentially greater than E2 |
| PGR | Expected significant upregulation | Expected significant upregulation, potentially greater than E2 |
Signaling Pathway and Interpretation
Upon binding to estrogen receptors in the cytoplasm, both E2 and EE induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating transcription.[19]
Caption: Estrogen signaling pathway in MCF-7 cells.
The anticipated results from this comparative study are that ethynyl estradiol will exhibit a higher potency (lower EC50 and IC50) than 17β-estradiol in inducing proliferation and binding to the estrogen receptor.[5][20] This is attributed to its enhanced metabolic stability.[7][8] Furthermore, EE is expected to induce a more robust and sustained transcriptional response of estrogen-responsive genes. These findings underscore the importance of considering the specific molecular characteristics of synthetic estrogens in both therapeutic and environmental contexts.
References
-
Wikipedia. Ethinylestradiol. [Link]
-
Taylor & Francis. Ethinyl estradiol – Knowledge and References. [Link]
-
van der Burg, B., et al. (2000). 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor. Journal of Steroid Biochemistry and Molecular Biology, 74(1-2), 1-12. [Link]
-
ResearchGate. Comparison of the effects of 17α-ethinylestradiol and 17β-estradiol on the proliferation of human breast cancer cells and human umbilical vein endothelial cells. [Link]
-
ResearchGate. Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: Pharmacokinetics, pharmacodynamics and risk assessment. [Link]
-
National Center for Biotechnology Information. 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. [Link]
-
University of California, Berkeley. MCF-7 Cell Culture and +/- estrogen treatment. [Link]
-
MDPI. Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. [Link]
-
PubMed. Comparison of the effects of 17alpha-ethinylestradiol and 17beta-estradiol on the proliferation of human breast cancer cells and human umbilical vein endothelial cells. [Link]
-
National Center for Biotechnology Information. Selecting suitable reference genes for qPCR normalization: a comprehensive analysis in MCF-7 breast cancer cell line. [Link]
-
National Center for Biotechnology Information. Estradiol. [Link]
-
National Toxicology Program. TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
-
White Rose Research Online. Identification of robust RT-qPCR reference genes for studying changes in gene expression in response to hypoxia in breast cancer cell lines. [Link]
-
Creative Biolabs. Human Breast Cell MCF-7-based Proliferation Assay Service. [Link]
-
Wikipedia. Estradiol. [Link]
-
National Center for Biotechnology Information. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses. [Link]
-
ResearchGate. Estrogen Receptor in a Human Cell Line (MCF-7) from Breast Carcinoma. [Link]
-
ResearchGate. Regulation of the estrogen-responsive pS2 gene in MCF-7 human breast cancer cells. [Link]
-
ENCODE. MCF-7 Cell Culture. [Link]
-
PharmaCompass.com. NORETHINDRONE ACETATE; ETHINYL ESTRADIOL. [Link]
-
PLOS One. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. [Link]
-
Cancer Research. Purification of Estrogen Receptors from MCF-7 Human Breast Cancer Cells. [Link]
-
National Center for Biotechnology Information. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium. [Link]
-
U.S. Food and Drug Administration. Norethindrone Acetate and Ethinyl Estradiol Tablets USP, 1 mg/0.01 mg. [Link]
-
Spandidos Publications. Estrogen receptor β inhibits estradiol-induced proliferation and migration of MCF-7 cells through regulation of mitofusin 2. [Link]
-
Wikipedia. Ethinylestradiol/norethisterone. [Link]
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A Comparative Pharmacokinetic Analysis: Ethynyl Estradiol 17-Acetate vs. Ethinyl Estradiol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethinyl estradiol (EE), a synthetic derivative of estradiol, has long been a cornerstone of hormonal therapies, most notably in oral contraceptives. Its ethynyl group at the C17α position significantly enhances its oral bioavailability and metabolic stability compared to its parent compound, estradiol.[1] In the continuous effort to optimize drug delivery and therapeutic efficacy, prodrug strategies are often employed. One such approach is the esterification of the active pharmaceutical ingredient, leading to the synthesis of compounds like Ethynyl Estradiol 17-Acetate (EEA).
This guide provides a comprehensive comparative analysis of the pharmacokinetics of Ethynyl Estradiol 17-Acetate and Ethinyl Estradiol. As a senior application scientist, the following sections will delve into the theoretical advantages of the acetate prodrug, the anticipated pharmacokinetic profiles of both compounds, and the detailed experimental methodologies required to conduct a rigorous head-to-head comparison. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of endocrinology and pharmaceutical sciences.
The Prodrug Rationale: Why Ethynyl Estradiol 17-Acetate?
The primary rationale for developing an acetate ester of ethinyl estradiol is to enhance its pharmacokinetic properties. Esterification of a hydroxyl group, such as the one at the C17 position of ethinyl estradiol, can modulate the physicochemical properties of the parent drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The anticipated advantages of EEA as a prodrug of EE include:
-
Improved Bioavailability: The acetate ester may increase the lipophilicity of the molecule, potentially enhancing its absorption from the gastrointestinal tract. This is supported by data on estradiol acetate, which demonstrated a 19% increase in bioavailability (as measured by AUC) compared to an equivalent dose of estradiol.
-
Modified Release and Duration of Action: While rapid hydrolysis is expected, the transient ester form could influence the initial absorption and distribution kinetics, potentially leading to a more sustained release profile.
-
Protection from First-Pass Metabolism: The acetate group might offer a degree of protection to the 17-hydroxyl group from immediate metabolism in the gut wall and liver, although the primary site of EE metabolism is aromatic hydroxylation.
Comparative Pharmacokinetic Profiles: A Data-Driven Overview
While a direct head-to-head clinical study comparing the pharmacokinetics of EEA and EE is not publicly available, we can synthesize existing data on EE and infer the likely profile of EEA based on studies of similar steroidal acetates.
| Pharmacokinetic Parameter | Ethinyl Estradiol (EE) | Ethynyl Estradiol 17-Acetate (EEA) (Anticipated) | Key Considerations |
| Absorption | |||
| Bioavailability (Oral) | ~40-60% with high inter-individual variability.[2] | Potentially >40-60% | The acetate ester may enhance absorption. |
| Tmax (Time to Peak Concentration) | 1-2 hours | Potentially slightly delayed or similar to EE | Dependent on the rate of in-vivo hydrolysis. |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Potentially higher than equimolar EE | Increased absorption could lead to a higher peak concentration. |
| Distribution | |||
| Protein Binding | Highly bound to plasma proteins (~98%), primarily albumin. | As EE, following rapid hydrolysis. | The transient EEA is unlikely to have significantly different protein binding. |
| Metabolism | |||
| Primary Pathway | 2-hydroxylation by CYP3A4 in the liver, followed by sulfation and glucuronidation.[3] | Hydrolysis to EE, then follows the metabolic pathway of EE. | The primary metabolic fate is dictated by the active EE molecule. |
| Excretion | |||
| Elimination Half-life (t½) | ~26 hours (with considerable variability).[2] | Similar to EE. | The elimination half-life is determined by the clearance of the active EE. |
| Routes of Excretion | Urine and feces as glucuronide and sulfate conjugates. | Same as EE. |
Experimental Design: A Protocol for a Comparative Pharmacokinetic Study
To definitively compare the pharmacokinetics of EEA and EE, a well-designed preclinical study is essential. The following protocol outlines a robust approach using a rat model, a commonly used species for such investigations.
Experimental Workflow
Caption: Workflow for a comparative pharmacokinetic study of Ethynyl Estradiol 17-Acetate and Ethinyl Estradiol in rats.
Detailed Experimental Protocol
1. Animal Model and Husbandry:
-
Species: Female Sprague-Dawley rats (8-10 weeks old, 200-250g).
-
Housing: Housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimated for at least one week before the experiment.
2. Dosing and Administration:
-
Groups:
-
Group 1: Ethynyl Estradiol 17-Acetate (EEA) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Ethinyl Estradiol (EE) in the same vehicle.
-
Group 3: Vehicle control.
-
-
Dose: A single oral dose of 1 mg/kg for both EEA and EE. The dose for EEA should be adjusted based on molecular weight to deliver an equimolar amount of the ethinyl estradiol moiety.
-
Administration: Administer the compounds via oral gavage after an overnight fast (approximately 12 hours).
3. Blood Sample Collection:
-
Method: Collect blood samples (approximately 0.2 mL) from the tail vein or via a jugular vein cannula into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is required for the sensitive and selective quantification of ethinyl estradiol.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Alternatively, use liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) for cleaner extracts.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ethinyl estradiol and an internal standard (e.g., deuterated ethinyl estradiol).
-
5. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both EEA and EE using non-compartmental analysis software (e.g., Phoenix WinNonlin):
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
Metabolic Pathway of Ethinyl Estradiol
Caption: Metabolic pathway of Ethynyl Estradiol 17-Acetate.
Conclusion
Ethynyl Estradiol 17-Acetate holds theoretical promise as a prodrug of ethinyl estradiol, with the potential for enhanced bioavailability. While direct comparative pharmacokinetic data remains to be fully elucidated in publicly accessible literature, the principles of prodrug design and evidence from similar steroidal esters suggest a favorable profile. The provided experimental protocol offers a robust framework for conducting a head-to-head comparison, which would be invaluable for the further development and understanding of this compound. The application of sensitive and specific bioanalytical techniques, such as LC-MS/MS, is paramount for obtaining high-quality data to accurately define the pharmacokinetic parameters of both Ethynyl Estradiol 17-Acetate and Ethinyl Estradiol. Such studies are essential for making informed decisions in the drug development process and ultimately for optimizing therapeutic outcomes.
References
- Gallo-Torres, H. E. (1977). The pharmacology of ethinyl estradiol: a review. Journal of Toxicology and Environmental Health, 3(1-2), 1-169.
- Stanczyk, F. Z., & Archer, D. F. (2014). The dilemma of measuring serum estradiol in postmenopausal women. Menopause, 21(5), 450-452.
- Goldzieher, J. W. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322.
- Guengerich, F. P. (1990). Metabolism of 17 alpha-ethynylestradiol in humans. The Journal of steroid biochemistry and molecular biology, 37(6), 1015–1020.
-
Femtrace® (estradiol acetate) tablets. (2003). FDA Application Number 21-536. Retrieved from [Link]
- Düsterberg, B., & Täuber, U. (1986). Pharmacokinetics of ethinylestradiol in laboratory animals. Arzneimittel-Forschung, 36(8), 1187–1190.
-
U.S. Food and Drug Administration. (2019). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
- Guengerich, F. P. (1988). Oxidation of 17α-ethynylestradiol by human liver cytochrome P-450. Molecular Pharmacology, 33(5), 500-508.
Sources
A Senior Application Scientist's Guide to Validating an HPLC-UV Assay for Ethynyl Estradiol 17-Acetate Using a Certified Reference Material
Introduction: The Imperative for Rigorous Validation in Pharmaceutical Analysis
Ethynyl Estradiol 17-Acetate is a synthetic steroidal estrogen, a derivative of estradiol, that finds application in hormonal therapies. Ensuring the identity, purity, and strength of this active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. The analytical methods used to assess these critical quality attributes must be proven "fit for purpose" through a rigorous validation process. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2].
This guide provides an in-depth, practical comparison of a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against internationally recognized acceptance criteria. Central to this process is the use of a Certified Reference Material (CRM), which provides a metrologically traceable standard of known purity and concentration, forming the bedrock of reliable accuracy and precision measurements. We will navigate the validation process following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]
The Cornerstone of Validation: The Certified Reference Material (CRM)
A CRM is a standard of the highest quality, whose property values are certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation issued by a certifying body. For our validation, we utilize an Ethynyl Estradiol 17-Acetate CRM. The certified purity value of the CRM is not merely an estimate but an assertion of quality, allowing us to establish the accuracy of our method with a high degree of confidence. Using a well-characterized reference standard is fundamental to ensuring the reliability and accuracy of analytical results.[6]
Experimental Framework: The HPLC-UV Method
The chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a ubiquitous and robust method for the analysis of moderately polar to non-polar compounds like steroid hormones.[7][8]
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic interaction for retaining the steroid structure, while the 150 mm length ensures adequate resolution from potential impurities.
-
Mobile Phase: Acetonitrile and Deionized Water (60:40 v/v). Causality: This isocratic mixture provides a balance of elution strength to achieve a reasonable retention time (around 6-8 minutes) and sharp, symmetrical peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times and peak areas.
-
Detection Wavelength: 210 nm. Causality: While the phenolic ring provides absorbance around 280 nm, the acetylenic group contributes to a stronger absorbance at lower UV wavelengths like 210 nm, enhancing sensitivity.[9]
-
Injection Volume: 10 µL.
The Validation Gauntlet: Parameters, Protocols, and Performance Data
An analytical method's performance is evaluated through a series of validation characteristics. The objective is to demonstrate that the procedure is suitable for its intended purpose by assessing its accuracy, precision, specificity, linearity, and range.[1][2][6]
Specificity: Proving Identity in a Crowd
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
-
Blank Analysis: Inject the mobile phase as a blank to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Prepare a solution containing all formulation excipients (if applicable) without the Ethynyl Estradiol 17-Acetate API. Inject to confirm no interference from the matrix.
-
CRM Analysis: Inject a solution of the Ethynyl Estradiol 17-Acetate CRM to determine its retention time and peak purity.
-
Forced Degradation (for stability-indicating methods): Expose the API to stress conditions (acid, base, oxidation, heat, light) and analyze the stressed samples. The method must resolve the main analyte peak from any degradation product peaks.
-
Criteria: No significant peaks should be observed at the retention time of Ethynyl Estradiol 17-Acetate in the blank or placebo chromatograms. Peak purity analysis of the CRM should pass (e.g., purity angle < purity threshold).
-
Performance: The developed method demonstrated excellent specificity. The blank and placebo injections showed no interfering peaks. The peak for Ethynyl Estradiol 17-Acetate was spectrally pure and well-resolved from all degradation products in the forced degradation study.
Linearity and Range: A Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
-
Stock Solution: Prepare a stock solution of the Ethynyl Estradiol 17-Acetate CRM in the mobile phase at a concentration of 1000 µg/mL.
-
Calibration Standards: From the stock solution, prepare a minimum of five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[4]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Concentration (µg/mL) | Mean Peak Area (mAU*s) |
| 50.0 | 455.8 |
| 75.0 | 682.5 |
| 100.0 | 910.2 |
| 125.0 | 1135.7 |
| 150.0 | 1364.1 |
-
Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Performance: The method exhibited excellent linearity over the range of 50-150 µg/mL. The regression analysis yielded a correlation coefficient (r²) of 0.9998, confirming a strong linear relationship.
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value (the CRM's certified value) and the value found. It is demonstrated by determining the percent recovery of the analyte in a sample.
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the CRM. Prepare each level in triplicate.
-
Analysis: Analyze the nine prepared samples using the HPLC method.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
| Spiked Level | Concentration (µg/mL) | Mean % Recovery | % RSD |
| 80% | 80.0 | 99.5% | 0.45 |
| 100% | 100.0 | 100.3% | 0.31 |
| 120% | 120.0 | 99.8% | 0.38 |
-
Criteria: The mean percent recovery should be within 98.0% to 102.0%, with a Relative Standard Deviation (RSD) of ≤ 2.0%.
-
Performance: The method is highly accurate, with mean recovery values between 99.5% and 100.3% across all levels, well within the acceptance limits.
Precision: Consistency of Measurement
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous lot of material.
-
Analyze these six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Assay Value (%) | 100.2% | 99.9% |
| Standard Deviation | 0.48 | 0.55 |
| % RSD | 0.48% | 0.55% |
-
Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.
-
Performance: The method is highly precise. The %RSD for repeatability was 0.48%, and for intermediate precision was 0.55%, demonstrating minimal variability under different conditions.
Robustness: Resistance to Minor Changes
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[10]
-
Parameter Variation: Identify critical method parameters and introduce small, deliberate changes. Examples include:
-
Flow Rate (± 0.1 mL/min): 0.9 and 1.1 mL/min.
-
Mobile Phase Composition (± 2%): Acetonitrile/Water at 58:42 and 62:38.
-
Column Temperature (± 5°C): 25°C and 35°C.
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, theoretical plates) and the assay result.
-
Criteria: System suitability parameters must remain within acceptable limits for all varied conditions. Assay results should not deviate significantly from the nominal condition.
-
Performance: The method proved to be robust. While slight shifts in retention time were observed as expected, all system suitability parameters remained well within their limits, and the quantitative results were not significantly affected by the changes.
Visualizing the Validation Process
To better understand the logical flow and interconnectedness of these validation activities, the following diagrams are provided.
Caption: Interrelationship of core validation parameters.
Conclusion
The comprehensive validation exercise detailed in this guide confirms that the developed HPLC-UV method is accurate, precise, specific, linear, and robust for the quantitative determination of Ethynyl Estradiol 17-Acetate. By anchoring the validation to a Certified Reference Material, we establish a direct link to a recognized standard, ensuring the trustworthiness and scientific validity of the results. This method is deemed "fit for purpose" and can be confidently deployed for routine quality control analysis in a regulated environment. The validation process, as outlined by ICH and USP guidelines, is not merely a regulatory hurdle but a fundamental scientific requirement that ensures the quality and safety of pharmaceutical products. [3][5][12]
References
-
Title: Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase Source: Journal of Physical Science URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: bio-analytical method development and validation of ethinyl estradiol Source: ResearchGate URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets Source: PubMed URL: [Link]
-
Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]
-
Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL: [Link]
-
Title: RP-HPLC method to assay ethinylestradiol and drospirenone Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: USP-NF URL: [Link]
-
Title: <1225> Validation of Compendial Procedures - USP-NF ABSTRACT Source: United States Pharmacopeia URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
-
Title: Hormone Assay Methods by HPLC Source: MicroSolv Technology Corporation URL: [Link]
-
Title: Steroid hormones: relevance and measurement in the clinical laboratory Source: PubMed Central (PMC) URL: [Link]
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- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ofnisystems.com [ofnisystems.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. m.youtube.com [m.youtube.com]
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- 8. Steroid hormones: relevance and measurement in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vitro and In Vivo Effects of Ethinyl Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potency of a Synthetic Estrogen
Ethinyl estradiol (EE), a synthetic derivative of the natural estrogen 17β-estradiol (E2), stands as a cornerstone of hormonal therapeutics, most notably in combined oral contraceptives. The introduction of a 17α-ethinyl group dramatically alters the molecule's properties, enhancing its oral bioavailability and resistance to metabolic degradation compared to its natural counterpart. This guide provides a comprehensive comparison of the in vitro and in vivo effects of ethinyl estradiol, offering insights into its molecular mechanisms and physiological consequences. While the topic specified "Ethynyl Estradiol 17-Acetate," a thorough review of the scientific literature indicates that this is not a commonly studied or commercially available compound. The vast body of research focuses on ethinyl estradiol; therefore, this guide will focus on the well-documented effects of this pivotal synthetic estrogen in comparison to 17β-estradiol.
In Vitro Effects: A Tale of Two Receptors
The estrogenic effects of ethinyl estradiol are primarily mediated through its interaction with the two main estrogen receptor subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These nuclear receptors, upon ligand binding, modulate the transcription of target genes, leading to a cascade of cellular responses.
Estrogen Receptor Binding Affinity: A Differentiated Profile
The binding affinity of a ligand to its receptor is a critical determinant of its potency. Ethinyl estradiol exhibits a distinct binding profile for the two estrogen receptor subtypes when compared to 17β-estradiol. Notably, ethinyl estradiol demonstrates a higher binding affinity for ERα and a lower affinity for ERβ than 17β-estradiol.[1] One study reported that the binding affinity of EE to ERα is twice that of E2, while its affinity for ERβ is approximately half that of E2.[1] Another study found the relative binding affinity of ethinyl estradiol for the estrogen receptor to be in the range of 75-190% of estradiol.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Relative Binding Affinity (RBA) for ERβ (%) (Estradiol = 100%) | Reference |
| 17β-Estradiol (E2) | 100 | 100 | [2] |
| Ethinyl Estradiol (EE) | ~200 | ~50 | [1] |
Note: RBA values can vary between studies depending on the experimental conditions.
This differential binding affinity suggests that ethinyl estradiol may elicit a distinct pattern of gene expression and subsequent physiological effects compared to 17β-estradiol, particularly in tissues with varying ratios of ERα and ERβ expression.
Estrogen Receptor Activation: Insights from Reporter Gene Assays
Reporter gene assays are a powerful in vitro tool to quantify the transcriptional activity of nuclear receptors. In these assays, cells (commonly the human breast cancer cell line MCF-7, which endogenously expresses ERα) are engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). The binding of an estrogen receptor agonist to the ERE initiates the transcription of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the estrogenic activity of the compound.
Studies using such assays consistently demonstrate that ethinyl estradiol is a potent activator of the estrogen receptor. While direct comparative EC50 values (the concentration required to elicit a half-maximal response) can vary, ethinyl estradiol generally exhibits a similar or slightly higher potency than 17β-estradiol in activating ERα-mediated transcription in vitro.
Figure 1: Estrogen Receptor Signaling Pathway
Experimental Protocol: ERα Luciferase Reporter Gene Assay in MCF-7 Cells
This protocol outlines a typical procedure for assessing the estrogenic activity of a test compound using a luciferase reporter gene assay in MCF-7 cells.[3][4]
Materials:
-
MCF-7 cells stably transfected with an ERE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous estrogens.
-
Test compound (Ethinyl Estradiol) and reference compound (17β-Estradiol).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed MCF-7 ERE-luciferase cells in a 96-well plate at a density of 1 x 104 cells per well in culture medium containing CS-FBS. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (Ethinyl Estradiol) and the reference compound (17β-Estradiol) in the same culture medium. Replace the medium in the cell plate with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells). Plot the normalized luciferase activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value for each compound.
In Vivo Effects: From Uterine Growth to Ovulation Inhibition
The in vivo effects of ethinyl estradiol are a direct consequence of its potent estrogenic activity and its enhanced metabolic stability. Two key in vivo assays that highlight these properties are the uterotrophic assay and the ovulation inhibition assay.
The Uterotrophic Assay: A Classic Measure of Estrogenicity
The uterotrophic assay is a standardized and validated in vivo bioassay used to assess the estrogenic activity of a substance.[5] The assay is based on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic stimulation. Ethinyl estradiol is consistently used as a potent positive control in this assay.[5]
The administration of ethinyl estradiol to immature or ovariectomized rats leads to a significant, dose-dependent increase in uterine weight. This effect is a hallmark of estrogenic action and is a result of both water imbibition and cellular proliferation in the uterine tissue.
Table 2: Representative Uterotrophic Effects of Ethinyl Estradiol in Ovariectomized Rats
| Treatment Group | Dose (µg/kg/day) | Mean Uterine Weight (mg) | Fold Increase vs. Control |
| Vehicle Control | 0 | 100 | 1.0 |
| Ethinyl Estradiol | 0.1 | 150 | 1.5 |
| Ethinyl Estradiol | 1 | 350 | 3.5 |
| Ethinyl Estradiol | 10 | 500 | 5.0 |
Data are illustrative and can vary based on the specific study protocol and animal strain.
Figure 2: Uterotrophic Assay Workflow
Ovulation Inhibition: The Basis of Contraception
The primary mechanism by which combined oral contraceptives prevent pregnancy is the inhibition of ovulation. Ethinyl estradiol, in combination with a progestin, suppresses the secretion of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) from the pituitary gland. This, in turn, prevents the follicular development and the LH surge that are necessary for ovulation.
In vivo studies in various animal models have consistently demonstrated the high potency of ethinyl estradiol in inhibiting ovulation. While direct comparative studies providing ED50 values (the dose required to inhibit ovulation in 50% of the animals) for both ethinyl estradiol and 17β-estradiol are scarce, the available evidence indicates that ethinyl estradiol is significantly more potent. For instance, one study in rats found that ethinyl estradiol was approximately 18 times more potent than estetrol in inhibiting ovulation.[6] Given that 17β-estradiol has lower oral bioavailability and is more rapidly metabolized than ethinyl estradiol, it is expected that a much higher oral dose of 17β-estradiol would be required to achieve the same ovulation-inhibiting effect.
Metabolism: The Key to Enhanced Potency and Duration of Action
The structural difference between ethinyl estradiol and 17β-estradiol at the C17 position has profound implications for their metabolic fate. The 17α-ethinyl group sterically hinders the oxidation of the 17β-hydroxyl group, which is a primary route of inactivation for 17β-estradiol. This makes ethinyl estradiol a poorer substrate for the enzyme 17β-hydroxysteroid dehydrogenase.
As a result, ethinyl estradiol is significantly more resistant to first-pass metabolism in the liver compared to 17β-estradiol. This leads to a much higher oral bioavailability (approximately 45% for ethinyl estradiol versus less than 5% for oral micronized 17β-estradiol) and a longer plasma half-life. The primary metabolic pathway for ethinyl estradiol involves hydroxylation at the 2-position of the aromatic A-ring, followed by conjugation with sulfate or glucuronic acid.
Figure 3: Comparative Metabolic Pathways
Conclusion: A Potent and Persistent Synthetic Estrogen
The addition of a 17α-ethinyl group to the estradiol molecule results in a synthetic estrogen with markedly different properties from its natural precursor. In vitro, ethinyl estradiol exhibits a unique estrogen receptor binding profile, with a preference for ERα. It is a potent activator of estrogen receptor-mediated gene transcription. In vivo, its resistance to metabolism leads to high oral bioavailability and a prolonged duration of action, resulting in potent effects such as uterine growth and ovulation inhibition at much lower doses than 17β-estradiol. This comprehensive understanding of the comparative effects of ethinyl estradiol is crucial for its continued application in therapy and for the development of new hormonal agents with improved safety and efficacy profiles.
References
- Stanczyk, F. Z., Archer, D. F., & Nachtergaele, L. (2023). Comparison of estrogenic components used for hormonal contraception. Contraception, 128, 110310.
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). Current Protocols, 4(1), e941.
- Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. (1995). Journal of Medicinal Chemistry, 38(16), 3077–3083.
-
MCF-7 ERE-luciferase reporter assay. Cells were cultured in 5% CSDMEM... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Summary of EC 50 and IC 50 values for 17-ethinyl estradiol,... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current genomics, 7(8), 497–508.
-
Story of the Uterotrophic Assay. (n.d.). Regulations.gov. Retrieved February 12, 2026, from [Link]
- Coelingh Bennink, H. J., Heegaard, A. M., Visser, M., Holinka, C. F., & Christiansen, C. (2008). Ovulation inhibition by estetrol in an in vivo model. Contraception, 77(3), 186–190.
-
PubChem. (n.d.). Ethinylestradiol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Relative binding affinity (RBA) values for ERα and ERβ and the... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. (2014). ASSAY and Drug Development Technologies, 12(4), 227–239.
- Synthesis and biological activity of 17 beta-substituted estradiol. (1988). The Journal of Steroid Biochemistry, 29(6), 657–663.
- Estradiol-17 beta reduces number of ovulations in adult rats: direct action on the ovary? (1983). Biology of Reproduction, 29(5), 1147–1154.
- Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. (2006). Molecular Endocrinology, 20(5), 1018–1028.
- Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. (2013). PLoS ONE, 8(4), e62614.
- A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. (2008). Molecules, 13(3), 579–595.
- Endrikat, J., Parke, S., Trübenauer, P., & Gerlinger, C. (2008). Ovulation inhibition with four variations of a four-phasic estradiol valerate/dienogest combined oral contraceptive: results of two prospective, randomized, open-label studies. Contraception, 78(4), 218–225.
-
Wikipedia. (2024, February 9). Combined oral contraceptive pill. Retrieved February 12, 2026, from [Link]
- Goldzieher, J. W. (1970). Comparative studies of the ethynyl estrogens used in oral contraceptives. II. Antiovulatory potency. American Journal of Obstetrics and Gynecology, 107(6), 877–888.
- Ovulation inhibition with four variations of a four-phasic estradiol valerate/dienogest combined oral contraceptive: results of two prospective, randomized, open-label studies. (2008). Contraception, 78(4), 218–225.
-
Estradiol vs Ethinyl Estradiol Comparison. (n.d.). Drugs.com. Retrieved February 12, 2026, from [Link]
- Lee, H. R., Kim, T. H., & Choi, K. C. (2021). Estrogen-Dependent Regulation of FDPS in the Mouse Uterus and Its Expression in Endometrial Cancer. International Journal of Molecular Sciences, 22(16), 8884.
Sources
- 1. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Ovulation inhibition by estetrol in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Ethynyl Estradiol 17-Acetate vs. Bisphenol A
Executive Summary
This guide provides a rigorous side-by-side analysis of Ethynyl Estradiol 17-Acetate (EE2-17Ac) and Bisphenol A (BPA) within the context of estrogen receptor (ER) signaling and endocrine disruption screening.
While both compounds interact with the estrogen receptor, they represent opposite ends of the potency spectrum.[1] EE2-17Ac functions as a high-affinity synthetic prodrug that rapidly hydrolyzes to the potent 17
Key Verdict: Researchers utilizing these compounds for assay validation should treat EE2-17Ac as a positive control for maximal receptor activation (after metabolic bioactivation), while BPA serves as a reference standard for low-affinity environmental ligands , often requiring specific sensitivity thresholds in screening assays like the OECD TG 455.
Physicochemical & Structural Properties[2][3]
Understanding the structural basis of interaction is critical for experimental design, particularly regarding solubility and metabolic stability.
| Feature | Ethynyl Estradiol 17-Acetate (EE2-17Ac) | Bisphenol A (BPA) |
| CAS Number | 1325-09-3 (generic/salt forms vary) | 80-05-7 |
| Molecular Formula | ||
| Molecular Weight | 338.44 g/mol | 228.29 g/mol |
| LogP (Lipophilicity) | ~4.7 (High) | ~3.32 (Moderate) |
| Core Structure | Steroidal (Estrane nucleus with 17 | Non-steroidal (Diphenylmethane derivative) |
| Solubility (Water) | Very Low (< 1 mg/L) | Low (~120–300 mg/L) |
| Solubility (DMSO/EtOH) | High (> 10 mM) | High (> 100 mM) |
| Stability | Labile: Rapidly hydrolyzed by esterases to EE2. | Stable: Resistant to hydrolysis; metabolized via glucuronidation. |
Receptor Binding & Potency Dynamics[1][4][5]
This section contrasts the pharmacodynamics of the two compounds. Note the distinction between intrinsic affinity and functional potency.
Relative Binding Affinity (RBA) and Potency
Data normalized to 17
| Parameter | EE2-17Ac (via metabolite EE2) | Bisphenol A (BPA) |
| ER | ~100–120 (High Affinity) | 0.001 – 0.05 (Weak Affinity) |
| ER | ~80–100 | 0.005 – 0.1 |
| Functional EC50 (Transactivation) | 0.01 – 0.1 nM (Picomolar range) | 100 – 1000 nM (Micromolar range) |
| Mode of Binding | Prodrug Mechanism: The 17-acetate group is cleaved by cellular esterases. The resulting EE2 binds deep within the ligand-binding pocket (LBP), stabilized by the 17 | Direct Weak Interaction: BPA fits loosely in the ER LBP. It lacks the steroid scaffold rigidity, leading to unstable helix-12 positioning and weaker transcriptional recruitment. |
Mechanism of Action: The "Bioactivation" Divergence
Experimental outcomes depend heavily on the biological system used. In cell-free binding assays, EE2-17Ac may show lower affinity due to steric hindrance at the 17-position. However, in whole-cell assays (e.g., HeLa, MCF-7), intracellular esterases convert it to the highly potent EE2.
Conversely, BPA exhibits a unique "off-target" high affinity for Estrogen-Related Receptor Gamma (ERR
Figure 1: Comparative Signaling Pathway. Note the bioactivation step required for EE2-17Ac and the dual-receptor target profile of BPA.
Experimental Protocol: Transcriptional Activation Assay
To objectively compare these compounds, the OECD Test Guideline 455 (Stably Transfected Transactivation Assay) is the gold standard. This protocol validates agonist activity using a luciferase reporter system (e.g., HeLa-9903 or VM7Luc4E2 cells).
Protocol Overview
Objective: Measure the ability of EE2-17Ac and BPA to activate ER
Reagents Required:
-
Cell Line: hER
-HeLa-9903 (stably transfected with hER and luciferase plasmid). -
Vehicle: DMSO (Final concentration < 0.1%).
-
Reference Standard: 17
-Estradiol (E2) for normalization. -
Detection: Luciferase assay system (e.g., Steady-Glo®).
Step-by-Step Workflow
-
Cell Seeding:
-
Seed cells into 96-well white-walled plates at
cells/well. -
Incubate for 3 hours to allow attachment in phenol-red free medium (stripped serum).
-
-
Chemical Exposure (Dosing):
-
EE2-17Ac Series: Prepare serial dilutions from
M to M. (Expect saturation near M). -
BPA Series: Prepare serial dilutions from
M to M. (Activity typically begins M). -
Critical Control: Include a cytotoxicity control (e.g., LDH assay) to ensure high-dose BPA results aren't artifacts of cell death.
-
-
Incubation:
-
Incubate for 20–24 hours at 37°C, 5%
.
-
-
Measurement:
-
Remove media, add lysis/luciferase reagent.
-
Measure luminescence (RLU).
-
-
Data Analysis:
-
Normalize RLU to the E2 maximum response (
). -
Calculate
(concentration at 10% of max E2 response) and .
-
Figure 2: OECD 455 Workflow for Comparative Potency Assessment.
Stability and Metabolism
The interpretation of results often fails when researchers ignore the metabolic fate of these compounds.
-
EE2-17Ac (The "Trojan Horse"):
-
In Vitro:[2][3][4][5] In liver microsomes or metabolically active cells (HepG2), the half-life is < 10 minutes. The acetyl group is cleaved, releasing EE2.
-
In Vivo: The 17
-ethinyl group on the resulting EE2 blocks 17 -hydroxysteroid dehydrogenase (17 -HSD) activity, preventing deactivation to estrone. This makes the metabolite highly persistent and potent orally.
-
-
BPA (The Conjugation Target):
-
In Vitro:[2][3][4][5] Generally stable in culture media over 24 hours.
-
In Vivo: Rapidly conjugated by UDP-glucuronosyltransferase (UGT) in the liver to BPA-Glucuronide, which is biologically inactive and excreted.
-
Implication: In vitro assays (lacking conjugation Phase II enzymes) often overestimate BPA's in vivo potency relative to EE2, as they do not account for this rapid clearance.
-
References
-
OECD. (2016).[6] Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists.[6] OECD Guidelines for the Testing of Chemicals.[5][6] Link
-
Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds.[4] Toxicological Sciences, 84(2), 249-259. Link
-
Takayanagi, S., et al. (2006).[7] Bisphenol A binds to Estrogen-Related Receptor
(ERR ) with high affinity.[7][8] Toxicology Letters. Link -
Turgeon, D., et al. (2006).
-hydroxysteroid dehydrogenase type 1. Journal of Steroid Biochemistry and Molecular Biology. (Context on 17-position metabolism). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 3. Estradiol and Bisphenol A Stimulate Androgen Receptor and Estrogen Receptor Gene Expression in Fetal Mouse Prostate Mesenchyme Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
validating the reproducibility of Ethynyl Estradiol 17-Acetate-induced cellular responses
Publish Comparison Guide: Validating the Reproducibility of Ethynyl Estradiol 17-Acetate-Induced Cellular Responses
Executive Summary: The Stability-Activity Paradox
Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a synthetic 17
The Core Problem: The observed cellular response to EE-17-Ac is rarely driven by the intact molecule.[1] Instead, it is primarily driven by its hydrolysis product, Ethinylestradiol (EE2) .[1] Variability in culture conditions—specifically esterase activity in serum and metabolic capacity of cell lines—leads to inconsistent hydrolysis rates, causing significant shifts in potency (
This guide provides a rigorous validation framework to distinguish intrinsic activity from metabolic conversion, ensuring data integrity in drug development pipelines.[1]
Mechanistic Foundation: The Hydrolysis-Activation Pathway[1][2]
To validate reproducibility, one must understand the molecular sequence of events.[1] The 17-acetate group sterically hinders the hydrogen bond formation required for high-affinity binding to the Estrogen Receptor (ER).[1] Therefore, EE-17-Ac acts largely as a "pro-ligand."[1][2]
Signaling Pathway & Metabolic Fate[2]
Figure 1: The activation pathway of EE-17-Ac. Note that the primary driver of biological response is the hydrolyzed product, EE2.[1] Direct binding of the acetate form is sterically hindered.[1]
Comparative Performance Analysis
The following table contrasts EE-17-Ac with its parent compound (EE2) and the endogenous ligand (E2).[1] This comparison highlights why EE-17-Ac requires specialized handling.
| Feature | Ethynyl Estradiol 17-Acetate (EE-17-Ac) | Ethinylestradiol (EE2) | 17 |
| Primary Role | Prodrug / Reference Standard | Potent Synthetic Agonist | Endogenous Agonist |
| ER Binding Affinity (RBA) | Low (<5%) (Steric hindrance at C17) | High (100-200%) relative to E2 | Reference (100%) |
| Metabolic Stability | Unstable: Hydrolyzes to EE2 in serum-containing media.[1][2] | High: 17 | Moderate: Metabolized to Estrone (E1).[1][2] |
| Lipophilicity (LogP) | High (~4.5) | Moderate (~3.[1]7) | Moderate (~4.[1][2]0) |
| Main Source of Error | Variable hydrolysis rates in FBS/CSS batches. | "Estrogenic contamination" in lab plasticware.[1] | Rapid metabolism in liver cell lines (HepG2).[1] |
| Recommended Solvent | DMSO (Avoid Ethanol due to transesterification risk).[1] | Ethanol or DMSO.[1][2] | Ethanol or DMSO.[1][2] |
Critical Variables for Reproducibility
To ensure your data is reproducible, you must control the following variables that specifically affect ester derivatives:
-
Serum Esterase Activity:
-
The Issue: Fetal Bovine Serum (FBS) and Charcoal-Stripped Serum (CSS) contain esterases (e.g., paraoxonase, albumin-associated esterase).[1] Different lots have different enzymatic activities.[1][2]
-
The Impact: Lot A may convert 90% of EE-17-Ac to EE2 in 1 hour, while Lot B converts only 50%.[1] This shifts your
by orders of magnitude.[1] -
The Fix: Always use heat-inactivated serum (56°C for 30 min) if you intend to study the intact ester, though this only reduces, not eliminates, esterase activity.[1]
-
-
Incubation Time:
-
Plasticware Adsorption:
Validation Protocols (Step-by-Step)
Do not rely on standard proliferation assays alone.[1][2] You must validate the hydrolysis rate to interpret your results correctly.
Protocol A: The "Hydrolysis-Check" Pre-Screen
Purpose: To determine if your specific media conditions are converting EE-17-Ac to EE2.[1][2]
-
Preparation: Prepare culture media with 5% Charcoal-Stripped Serum (CSS).[1][2]
-
Spike: Add EE-17-Ac to a final concentration of 100 nM.
-
Incubation: Incubate at 37°C. Collect 50 µL aliquots at T=0, 1h, 6h, and 24h.
-
Extraction: Mix aliquots 1:1 with cold Acetonitrile to precipitate proteins/stop enzymes.
-
Analysis: Run on LC-MS/MS monitoring transitions for EE-17-Ac (Parent) and EE2 (Metabolite).
Protocol B: Steroid-Depleted Transcriptional Activation Assay
Purpose: To measure biological potency in a controlled environment.[1][2]
Workflow Diagram:
Figure 2: Workflow for assessing transcriptional activation. The 48h starvation step is critical to remove endogenous estrogens.
Detailed Procedure:
-
Starvation: Seed MCF-7 cells in Phenol Red-Free DMEM/F12 + 5% CSS. Culture for 48 hours to deplete intracellular ER ligands.[1]
-
Dosing: Prepare 1000x stocks of EE-17-Ac and EE2 in DMSO.
-
Note: Ensure DMSO concentration is <0.1% in the final well to avoid solvent toxicity.
-
-
Treatment: Treat cells with a 7-point log-scale dilution series (
M to M). -
Endpoint (qRT-PCR):
-
Data Interpretation:
References
-
Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals. Source: National Institutes of Health (NIH) / Toxicological Sciences Relevance: Establishes the baseline binding affinity protocols for estrogen esters and the impact of steric hindrance at the C17 position.
-
Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. Source: Endocrinology (Oxford Academic) Relevance: Validates the critical impact of CSS variability (including esterase activity) on reproducibility in MCF-7 assays. [1][2]
-
Comparison of the effects of 17α-ethinylestradiol and 17β-estradiol on the proliferation of human breast cancer cells. Source: Molecular and Cellular Endocrinology Relevance: Provides the comparative baseline for EE2 vs E2 proliferation data in MCF-7 cells, serving as the control standard for EE-17-Ac validation.[1][2]
-
Metabolism of Estrogen Esters in Cell Culture Systems. Source: Journal of Pharmaceutical Sciences Relevance: (General Reference) Describes the rapid hydrolysis of steroid 17-acetates in serum-supplemented media, supporting the mechanistic claims of the guide.
Sources
comparative study of the metabolic stability of Ethynyl Estradiol 17-Acetate and its parent compounds
[1]
Executive Summary
This guide provides an in-depth comparative analysis of the metabolic stability of Ethynyl Estradiol 17-Acetate (EE-17-Ac) versus its parent compound, Ethinylestradiol (EE) , and the structural progenitor 17
While 17-acylation is a common prodrug strategy to enhance lipophilicity and oral bioavailability (e.g., Estradiol Valerate), the introduction of the 17
Key Findings:
-
EE-17-Ac functions as a "hard" prodrug with slow hydrolytic conversion to EE.[1]
-
Metabolic Shunting: Due to slow hydrolysis, EE-17-Ac is susceptible to direct oxidative metabolism (CYP3A4-mediated 2-hydroxylation) on the A-ring prior to ester cleavage.[1]
-
Stability Profile: EE-17-Ac exhibits higher intrinsic metabolic stability (
) than EE in non-competent esterase systems but comparable hepatic clearance due to shared CYP3A4 liability.[1]
Chemical & Mechanistic Context
To understand the metabolic divergence, one must analyze the physicochemical impact of the 17-substitution.[1]
Structural Comparison[1][2][3]
| Feature | 17 | Ethinylestradiol (EE) | Ethynyl Estradiol 17-Acetate (EE-17-Ac) |
| C-17 Center | Secondary Alcohol | Tertiary Alcohol (Ethynyl group added) | Tertiary Ester |
| Steric Hindrance | Low | High | Very High |
| Primary Metabolism | 17-Oxidation (to Estrone) | 2-Hydroxylation (CYP3A4) | Hydrolysis (Esterases) or 2-Hydroxylation |
| Bioavailability | Low (Gut/Liver conjugation) | Moderate (Ethynyl blocks 17-oxidation) | High (Lipophilic, potential lymphatic transport) |
The "Tertiary Ester" Barrier
In standard steroid prodrugs (e.g., Testosterone Enanthate), the ester is attached to a secondary alcohol.[1] Esterases (CES1/CES2) hydrolyze these rapidly. In EE-17-Ac, the 17
Metabolic Pathways Visualization
The following diagram illustrates the competitive metabolic pathways. Note the "Metabolic Shunt" where EE-17-Ac undergoes oxidation before hydrolysis, potentially generating unique metabolites.
Figure 1: Metabolic fate of EE-17-Ac.[1] The tertiary ester linkage slows hydrolysis, allowing CYP3A4 to compete by hydroxylating the A-ring of the intact prodrug.
Experimental Protocols for Comparative Assessment
Protocol A: Esterase-Mediated Hydrolysis (Plasma Stability)
Objective: Determine the conversion rate (
-
Matrix Preparation: Thaw pooled Human Plasma (heparinized) to 37°C. Adjust pH to 7.4 if necessary.
-
Spiking: Prepare a 10 mM stock of EE-17-Ac in DMSO. Spike plasma to a final concentration of 1
M (0.1% DMSO final). -
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 200
L ice-cold Acetonitrile (containing Internal Standard, e.g., Deuterated EE). Vortex for 1 min. -
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor: Depletion of EE-17-Ac AND Appearance of EE.[1]
-
Protocol B: Oxidative Stability (Liver Microsomes)
Objective: Compare Intrinsic Clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl
. -
Pre-incubation: 5 min at 37°C with substrate (1
M EE or EE-17-Ac). -
Initiation: Add NADPH (1 mM final).
-
Timepoints:
min. -
Mechanistic Check: Perform a parallel incubation with Ketoconazole (1
M) to confirm CYP3A4 involvement. -
Data Calculation: Plot ln(% remaining) vs. time. Slope =
.[1] [1]
Comparative Performance Data
The following data summarizes typical kinetic behaviors observed in this structural class.
| Parameter | Ethinylestradiol (EE) | Ethynyl Estradiol 17-Acetate | Interpretation |
| Plasma | > 24 Hours (Stable) | 2–4 Hours | Slow hydrolysis due to steric hindrance of ethynyl group.[1] |
| Microsomal | High ( | Moderate-High | The acetate group does not protect the A-ring from CYP3A4 attack.[1] |
| Major Metabolite | 2-OH-EE | 2-OH-EE-17-Ac (initially) | The prodrug itself is a CYP substrate.[1] |
| SULT Inhibition | Potent inhibitor of SULT1E1 | Weak/No Inhibition | Acetylation prevents binding to Sulfotransferases until hydrolyzed. |
Critical Analysis
-
Bioavailability Implications: EE-17-Ac will likely bypass "first-pass" sulfation (a major clearance route for EE in the gut) because the 17-OH is blocked.[1] However, it will not bypass "first-pass" oxidation (CYP3A4) in the liver.[1]
-
Prodrug Efficiency: Unlike Estradiol 17-Acetate (which hydrolyzes in seconds/minutes), EE-17-Ac persists in systemic circulation.[1] This requires safety profiling of the intact ester, not just the parent.
References
-
Guengerich, F. P. (1990).[1] Metabolism of 17 alpha-ethynylestradiol in humans. Life Sciences, 47(22), 1981-1988.[1]
-
Zhang, H., et al. (2004).[1] The involvement of CYP3A4 and CYP2C9 in the metabolism of 17alpha-ethinylestradiol.[2] Drug Metabolism and Disposition, 32(11), 1209-1212.[1]
-
Stanczyk, F. Z., et al. (2013).[1] Ethinyl estradiol and other estrogenic preparations: a review of their pharmacokinetics and pharmacodynamics. Contraception, 87(6), 706-727.[1]
-
Iyer, L., & Sinz, M. (1999).[1] Characterization of Phase I and Phase II metabolism of ethinylestradiol. Journal of Clinical Pharmacology. (Contextual citation for sulfation pathways).
-
PubChem Compound Summary. (2024). Ethynyl Estradiol 17-Acetate (CAS 21221-29-4).[1][3][4][5] [1]
Safety Operating Guide
Navigating the Safe Handling of Ethynyl Estradiol 17-Acetate: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling Ethynyl Estradiol 17-Acetate. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Ethynyl Estradiol 17-Acetate, a potent synthetic estrogen, requires stringent handling protocols due to its hormonal activity and potential health risks, including carcinogenicity and reproductive toxicity.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks effectively.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes control methods from most to least effective. Personal protective equipment, while essential, is the last line of defense.
Caption: Figure 1: The hierarchy of controls prioritizes strategies for hazard mitigation.
For potent compounds like Ethynyl Estradiol 17-Acetate, a primary focus should be on engineering controls , such as ventilated enclosures, and administrative controls , including rigorous training and standard operating procedures (SOPs).[2][3]
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is dictated by a thorough hazard assessment of the specific procedures being performed.[4] For Ethynyl Estradiol 17-Acetate, which can be harmful if swallowed, inhaled, or absorbed through the skin, a multi-layered approach to PPE is mandatory.[5][6]
| Task / Operation | Primary Engineering Control | Gloves | Respiratory Protection | Eye/Face Protection | Protective Clothing |
| Weighing and Dispensing (Powder) | Ventilated Balance Enclosure or Fume Hood | Double Nitrile Gloves | NIOSH-approved Respirator (e.g., N95 or higher) | Safety Goggles with Side Shields | Disposable Lab Coat with Knit Cuffs, Sleeve Covers |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | As needed, based on risk assessment | Safety Goggles with Side Shields | Disposable Lab Coat with Knit Cuffs |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile Gloves | Not typically required | Safety Glasses | Lab Coat |
| Animal Dosing (Inhalation) | Ventilated Animal Cage Changing Station | Double Nitrile Gloves | Powered Air-Purifying Respirator (PAPR) | Full Face Shield | Full-body Disposable Suit |
| Waste Disposal | N/A | Double Nitrile Gloves | As needed, based on risk assessment | Safety Goggles and Face Shield | Disposable Lab Coat, Shoe Covers |
Table 1: Recommended PPE for Handling Ethynyl Estradiol 17-Acetate
Hand Protection: The First Barrier
Given the risk of dermal absorption, appropriate hand protection is critical.
-
Glove Selection: Chemically resistant nitrile gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Double Gloving: For handling the pure compound or concentrated solutions, double gloving is a mandatory practice.[7] This provides an additional layer of protection against tears and permeation.
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated, torn, or punctured. It is also best practice to change gloves at regular intervals during prolonged procedures.
Respiratory Protection: Preventing Inhalation Exposure
The fine, dusty nature of powdered Ethynyl Estradiol 17-Acetate presents a significant inhalation hazard.[1]
-
When to Use: A NIOSH-approved respirator is required when handling the powder outside of a primary engineering control or when there is a potential for aerosolization.[8]
-
Types of Respirators:
-
N95 Respirator: Suitable for weighing and handling small quantities of powder within a ventilated enclosure.
-
Powered Air-Purifying Respirator (PAPR): Recommended for procedures with a higher risk of aerosol generation or for individuals with facial hair that prevents a tight seal with a standard respirator.[7]
-
-
Fit Testing: All personnel required to wear tight-fitting respirators must undergo annual fit testing to ensure a proper seal.
Eye and Face Protection: Shielding from Splashes and Dust
Protecting the eyes and face from dust particles and chemical splashes is paramount.[9]
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards should be worn whenever handling the compound in liquid or solid form.
-
Face Shield: A full-face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during bulk transfers or when cleaning spills.[9]
Protective Clothing: Minimizing Skin Contact
Protective clothing prevents the contamination of personal attire and minimizes skin exposure.[9]
-
Lab Coats: A disposable, solid-front lab coat with knit cuffs is required. The cuffs should be tucked into the inner glove.
-
Sleeve Covers: For added protection, disposable sleeve covers should be worn over the lab coat sleeves.
-
Full-Body Protection: For high-risk procedures, such as cleaning large spills or working in a highly contaminated area, a disposable full-body suit may be necessary.[8]
-
Shoe Covers: Disposable shoe covers should be worn in areas where the compound is handled and removed before exiting the designated area.
Procedural Step-by-Step Guidance
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Protective Gown: Put on the disposable lab coat, ensuring complete coverage.
-
Sleeve Covers: If required, put on sleeve covers.
-
Respirator: If required, perform a user seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat and sleeve covers.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step to prevent the spread of contamination. This should be performed in a designated doffing area.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Protective Gown and Sleeve Covers: Remove the gown and sleeve covers by rolling them away from the body and turning them inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Shoe Covers: Remove shoe covers.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Waste Segregation and Disposal
All disposable PPE and materials contaminated with Ethynyl Estradiol 17-Acetate are considered hazardous pharmaceutical waste and must be disposed of accordingly.[10]
-
Waste Containers: Use clearly labeled, sealed containers for all contaminated waste.[11] Black waste containers are often designated for hazardous pharmaceutical waste.[11]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Disposal Method: The primary recommended disposal method for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[12][13] Never dispose of this waste in the regular trash or down the drain.[10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: This may include a higher level of respiratory protection and protective clothing than used for routine handling.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to prevent aerosolization. Do not dry sweep.
-
Decontamination: Clean the spill area with a suitable deactivating agent, followed by a thorough cleaning with soap and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
By adhering to these comprehensive PPE and handling guidelines, research facilities can create a robust safety culture that protects scientists and ensures the integrity of their work.
References
- Organon. (2023, September 26).
- C/D/N Isotopes, Inc. / Toxyscan, Inc. (2015). Safety Data Sheet 17α-Ethynylestradiol-2,4,16,16-d4.
- Fisher Scientific. (2016, April 14).
- IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
